molecular formula C9H7ClN2O B1487749 2-Chloro-7-methoxyquinazoline CAS No. 953039-15-1

2-Chloro-7-methoxyquinazoline

Cat. No.: B1487749
CAS No.: 953039-15-1
M. Wt: 194.62 g/mol
InChI Key: AYOXOMXNWRXDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methoxyquinazoline is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOXOMXNWRXDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307206
Record name 2-Chloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-15-1
Record name 2-Chloro-7-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-methoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinazoline: Properties, Synthesis, and Reactivity

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a quintessential "privileged structure" in the landscape of medicinal chemistry.[1][2] Its rigid, planar framework, featuring nitrogen atoms that serve as key hydrogen bond acceptors, provides an ideal template for molecular recognition by a diverse array of biological targets.[1][2] This has led to the development of numerous quinazoline-containing compounds with significant therapeutic potential, including applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3]

Among the vast library of quinazoline derivatives, this compound emerges as a strategically important intermediate. The chloro substituent at the 2-position acts as a versatile synthetic handle, enabling a range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the characteristic reactivity of this compound, grounding its utility as a valuable building block in modern organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, its fundamental properties can be compiled from supplier information and predicted based on established principles of physical organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 953039-15-1Supplier Data
Molecular Formula C₉H₇ClN₂OCalculated
Molecular Weight 194.62 g/mol Calculated
Appearance White to off-white solidSupplier Data
Melting Point Not reported. Expected to be a solid with a defined melting point, similar to related chloro-methoxy quinazolines.-
Boiling Point Not reported. Likely high due to its aromatic and polar nature.-
Solubility Not reported. Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO).Based on general solubility of similar heterocycles.
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).Supplier Data
Spectroscopic Characterization Profile (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Key features would include:

    • A singlet for the methoxy group protons around 3.9-4.1 ppm.

    • Signals corresponding to the three protons on the benzene ring portion of the quinazoline core. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be indicative of their relative positions.

    • A singlet for the proton at the C4 position of the quinazoline ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms. Diagnostic peaks would include:

    • The methoxy carbon signal around 55-60 ppm.

    • Multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the carbons of the bicyclic system. The carbons attached to the chloro (C2) and methoxy (C7) groups will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to its functional groups.[4]

    • C=N stretching: Strong absorption band in the 1620-1550 cm⁻¹ region, characteristic of the quinazoline ring.

    • C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl-alkyl ether (methoxy group) around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

    • C-Cl stretching: Absorption in the 850-550 cm⁻¹ region, though it may be difficult to assign definitively.

    • Aromatic C-H stretching: Bands appearing just above 3000 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

Synthesis of this compound

A robust and widely adopted method for the synthesis of 2-chloroquinazolines involves the chlorination of the corresponding quinazolin-2(1H)-one precursor. This transformation is typically achieved with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5] The precursor, 7-methoxyquinazolin-2(1H)-one, can be synthesized from commercially available starting materials like 2-amino-4-methoxybenzoic acid.

G cluster_0 Synthesis Workflow A 2-Amino-4-methoxybenzoic Acid B 7-Methoxyquinazolin-2(1H)-one A->B Cyclization C This compound B->C Chlorination R1 Urea or Cyanate R1->B R2 POCl₃ or SOCl₂ R2->C

Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol: Chlorination of 7-Methoxyquinazolin-2(1H)-one

This protocol is based on established procedures for the chlorination of similar quinazolinone systems.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyquinazolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating species.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. After completion, allow the mixture to cool to room temperature. b. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and should be performed in a well-ventilated fume hood. c. The crude product often precipitates as a solid. Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. b. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the chloro substituent at the C2 position. This position is electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This SNAr reaction is a cornerstone of quinazoline chemistry, allowing for the introduction of diverse functional groups.

G cluster_1 SNAr Reaction Mechanism Start This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Intermediate Product 2-Substituted-7-methoxyquinazoline Intermediate->Product Leaving Group Departure LeavingGroup Cl⁻ Intermediate->LeavingGroup

Figure 2. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
  • Causality of Reactivity: The nitrogen atoms at positions 1 and 3 of the quinazoline ring withdraw electron density from the pyrimidine ring carbons, particularly C2 and C4. This makes C2 electron-deficient and highly susceptible to attack by nucleophiles. The resulting anionic intermediate (Meisenheimer complex) is stabilized by the delocalization of the negative charge onto these electronegative nitrogen atoms.

  • Common Nucleophiles: A wide range of nucleophiles can be employed, including:

    • Amines: Primary and secondary amines (aliphatic and aromatic) react to form 2-aminoquinazoline derivatives.

    • Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides yields 2-alkoxy/aryloxyquinazolines.

    • Thiols: Thiolates react to produce 2-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly prevalent.

G cluster_2 Suzuki-Miyaura Catalytic Cycle cluster_steps Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Start This compound Start->OA BoronicAcid Ar-B(OH)₂ TM Transmetalation BoronicAcid->TM Base Base (e.g., K₂CO₃) Base->TM OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product 2-Aryl-7-methoxyquinazoline RE->Product

Figure 3. Key steps in the Suzuki-Miyaura cross-coupling reaction.
  • Mechanism Overview: The catalytic cycle involves three key steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinazoline, forming a Pd(II) intermediate.

    • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the chloride.

    • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

  • Synthetic Utility: This reaction allows for the straightforward installation of aryl, heteroaryl, or vinyl groups at the 2-position, providing access to a vast chemical space of complex quinazoline derivatives.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block for the synthesis of more complex molecules with potential biological activity. Its value lies in the predictable and versatile reactivity of the C2-chloro group.

  • Kinase Inhibitors: The 4-anilinoquinazoline scaffold is famous for its role in targeted cancer therapy as tyrosine kinase inhibitors (TKIs).[3] While this compound is a 2-chloro derivative, the general principles of using the quinazoline core to target ATP-binding sites of kinases are relevant. The 7-methoxy group can also play a role in modulating solubility and binding interactions.

  • Scaffold for Library Synthesis: The ease of functionalization via SNAr and cross-coupling reactions makes this compound an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs. By reacting it with a diverse set of amines, alcohols, and boronic acids, researchers can rapidly generate hundreds of unique analogues to probe structure-activity relationships.

Conclusion

This compound is a valuable and versatile heterocyclic building block. While detailed experimental characterization is sparse in the literature, its synthesis is readily achievable through well-established chlorination protocols. Its chemical behavior is dominated by the electrophilic nature of the C2 position, making it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For medicinal chemists and synthetic organic chemists, this compound represents a key intermediate for accessing novel and structurally diverse quinazoline derivatives, fueling the ongoing exploration of this privileged scaffold in the quest for new therapeutic agents.

References

  • Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Google Patents. (2009). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. CN101353328B.
  • Google Patents. (2012). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. CN102358811A.
  • PubChem. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline. National Center for Biotechnology Information.
  • Google Patents. (2021). High-purity quinoline derivative and method for manufacturing same. US11186547B2.
  • Google Patents. (2016). Process of Preparing a Quinazoline Derivative. US20160200688A1.
  • Google Patents. (2012). Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. KR101114134B1.
  • PubChemLite. (n.d.). 2-chloro-7-methoxyquinoline-3-methanol (C11H10ClNO2).
  • MySkinRecipes. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbonitrile.
  • PubChemLite. (n.d.). 2-chloro-7-methoxy-4-phenylquinoline (C16H12ClNO).
  • PubChemLite. (n.d.). 2-chloro-8-fluoro-7-methoxyquinoline (C10H7ClFNO).
  • SpectraBase. (n.d.). 2-chloro-7-methoxy-3-(4-methoxyphenyl)quinoline.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 786.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Neogi, K., et al. (2020). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 13(10), 100821.
  • ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid? What is its m.p? chlorination of this compound by thionylchloride?
  • Semantic Scholar. (n.d.). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.
  • Le, T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1147.
  • De la Mora-Gálvez, C., et al. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2022(2), M1382.
  • ResearchGate. (n.d.). Unprecedented Formation of 2‐Chloro‐5‐(2‐chlorobenzyl)‐4,5,6,7‐tetrahydrothieno[3,2‐c]pyridine 5‐oxide via Oxidation‐Chlorination Reaction Using Oxone: A Combination of Synthesis and 1D‐2D NMR Studies.
  • Google Patents. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.

Sources

2-Chloro-7-methoxyquinazoline CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinazoline: A Keystone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal foundation for the rational design of potent and selective therapeutic agents. Within this esteemed class of heterocycles, this compound has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom at the 2-position and a methoxy group at the 7-position offers a precise handle for synthetic elaboration, enabling its incorporation into complex molecules targeting critical disease pathways.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the rigorous methods required for its characterization, providing a comprehensive resource for its effective utilization in research and development.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. This compound is registered under CAS Number 953039-15-1 .[1] Its formal IUPAC name is This compound .[1]

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The methoxy group, for instance, can influence solubility and metabolic stability, while the chloro group is the primary site for synthetic modification.[2] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 953039-15-1[1]
IUPAC Name This compound[1]
Molecular Formula C₉H₇ClN₂OChemically Derived
Molecular Weight 194.62 g/mol Chemically Derived
Appearance White to off-white solid[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the construction of the quinazolinone core followed by chlorination. While a direct synthesis for this specific isomer is not detailed in the provided results, a scientifically plausible route can be constructed based on established quinazoline chemistry.[3][4][5]

Proposed Synthetic Pathway

A common and effective approach begins with appropriately substituted anthranilic acid derivatives. In this case, 2-amino-4-methoxybenzoic acid serves as an ideal starting material.

Step-by-Step Experimental Protocol:
  • Step 1: Cyclization to form the Quinazolinone Core.

    • Procedure: 2-amino-4-methoxybenzoic acid is reacted with formamide at elevated temperatures (typically 150-180°C).

    • Causality: Formamide serves as the source for the additional carbon and nitrogen atoms needed to close the pyrimidine ring. The high temperature drives the condensation and subsequent cyclization reaction, eliminating water to form 7-methoxyquinazolin-4(3H)-one. This is a well-established method for constructing the foundational quinazolinone system.

  • Step 2: Chlorination of the Quinazolinone.

    • Procedure: The resulting 7-methoxyquinazolin-4(3H)-one is refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.

    • Causality: Phosphorus oxychloride is a powerful reagent used to convert the hydroxyl group of the quinazolinone tautomer into a chloro group, thereby forming the desired 2,4-dichloro-7-methoxyquinazoline intermediate. The tertiary amine acts as a catalyst and acid scavenger.

  • Step 3: Selective Reduction (Dechlorination).

    • Procedure: The 2,4-dichloro intermediate is then subjected to a selective reduction to remove the chlorine atom at the 4-position. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or by using a reducing agent like zinc dust in acetic acid.

    • Causality: The chlorine atom at the 4-position is generally more reactive and susceptible to nucleophilic substitution or reduction than the one at the 2-position.[6] This differential reactivity is a cornerstone of quinazoline chemistry, allowing for selective functionalization and the targeted synthesis of the 2-chloro isomer.

  • Step 4: Work-up and Purification.

    • Procedure: Following the reaction, the mixture is cooled and carefully poured into ice-water to precipitate the crude product. The solid is then filtered, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

    • Causality: The precipitation step quenches the reaction and separates the organic product from inorganic byproducts. Purification is critical to remove any unreacted starting materials or side-products, ensuring the high purity required for subsequent applications in drug synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Amino-4-methoxybenzoic Acid B Cyclization with Formamide A->B Heat C 7-Methoxyquinazolin-4(3H)-one B->C D Chlorination with POCl3 C->D Reflux E 2,4-Dichloro-7-methoxyquinazoline D->E F Selective Reduction (e.g., H2/Pd-C) E->F G This compound (Product) F->G H Purification G->H

Caption: Synthetic pathway for this compound.

Part 3: Application in Drug Discovery - A Gateway to Kinase Inhibition

The true value of this compound lies in its role as a strategic intermediate for creating potent kinase inhibitors. The chloro group at the 2-position is an excellent leaving group, readily displaced by nucleophiles such as amines. This reactivity is heavily exploited in the synthesis of targeted cancer therapeutics.

Mechanism of Action: Targeting Tyrosine Kinases

Many cancers are driven by the aberrant activity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These enzymes play crucial roles in cell signaling pathways that control cell growth, proliferation, and angiogenesis. Quinazoline-based molecules have been successfully developed to inhibit these kinases by competing with ATP at the enzyme's active site.

The synthesis of such inhibitors often involves a nucleophilic aromatic substitution reaction where the 2-chloro group of the quinazoline core is displaced by the amino group of a carefully selected aniline derivative.[6][7] The 7-methoxy group, meanwhile, can form key hydrogen bonds or occupy hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.

Signaling Pathway Context

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR/VEGFR-2 (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds & Activates Inhibitor Quinazoline Inhibitor (Derived from This compound) Inhibitor->RTK Blocks ATP Binding Site

Caption: Role of quinazoline inhibitors in blocking oncogenic signaling.

Part 4: Analytical Quality Control - Ensuring Purity and Identity

For any intermediate used in pharmaceutical synthesis, rigorous quality control is non-negotiable. A multi-pronged analytical approach is required to confirm the identity and purity of this compound.

Key Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with characteristic chemical shifts and coupling patterns confirming the substitution pattern.

    • ¹³C NMR: Used to identify all unique carbon atoms in the molecule, confirming the presence of the quinazoline core and the methoxy group.

  • Mass Spectrometry (MS):

    • Purpose: Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: The primary method for determining the purity of the compound. An HPLC method, typically using a C18 reverse-phase column with a UV detector, is developed to separate the target compound from any impurities or starting materials. Purity is reported as a percentage based on the area of the product peak relative to the total peak area.

Quality Control Workflow

QC_Workflow cluster_analysis Instrumentation Start Synthesized Batch of This compound Sampling Representative Sampling Start->Sampling Analysis Analytical Testing Sampling->Analysis HPLC HPLC (Purity Assay) Analysis->HPLC MS Mass Spectrometry (Identity/MW Confirmation) Analysis->MS NMR NMR Spectroscopy (Structural Confirmation) Analysis->NMR Decision Compare to Specification HPLC->Decision MS->Decision NMR->Decision Pass Release for Use in Drug Synthesis Decision->Pass Meets Criteria Fail Reject Batch or Repurify Decision->Fail Fails Criteria

Caption: Standardized quality control workflow for intermediates.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational design in medicinal chemistry. Its carefully arranged functional groups provide a versatile platform for the synthesis of highly targeted therapeutics, particularly in the field of oncology. Understanding its synthesis, reactivity, and the rigorous analytical methods required for its characterization is essential for any scientist seeking to leverage the power of the quinazoline scaffold. This guide has provided a comprehensive framework for that understanding, grounding theoretical knowledge in practical application and causality.

References

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • PubChem. (n.d.). 2-Chloro-7-methoxy-quinazoline-4-carboxylic acid.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • LookChem. (n.d.). Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline.
  • ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline.
  • PubChem. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline.
  • PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • European Journal of Medicinal Chemistry. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.
  • Molecules. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • Bioorganic & Medicinal Chemistry. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • Journal of the Brazilian Chemical Society. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.

Sources

The 2-Chloroquinazoline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Among its derivatives, the 2-chloroquinazoline motif serves as a crucial intermediate and a key pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the 2-chloroquinazoline scaffold, with a focus on its applications in drug discovery. We will delve into its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by an exploration of the underlying mechanisms of action and relevant signaling pathways. Furthermore, this guide will detail the synthetic strategies for accessing 2-chloroquinazoline derivatives and elucidate the critical structure-activity relationships that govern their biological effects. Practical, step-by-step protocols for synthesis and biological evaluation are also provided to enable researchers to apply this knowledge in their own drug discovery endeavors.

Introduction: The Ascendancy of the Quinazoline Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the quinazoline scaffold has emerged as a "privileged structure"[1]. This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, is a versatile template for interacting with a wide range of biological targets. The inherent structural features of quinazoline, including its planarity and the presence of nitrogen atoms capable of hydrogen bonding, make it an ideal framework for designing potent and selective modulators of enzyme and receptor functions.

The therapeutic potential of quinazoline derivatives is well-established, with several approved drugs, such as gefitinib, erlotinib, and lapatinib, featuring this core structure for the treatment of various cancers[2][3]. The 2-chloroquinazoline moiety, in particular, represents a highly reactive and versatile intermediate in the synthesis of a multitude of biologically active molecules. The chlorine atom at the C2 position acts as a convenient leaving group, allowing for facile nucleophilic substitution and the introduction of diverse functionalities, thereby enabling the exploration of a broad chemical space to optimize pharmacological properties.

Diverse Biological Activities of the 2-Chloroquinazoline Scaffold

The 2-chloroquinazoline scaffold has been extensively explored as a foundation for the development of agents targeting a spectrum of diseases. Its derivatives have demonstrated significant efficacy in several therapeutic areas.

Anticancer Activity: A Cornerstone of 2-Chloroquinazoline Research

The most prominent application of the 2-chloroquinazoline scaffold lies in the development of anticancer agents. These compounds exert their effects through various mechanisms, most notably through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 2-chloroquinazoline derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and mutations of these kinases are hallmarks of many cancers[1][4].

  • EGFR and VEGFR-2 Dual Inhibition: The simultaneous inhibition of EGFR and VEGFR-2 is a promising strategy to achieve synergistic antitumor activity and overcome resistance[1][5]. Novel 2-chloro-4-anilino-quinazolines have been synthesized and shown to be potent dual inhibitors of both EGFR and VEGFR-2[1][5]. The aniline moiety at the 4-position plays a crucial role in binding to the kinase domain.

Below is a diagram illustrating the general mechanism of action of 2-chloroquinazoline-based RTK inhibitors.

RTK_Inhibition cluster_cell Cancer Cell RTK EGFR/VEGFR-2 Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Phosphorylation (Blocked by Drug) Drug 2-Chloroquinazoline Derivative Drug->RTK Binds to ATP-binding site ATP ATP ATP->RTK Competes with P P Cell Proliferation &\nAngiogenesis Cell Proliferation & Angiogenesis Downstream->Cell Proliferation &\nAngiogenesis

Caption: Mechanism of RTK inhibition by 2-chloroquinazoline derivatives.

2.1.2. DNA Intercalation and Binding

Beyond kinase inhibition, some 2-chloro-4-anilinoquinazoline derivatives have been shown to interact with DNA. The planar aromatic system of the quinazoline core allows these molecules to intercalate between DNA base pairs or bind to the grooves of the DNA helix, thereby interfering with DNA replication and transcription and inducing cytotoxicity in cancer cells[2][6].

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of 2-chloroquinazoline have demonstrated significant anti-inflammatory properties.

2.2.1. Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of some 2-chloro-4-(arylamino)quinazoline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, these compounds can reduce inflammation and associated pain.[7]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-chloroquinazoline scaffold has shown promise in this area.

2.3.1. Broad-Spectrum Antibacterial Activity

Certain 2-substituted quinazoline derivatives have displayed broad-spectrum antibacterial activity against a variety of bacterial strains[8]. The proposed mechanism for some of these compounds involves the inhibition of bacterial RNA transcription and translation[8].

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of biologically active 2-chloroquinazoline derivatives typically involves a multi-step process, with the generation of the 2,4-dichloroquinazoline intermediate being a key step.

General Synthetic Pathway

A common synthetic route starts from anthranilic acid derivatives. The general workflow is outlined below:

Synthesis_Workflow A Anthranilic Acid Derivative B 2,4-Dihydroxyquinazoline A->B Cyclization C 2,4-Dichloroquinazoline Intermediate B->C Chlorination (e.g., POCl3) D 2-Chloro-4-aminoquinazoline Derivative C->D Nucleophilic Substitution (with an amine)

Caption: General synthetic workflow for 2-chloro-4-aminoquinazoline derivatives.

3.1.1. Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from a literature procedure[7].

  • Reactants: A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 3 mL per gram of dione) is prepared in a round-bottom flask.

  • Catalyst: N,N-dimethylaniline (0.3 mL per gram of dione) is added as a catalyst.

  • Reflux: The reaction mixture is refluxed for 5 hours.

  • Work-up: After cooling to room temperature, the mixture is carefully poured into ice-cold water with constant stirring.

  • Isolation: The resulting precipitate is filtered, washed thoroughly with distilled water, and dried to yield the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate.

3.1.2. Experimental Protocol: Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives

This protocol is a general procedure based on literature reports[7].

  • Reactants: The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate (1 equivalent) is dissolved in isopropanol.

  • Nucleophile: The appropriate aniline derivative (1 equivalent) is added to the solution.

  • Reflux: The reaction mixture is refluxed for 6 hours.

  • Isolation: After cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold isopropanol, and dried to afford the final 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chloroquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the appended functionalities.

Table 1: Key SAR Observations for 2-Chloro-4-anilinoquinazoline Derivatives as Kinase Inhibitors

PositionSubstituent/FeatureImpact on ActivityReference
Aniline Moiety (C4) Hydrogen bond donor at the para positionCrucial for interaction with conserved amino acids in the kinase binding site.[1][5]
Aniline Moiety (C4) Electron-withdrawing groupsGenerally enhances inhibitory activity.[9]
Quinazoline Ring (C6, C7) Methoxy groupsOften improves potency and pharmacokinetic properties.[7]
Quinazoline Ring (C6) Chlorine atomFrequently enhances anticancer activity.[10]

Biological Evaluation Protocols

To assess the therapeutic potential of newly synthesized 2-chloroquinazoline derivatives, a series of in vitro and in vivo assays are employed.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

4.1.1. Step-by-Step Protocol

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

4.2.1. Step-by-Step Protocol

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the test compound. The IC₅₀ value is then determined.

Conclusion and Future Perspectives

The 2-chloroquinazoline scaffold remains a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives continue to inspire the development of novel therapeutic agents. The extensive research into its anticancer properties, particularly as kinase inhibitors, has already yielded significant clinical successes. Future research will likely focus on further optimizing the selectivity and potency of these compounds, exploring novel mechanisms of action, and expanding their therapeutic applications to other disease areas. The strategic modification of the 2-chloroquinazoline core, guided by a deep understanding of structure-activity relationships and target biology, holds immense promise for the discovery of next-generation medicines to address unmet medical needs.

References

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (URL: )
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: )
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. (URL: )
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors | Request PDF - ResearchG
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: )
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed. (URL: )
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: )
  • Dichloro-Styrylquinazolines: A Comparative Guide on Structure-Activity Relationships for Anticancer Drug Development - Benchchem. (URL: )
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (URL: )

Sources

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 2-Chloro-7-methoxyquinazoline in Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in numerous natural alkaloids and has been extensively explored by scientists, leading to the discovery of compounds with a vast array of biological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-microbial properties.[3][4][5] The stability of the quinazoline nucleus and its ability to present substituents in a well-defined three-dimensional space make it an ideal foundation for designing targeted therapeutics.[1]

Within this important class of heterocycles, This compound has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern provides a reactive handle for molecular diversification while simultaneously incorporating a key modulating group. This guide provides a detailed exploration of the synthesis, reactivity, and pivotal role of this compound in the development of modern therapeutics, with a primary focus on its application in the design of protein kinase inhibitors.

Strategic Importance of the Chloro and Methoxy Substituents

The utility of this compound in drug design is not accidental; it is a direct result of the specific functionalities at the C2 and C7 positions.

  • The 2-Chloro Group: A Gateway for Diversification The chlorine atom at the C2 position is the molecule's primary reactive center. The electron-withdrawing nature of the adjacent nitrogen atoms makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of nucleophiles, most commonly substituted amines (anilines), to generate libraries of new chemical entities.[6][7] This late-stage functionalization is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • The 7-Methoxy Group: A Modulator of Potency and Properties The methoxy group at the C7 position plays a more nuanced but equally critical role. It influences the molecule's overall electronics and physicochemical properties, such as solubility and lipophilicity.[8] In the context of kinase inhibition, the 7-methoxy group can form specific hydrogen bonds or van der Waals interactions with amino acid residues in the solvent-exposed region of the ATP-binding pocket, thereby enhancing binding affinity and modulating the selectivity profile of the final compound.[9]

Synthesis and Core Reactivity

The primary value of this compound lies in its predictable reactivity, which serves as the foundation for synthesizing more complex drug candidates.

General Reactivity Pathway

The dominant reaction pathway for this scaffold is the nucleophilic aromatic substitution at the C2 position. This reaction is highly efficient and tolerant of a wide range of functional groups on the incoming nucleophile, making it an ideal method for building molecular complexity.

G cluster_0 Core Reaction start This compound product 2-Substituted-7-methoxyquinazoline (Drug Candidate Precursor) start->product SNAr Reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->product hcl HCl (byproduct) product->hcl

Caption: General SNAr reaction of this compound.

Pivotal Application: A Scaffold for Protein Kinase Inhibitors

The most significant application of this compound is in the development of protein kinase inhibitors for cancer therapy.[9] Protein kinases are a large family of enzymes that regulate nearly all aspects of cellular life; their dysregulation is a hallmark of many cancers.[10]

Quinazoline-based molecules are excellent kinase inhibitors because their core structure effectively mimics the adenine ring of ATP, allowing them to bind to the enzyme's ATP pocket. The 4-anilino-quinazoline scaffold, in particular, has proven to be a highly successful template.[9] In this model:

  • The quinazoline nitrogen (N1) forms a critical hydrogen bond with the "hinge" region of the kinase, anchoring the inhibitor in place.

  • The 7-methoxy group often extends into a solvent-accessible region, where it can be tailored to improve solubility or form additional favorable interactions.

  • The substituent introduced at the C2 position (via the displacement of chlorine) projects into the ribose-binding pocket, where it can be modified to enhance potency and achieve selectivity for the target kinase over other kinases in the human kinome.

Case Study: Targeting EGFR and VEGFR-2

Many successful kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical drivers of tumor growth and angiogenesis.[6][11] Derivatives of 2-chloro-quinazoline are prominent in this area. Research has shown that novel 2-chloro-4-anilino-quinazoline derivatives can act as potent dual inhibitors of both EGFR and VEGFR-2, a strategy that may offer synergistic antitumor activity and help overcome drug resistance.[6]

The table below summarizes representative data for such compounds, illustrating the optimization of the aniline moiety attached at the C4 position (note: the core scaffold in these examples is 2-chloro-quinazoline, demonstrating the principle that is directly applicable to the 7-methoxy analog).

Compound IDAniline Substituent (R)Target KinaseInhibitory Activity (IC₅₀, µM)
Prototype 7 PhenylEGFR1.83
VEGFR-20.96
Derivative 8o 4-(4-methylpiperazin-1-yl)carbonylphenylEGFR0.16
VEGFR-20.14
Data synthesized from Barbosa, C. et al. (2014)[6]

These data highlight how modifications to the aniline ring, made possible by the reactivity of the chloro-quinazoline core, can dramatically improve potency against key oncogenic targets.

Experimental Protocol: Synthesis of a 4-Anilino-7-Methoxyquinazoline Derivative

This section provides a representative, step-by-step methodology for the synthesis of a 4-anilino-7-methoxyquinazoline derivative, a key step in the development of many kinase inhibitors. This protocol is based on established procedures for SNAr reactions on chloroquinazolines.[12]

Workflow Diagram

G cluster_workflow Synthetic Workflow cluster_reagents Reagents & Solvents step_node step_node reagent_node reagent_node product_node product_node A 1. Reagent Setup B 2. Reaction A->B Add reagents to solvent C 3. Workup & Isolation B->C Cool & precipitate D 4. Purification C->D Filter solid E 5. Characterization D->E Column Chromatography F Final Product E->F R1 This compound R2 Substituted Aniline R3 Isopropanol (Solvent)

Caption: Experimental workflow for a typical SNAr coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Solvent Addition: Add isopropanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting quinazoline.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, typically an HCl salt, will often precipitate from the solution.

  • Workup: Collect the solid precipitate by vacuum filtration. Wash the solid with cold isopropanol followed by diethyl ether to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a powerful and enabling tool in the hands of medicinal chemists. Its well-defined reactivity, coupled with the beneficial modulating effects of the methoxy group, has solidified its role as a premier scaffold for the rational design of targeted therapeutics. Its most profound impact has been in the field of oncology, providing the foundation for numerous kinase inhibitors that have advanced cancer treatment.[11][13] As drug discovery continues to evolve, the strategic use of such versatile and well-understood building blocks will remain essential for creating the next generation of innovative medicines.

References

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI.
  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Omics Online.
  • Chemistry and activity of quinazoline moiety: A systematic review study. (2020). Int J Pharm Chem Anal.
  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2023). Ukaaz Publications.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (N/A). Research Square.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.
  • 2-chloro-7-methoxyquinoxaline. (N/A). ChemSynthesis.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). NISCAIR Online Periodicals Repository.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Quinazoline derivatives as kinases inhibitors and methods of use thereof. (2016). Google Patents.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014). PubMed.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014). ResearchGate.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2022). PubMed Central.
  • VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. (N/A). NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. (2017). PubMed Central.

Sources

The Core Mechanism of Quinazoline-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the mechanism of action for quinazoline-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to offer a synthesized understanding grounded in established scientific principles and field-proven insights. Here, we dissect the molecular interactions, structural features, and experimental validations that underpin the efficacy of this critical class of therapeutic agents.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, an aromatic heterocycle composed of a fused pyrimidine and benzene ring, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its rigid, bicyclic nature provides an ideal framework for the precise spatial orientation of various substituents, enabling targeted interactions within the ATP-binding pocket of protein kinases.[2] This structural advantage has led to the successful development of numerous FDA-approved drugs targeting key kinases implicated in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

The versatility of the quinazoline scaffold allows for chemical modifications at several positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The 4-anilinoquinazoline moiety, in particular, has emerged as a privileged scaffold for developing EGFR tyrosine kinase inhibitors (TKIs).[3]

Caption: The core chemical structure of the quinazoline scaffold.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The vast majority of quinazoline-based kinase inhibitors function as ATP-competitive inhibitors.[4] They achieve their therapeutic effect by binding to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[4][5]

The binding of these inhibitors is typically characterized by key hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.[6] For instance, in the case of EGFR inhibitors like gefitinib, the quinazoline core occupies the adenine-binding region, with the N1 atom of the quinazoline ring forming a crucial hydrogen bond with the backbone NH of a methionine residue (Met793) in the hinge region.[1][7] Additionally, the N3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr790).[7]

Substituents at the 4-position of the quinazoline ring are directed towards the back of the ATP-binding site and engage in hydrophobic interactions, while substitutions at the 6 and 7-positions are typically solvent-exposed.[1] These interactions collectively contribute to the high affinity and specificity of the inhibitor for its target kinase.

G cluster_pathway Kinase Inhibition Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Becomes Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Kinase Competitively Binds G cluster_workflow Kinase Inhibition Assay Workflow Start Start Serial_Dilution Prepare Serial Dilution of Inhibitor Start->Serial_Dilution Add_Inhibitor Add Inhibitor to Plate Serial_Dilution->Add_Inhibitor Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Incubate_1 Incubate (10 min) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate & ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min) Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add ADP Detection Reagent Incubate_2->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cellular Target Engagement and Downstream Signaling Analysis

While in vitro assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that the inhibitor engages its target within a cellular context and modulates the intended signaling pathway. Western blotting is a widely used and robust technique for this purpose. [8] Step-by-Step Protocol: Western Blot Analysis for Target Engagement [8][9]

  • Cell Culture and Treatment: Culture the appropriate cancer cell line (e.g., an EGFR-mutant NSCLC cell line for an EGFR inhibitor) and treat the cells with increasing concentrations of the quinazoline inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and lyse them to extract the total protein.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) or a downstream substrate (e.g., phospho-Akt).

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.

  • Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in the phosphorylation of the target protein. To ensure that the observed effect is not due to a decrease in the total amount of the protein, the membrane should also be probed with an antibody against the total (non-phosphorylated) form of the protein as a loading control.

A potent quinazoline-based kinase inhibitor is expected to cause a dose-dependent decrease in the phosphorylation of its target kinase and downstream signaling proteins. [8]

Conclusion

Quinazoline-based kinase inhibitors represent a highly successful class of targeted therapeutics, particularly in the field of oncology. Their mechanism of action is primarily centered on competitive inhibition at the ATP-binding site of key oncogenic kinases. The rigid quinazoline scaffold provides a versatile platform for designing both reversible and irreversible inhibitors with high potency and selectivity. A thorough understanding of their molecular interactions, coupled with rigorous experimental validation through in vitro and cell-based assays, is essential for the continued development of novel and effective quinazoline-based kinase inhibitors.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Benchchem.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science.
  • Quinazoline derivative compound (11d)
  • Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. Benchchem.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science Publishers.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Rel
  • GSK3β Kinase Assay.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?.

Sources

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinazoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-7-methoxyquinazoline (CAS RN®: 953039-15-1), a key heterocyclic intermediate in medicinal chemistry. The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics, particularly in oncology. This document details the physicochemical properties, synthesis, chemical reactivity, and potential applications of this compound. It is designed to serve as an essential resource for researchers utilizing this building block in the design and synthesis of novel bioactive molecules. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

This compound is a solid, off-white compound at room temperature. Its fundamental properties are summarized in the table below. Proper handling and storage are critical for maintaining its integrity. The compound should be stored in a cool, dry place (2-8°C) under an inert atmosphere, such as argon or nitrogen, to prevent degradation.

PropertyValueSource(s)
Chemical Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
CAS Number 953039-15-1[1]
Appearance White to off-white solid[2]
Purity Typically ≥95%[1]
Storage Conditions 2-8°C, under inert gas[2]

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly accessible literature, a robust and logical pathway can be engineered from established methods for analogous quinazolinones. The most field-proven approach involves the chlorination of the corresponding quinazolinone precursor, 7-methoxyquinazolin-2(1H)-one.

The rationale for this two-step approach is based on high-yield precedents for both the cyclization to form the quinazolinone core and the subsequent deoxychlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy in converting hydroxyl groups on heterocyclic rings into chlorides.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Deoxychlorination A 2-Amino-4-methoxybenzoic acid C 7-Methoxyquinazolin-4(3H)-one A->C Heat B Formamide B->C D 7-Methoxyquinazolin-4(3H)-one F This compound D->F Reflux E Phosphorus Oxychloride (POCl3) N,N-Dimethylaniline (cat.) E->F

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyquinazolin-4(3H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents) to the suspension. The use of a tertiary amine base can accelerate the reaction.[1]

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The mixture should become a clear solution.[3]

  • Work-up: After cooling the mixture to room temperature, carefully and slowly pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by washing with a saturated NaHCO₃ solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.

Spectroscopic Characterization (Predicted)

No definitive, published spectroscopic data for this compound is currently available. However, based on the analysis of its structure and data from analogous quinoline and quinazoline derivatives, a predicted set of spectral characteristics can be established to aid in its identification.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one singlet for the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.90s1HH4The proton at C4 is adjacent to two nitrogen atoms, resulting in significant deshielding.
~7.85d1HH5This proton is part of the benzene ring and shows a doublet due to coupling with H6.
~7.20dd1HH6This proton will appear as a doublet of doublets due to coupling with both H5 and H8.
~7.10d1HH8This proton is ortho to the electron-donating methoxy group, shifting it slightly upfield.
~3.95s3H-OCH₃The methoxy protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~164.0C7Carbon bearing the electron-donating methoxy group, highly shielded.
~161.5C2Carbon attached to chlorine and flanked by nitrogen, significantly deshielded.
~155.0C8aQuaternary carbon at the ring junction.
~149.0C4Deshielded carbon adjacent to two nitrogen atoms.
~128.5C5Aromatic CH carbon.
~125.0C6Aromatic CH carbon.
~118.0C4aQuaternary carbon at the ring junction.
~108.0C8Aromatic CH carbon ortho to the methoxy group, shielded.
~56.0-OCH₃Methoxy carbon.

Mass Spectrometry (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194 and a characteristic M+2 peak at m/z 196 with an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the C2-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.

G cluster_0 Key Reactions cluster_1 Products / Intermediates A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nu- (R-NH2, R-OH, R-SH) C Suzuki-Miyaura Cross-Coupling A->C Ar-B(OH)2 Pd Catalyst, Base D 2-Amino/Alkoxy/Thio-7-methoxyquinazolines B->D E 2-Aryl/Heteroaryl-7-methoxyquinazolines C->E

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system activates the C2 position for attack by nucleophiles. This allows for the straightforward introduction of various functional groups.

  • Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) yields 2-amino-7-methoxyquinazoline derivatives. These reactions are typically performed in a polar solvent like isopropanol or DMF, often under reflux conditions.[1]

  • Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can introduce ether or hydroxyl functionalities, though harsher conditions may be required compared to amination.

  • Thiolation: Thiolates can readily displace the chloride to form 2-thioether-substituted quinazolines.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids. This reaction provides a convergent and highly versatile route to complex 2-arylquinazoline scaffolds, which are prevalent in kinase inhibitor drug discovery.

Generic Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.).

  • Solvent and Degassing: Add a solvent system, typically a mixture like DME/water or toluene/ethanol/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery

The quinazoline core is a cornerstone of modern medicinal chemistry, particularly in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Compounds like Gefitinib and Erlotinib feature a substituted quinazoline scaffold. This compound serves as a valuable starting material or intermediate for synthesizing analogs of these drugs or for exploring new chemical space around this privileged core. The C2 position allows for the introduction of various aryl groups that can interact with the hinge region of kinase domains, while the C7-methoxy group can influence solubility and metabolic stability.

G cluster_0 Drug Development Workflow A This compound (Starting Material) B Suzuki Coupling (Introduce Aryl Group at C2) A->B C Further Functionalization (e.g., at C4, C6) B->C D Bioactive Quinazoline Analog (e.g., Kinase Inhibitor) C->D

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • GHS Pictogram: GHS07 (Exclamation Mark).[1]

  • Signal Word: Warning.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated fume hood. Avoid generating dust.

First Aid Measures:

  • If Inhaled: Move person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. Its activated C2-chloro group provides a reliable handle for introducing molecular diversity through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, a robust proposed synthesis, and key reactivity patterns to empower researchers in their drug discovery and development endeavors.

References

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
  • PubChem. Compound Summary for CID 732214, 2-Chloro-7-methoxy-4-methylquinoline. [Link]
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
  • Hošková, K., et al. (2018). Microwave promoted Suzuki cross-coupling reactions of quinazoline halides with aryl boronic acids.
  • ResearchGate.
  • Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. [Link]
  • Zhang, Y., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • de Oliveira, R. B., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1365. [Link]

Sources

Technical Guide: Determining the Solubility of 2-Chloro-7-methoxyquinazoline in Organic Solvents for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For novel heterocyclic compounds like 2-Chloro-7-methoxyquinazoline, a thorough understanding of its solubility profile in various organic solvents is indispensable during preformulation and formulation development. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol for equilibrium solubility determination, and discuss the rationale behind solvent selection and data interpretation.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In drug discovery and development, the journey from a promising compound to a viable drug product is fraught with challenges, many of which are rooted in the compound's physicochemical properties. Among these, solubility stands out as a cornerstone attribute. It is defined as the maximum quantity of a substance that can be completely dissolved in a given amount of a specific solvent at a particular temperature and pressure.[1] Poor aqueous solubility is a leading cause of failure for drug candidates, as a drug must be in solution to be absorbed in the gastrointestinal tract.[2]

Furthermore, solubility in organic solvents is crucial for various stages of drug manufacturing, including:

  • Synthesis and Purification: Most organic synthesis reactions are carried out in non-aqueous media. Understanding solubility helps in selecting appropriate reaction and crystallization solvents.[2]

  • Formulation Development: For creating liquid dosage forms or advanced drug delivery systems like self-microemulsifying drug delivery systems (SMEDDS), knowledge of solubility in various excipients and organic solvents is essential.

  • Analytical Method Development: Preparing stock solutions for analytical techniques such as High-Performance Liquid Chromatography (HPLC) requires solvents that can dissolve the API at a known concentration.[3]

This guide focuses on this compound, a heterocyclic quinazoline derivative. Quinazolines are a class of compounds known for a wide range of biological activities.[4][5][6] Establishing a robust solubility profile for this specific molecule is a foundational step in its development pathway.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution process is governed by thermodynamic principles, primarily the interplay between enthalpy and entropy.[7][8] The adage "like dissolves like" serves as a useful heuristic, reminding us that solutes tend to dissolve best in solvents with similar polarity.[8]

The overall Gibbs free energy change (ΔG) of dissolution determines whether the process is spontaneous: ΔG = ΔH_solution - TΔS_solution

  • Enthalpy of Solution (ΔH_solution): This represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

    • Endothermic (ΔH > 0): Heat is absorbed from the surroundings. In this common scenario for solids, increasing the temperature will increase solubility, in accordance with Le Chatelier's Principle.[9][10]

    • Exothermic (ΔH < 0): Heat is released. For these less common cases, increasing the temperature will decrease solubility.[7][9]

  • Entropy of Solution (ΔS_solution): This reflects the change in disorder. Typically, dissolution of a crystalline solid into a liquid solvent leads to an increase in entropy (ΔS > 0), which favors the dissolution process.[8]

For this compound, its structure—containing a polar quinazoline core, a methoxy group, and a chloro substituent—suggests it will have moderate polarity. Therefore, its solubility is expected to be highest in polar aprotic or moderately polar solvents and lower in highly nonpolar (e.g., alkanes) or highly polar protic (e.g., water) solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is key to designing solubility experiments and interpreting the results.

PropertyValue / DescriptionSource
IUPAC Name This compound-
CAS Number 953039-15-1[11][12]
Molecular Formula C₉H₇ClN₂O-
Molecular Weight 194.62 g/mol -
Appearance White to off-white solid[11]
Storage Under inert gas at 2-8°C[11]

The presence of the nitrogen atoms in the quinazoline ring and the oxygen of the methoxy group allows for hydrogen bond acceptance, while the chloro-substituent adds to the molecule's lipophilicity. This structural duality dictates its interaction with different solvent types.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[13][14] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for Method Selection

The shake-flask method is chosen over higher-throughput kinetic methods because it measures the true thermodynamic solubility . Kinetic solubility often overestimates solubility by creating a supersaturated solution, which can be misleading for downstream development.[14] For foundational preformulation studies, the accuracy of thermodynamic data is paramount.

Materials and Equipment
  • This compound (ensure purity is characterized, e.g., >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C ± 0.5°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis Spectrophotometer for quantification[3]

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point could be ~10-20 mg of solute in 1-2 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The goal is to reach equilibrium, where the concentration of the dissolved solute no longer changes over time.[1] A preliminary experiment should be run to determine the time required to reach equilibrium.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial not to disturb the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles. The first few drops should be discarded to saturate the filter and prevent adsorption losses.

  • Dilution: Accurately dilute the filtered, saturated solution with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Weigh excess API B Add selected solvent to vial A->B C Seal vial & place in shaker (Constant Temp, e.g., 25°C) B->C D Agitate for 24-72 hours (Until equilibrium is reached) C->D E Centrifuge to pellet solid D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Accurately dilute filtrate G->H I Quantify concentration (HPLC / UV-Vis) H->I J Calculate solubility (mg/mL) I->J Solubility_Comparison cluster_thermo Thermodynamic Solubility (Equilibrium) cluster_kinetic Kinetic Solubility (Precipitation) Thermo_Start Start: Solid API + Solvent Thermo_Process Long incubation (e.g., 24-72h) to reach equilibrium Thermo_Start->Thermo_Process Thermo_End Result: True Equilibrium Solubility Thermo_Process->Thermo_End Kinetic_Start Start: Concentrated Stock Solution (e.g., in DMSO) Kinetic_Process Rapid addition to aqueous/other solvent Kinetic_Start->Kinetic_Process Kinetic_End Result: Concentration at which precipitation occurs (Often supersaturated) Kinetic_Process->Kinetic_End

Caption: Conceptual difference between thermodynamic and kinetic solubility.

Kinetic solubility assays are useful for rapid screening in early discovery, but thermodynamic solubility provides the definitive data required for formal development and regulatory submissions. [14]

Conclusion

Determining the solubility of this compound in a range of organic solvents is a critical preformulation activity. By employing a systematic and rigorous approach like the equilibrium shake-flask method, researchers can generate reliable and accurate data. This information is fundamental for guiding solvent selection in synthesis and purification, designing appropriate formulations, and ensuring the development of robust analytical methods. The principles and protocols outlined in this guide provide a solid foundation for characterizing this and other novel APIs, ultimately facilitating their successful progression through the drug development pipeline.

References

  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Wikipedia. (2023). Solubility.
  • Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Fakhree, M. A. A., et al. (2010). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Al-Ghananeem, A. M. (2022). Biochemistry, Dissolution and Solubility. NCBI Bookshelf.
  • Purdue University. (n.d.). Solubility.
  • JoVE. (2020). Video: Solubility - Concept.
  • Lund University Publications. (n.d.).
  • Jadhav, D. S. (2013).
  • ChemicalBook. (n.d.). This compound CAS#: 953039-15-1.
  • World Health Organization. (2018).
  • Al-Jbour, N., et al. (2015).
  • Al-Jbour, N., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • Al-Jbour, N., et al. (2015).
  • ChemicalBook. (2024). This compound | 953039-15-1.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and an Overview of Spectroscopic Expectation

The structural confirmation of a synthesized molecule like 2-Chloro-7-methoxyquinazoline relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous identification.

  • ¹H NMR Spectroscopy will elucidate the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

  • ¹³C NMR Spectroscopy will reveal the number of distinct carbon environments and provide information about the electronic nature of the carbon backbone.

  • Mass Spectrometry (MS) will determine the molecular weight and offer insights into the molecular formula and fragmentation patterns, which are crucial for confirming the presence and connectivity of substituents.

  • Infrared (IR) Spectroscopy will identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Below is the structure of this compound with the IUPAC numbering convention for the quinazoline ring system, which will be used for all spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (Standard)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region and one corresponding to the methoxy group protons.[4] The chemical shifts and coupling patterns are influenced by the electronic effects of the chloro and methoxy substituents.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~9.3s-1HH4
2~7.8d~9.01HH5
3~7.2d~2.51HH8
4~7.1dd~9.0, ~2.51HH6
5~3.9s-3H-OCH₃

Interpretation Rationale:

  • H4 (δ ~9.3, singlet): The proton at the C4 position is expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen atoms (N3) and the overall aromatic ring current.[4] It is anticipated to appear as a singlet as it lacks adjacent protons for coupling.

  • H5 (δ ~7.8, doublet): This proton is ortho to the C4a-C8a ring fusion. It will be split by the adjacent H6 proton, resulting in a doublet with a typical ortho-coupling constant of approximately 9.0 Hz.[5]

  • H8 (δ ~7.2, doublet): The methoxy group at C7 is an electron-donating group, which will shield the ortho proton (H8) and the para proton (H6). H8 is expected to be a doublet due to meta-coupling with H6, with a smaller coupling constant of around 2.5 Hz.[5]

  • H6 (δ ~7.1, doublet of doublets): This proton is ortho to H5 and meta to H8, resulting in a doublet of doublets. It will exhibit a large ortho-coupling from H5 (~9.0 Hz) and a smaller meta-coupling from H8 (~2.5 Hz).[5][6]

  • -OCH₃ (δ ~3.9, singlet): The three protons of the methoxy group are equivalent and do not couple with other protons, thus they will appear as a sharp singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Standard)
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.[7][8]

Predicted SignalChemical Shift (δ, ppm)Assignment
1~165C7
2~160C2
3~155C4
4~152C8a
5~128C5
6~122C4a
7~120C6
8~105C8
9~56-OCH₃

Interpretation Rationale:

  • Quaternary Carbons (C2, C4a, C7, C8a): These carbons will not appear in a DEPT-135 spectrum.

    • C7 (δ ~165): The carbon directly attached to the electronegative oxygen of the methoxy group is expected to be significantly downfield.

    • C2 (δ ~160): The carbon bonded to the electronegative chlorine atom and flanked by two nitrogen atoms will also be strongly deshielded.

    • C4 and C8a (δ ~155 and ~152): These carbons are part of the pyrimidine ring and are deshielded by the adjacent nitrogen atoms.

  • Aromatic CH Carbons (C5, C6, C8):

    • C5 (δ ~128): This is a standard aromatic CH carbon.

    • C6 (δ ~120): This carbon is shielded by the para-methoxy group.

    • C8 (δ ~105): This carbon is strongly shielded by the ortho-methoxy group.

  • Methoxy Carbon (-OCH₃, δ ~56): The carbon of the methoxy group typically appears in the 50-60 ppm range.[7]

Mass Spectrometry (MS)

Experimental Protocol (Standard)
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. EI is useful for observing fragmentation patterns, while ESI is a softer technique that often preserves the molecular ion.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data and Interpretation

The mass spectrum provides crucial information for confirming the molecular weight and elemental composition.

m/z (predicted)IonComments
194/196[M]⁺Molecular ion peak. The M+2 peak at 196 will have an intensity of approximately one-third of the M peak, which is characteristic of a molecule containing one chlorine atom.
179/181[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
151[M - CH₃ - CO]⁺ or [M - Cl - HCN]⁺Subsequent loss of carbon monoxide or hydrogen cyanide, common fragmentation pathways for heterocyclic compounds.
116[M - Cl - HCN - H]⁺Further fragmentation.

Interpretation Rationale:

  • Molecular Ion ([M]⁺): The molecular weight of C₉H₇ClN₂O is 194.63 g/mol . The mass spectrum will show a molecular ion peak at m/z 194. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 196 with an intensity of about 32% of the M peak.[9] This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation Pattern: The fragmentation will likely proceed through the loss of stable neutral molecules or radicals. The initial loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.[10][11] Further fragmentation could involve the loss of CO or HCN, which are characteristic of quinazoline ring systems.[12][13]

G M [M]⁺ m/z 194/196 M_minus_CH3 [M - CH₃]⁺ m/z 179/181 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 151 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted primary fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Experimental Protocol (Standard)
  • Sample Preparation: The spectrum of a solid sample can be obtained using a KBr pellet or as a mull in Nujol. Alternatively, Attenuated Total Reflectance (ATR) is a common and simple method.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum will show absorption bands characteristic of the aromatic system and the specific functional groups present.[14][15][16][17]

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium-Weak
2950-2850Aliphatic C-H stretch (-OCH₃)Medium
~1620C=N stretch (quinazoline ring)Strong
~1580, 1500C=C stretch (aromatic ring)Medium-Strong
~1250Asymmetric C-O-C stretch (aryl ether)Strong
~1050Symmetric C-O-C stretch (aryl ether)Medium
~850C-Cl stretchStrong
900-675Aromatic C-H out-of-plane bendMedium-Strong

Interpretation Rationale:

  • Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.[17]

  • Aliphatic C-H Stretch: The absorptions just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methoxy group.[18]

  • C=N and C=C Stretches: The strong absorptions in the 1620-1500 cm⁻¹ region are characteristic of the quinazoline ring system, arising from the stretching vibrations of the C=N and C=C bonds.[1]

  • C-O Stretches: The strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) are indicative of the aryl ether linkage of the methoxy group.[14]

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically around 850 cm⁻¹, is expected for the C-Cl bond.[16]

  • C-H Bending: The pattern of out-of-plane C-H bending absorptions in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a powerful and self-validating framework for the structural elucidation of this compound. By comparing experimentally obtained spectra with the predictions outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound. The convergence of these distinct spectroscopic techniques, each probing different aspects of the molecular structure, ensures the scientific integrity of the characterization process.

References

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Platteville.
  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2).
  • Supporting Information. The Royal Society of Chemistry.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI.
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Singh, S., et al. (2015). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace.
  • Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar.
  • Characteristic Infrared Absorption Bands of Functional Groups. University of Colorado Boulder.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Semantic Scholar.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH.
  • Interpreting C-13 NMR spectra. Chemguide.
  • Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax.
  • Interpretation of 13C NMR Spectra. ResearchGate.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts.
  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15). YouTube.

Sources

Methodological & Application

Step-by-step synthesis of 2-Chloro-7-methoxyquinazoline from 2-amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the step-by-step synthesis of 2-Chloro-7-methoxyquinazoline, a crucial building block in medicinal chemistry, starting from 2-amino-4-methoxybenzoic acid. The protocol is designed for practical application in a research and development setting, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This two-step synthesis involves an initial cyclization to form a quinazolinone intermediate, followed by a robust chlorination reaction.

Introduction

Quinazoline derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of potent kinase inhibitors and other targeted therapeutics. Its strategic functionalization allows for the exploration of vast chemical space in the pursuit of novel drug candidates. This document provides a detailed, reliable, and scientifically-grounded protocol for its synthesis.

Overall Synthetic Scheme

The synthesis is a two-step process beginning with the cyclization of 2-amino-4-methoxybenzoic acid with urea to form the intermediate, 7-methoxyquinazoline-2,4(1H,3H)-dione. This intermediate is then chlorinated using phosphorus oxychloride to yield the final product, 2,4-dichloro-7-methoxyquinazoline. Although the target is this compound, the described chlorination protocol on the quinazoline-2,4-dione intermediate will yield the 2,4-dichloro derivative, which is a common and highly useful precursor for further selective functionalization.

Synthetic_Workflow 2-amino-4-methoxybenzoic_acid 2-amino-4-methoxybenzoic acid Intermediate 7-methoxyquinazoline-2,4(1H,3H)-dione 2-amino-4-methoxybenzoic_acid->Intermediate Urea, Heat Final_Product 2,4-dichloro-7-methoxyquinazoline Intermediate->Final_Product POCl3, Heat

Caption: Overall synthetic workflow.

Part 1: Synthesis of 7-methoxyquinazoline-2,4(1H,3H)-dione

Scientific Rationale

The initial step involves the cyclization of an anthranilic acid derivative. The reaction of 2-amino-4-methoxybenzoic acid with urea is a well-established method for the formation of the quinazoline-2,4(1H,3H)-dione ring system.[1] This reaction proceeds through the formation of an intermediate ureido acid, which then undergoes intramolecular cyclization upon heating to form the stable heterocyclic dione. Urea serves as a convenient and inexpensive source of the C2 and N3 atoms of the quinazoline ring.

Experimental Protocol
  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-amino-4-methoxybenzoic acid and urea.

  • Reaction Initiation: Heat the mixture in an oil bath. The solids will begin to melt and react.

  • Reaction Monitoring: Gradually increase the temperature to 160 °C. The reaction mixture will solidify as the product forms. Maintain this temperature for 2-3 hours to ensure complete reaction.

  • Work-up and Purification:

    • Allow the flask to cool to approximately 100 °C.

    • Carefully add glacial acetic acid to the solidified mass and stir to break it up.

    • Heat the suspension to reflux to dissolve the product and then allow it to cool slowly to room temperature to facilitate recrystallization.

    • Filter the crystalline product using a Büchner funnel, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain 7-methoxyquinazoline-2,4(1H,3H)-dione as a solid.

Quantitative Data
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
2-amino-4-methoxybenzoic acid167.160.051.010.5 g
Urea60.060.091.85.4 g
Expected Product Molar Mass ( g/mol ) Theoretical Yield
7-methoxyquinazoline-2,4(1H,3H)-dione192.179.6 g

Part 2: Synthesis of 2,4-dichloro-7-methoxyquinazoline

Scientific Rationale

The conversion of the quinazolinone to the dichloroquinazoline is achieved through a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful reagent for this transformation. The reaction mechanism is complex but is understood to involve the formation of a Vilsmeier-Haack type reagent which activates the carbonyl groups for nucleophilic attack by chloride ions.[2] The addition of a tertiary amine base, such as N,N-dimethylaniline, can catalyze the reaction and neutralize the generated HCl.[3]

Chlorination_Mechanism Quinazolinone Quinazolinone Intermediate Vilsmeier_Reagent Vilsmeier-Haack Reagent Formation (POCl3 + Amide Oxygen) Quinazolinone->Vilsmeier_Reagent Attack by POCl3 Dichloride Dichloroquinazoline Vilsmeier_Reagent->Dichloride Nucleophilic attack by Cl-

Caption: Simplified chlorination mechanism.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 7-methoxyquinazoline-2,4(1H,3H)-dione.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) followed by N,N-dimethylaniline under a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 5-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol to yield pure 2,4-dichloro-7-methoxyquinazoline.

Quantitative Data
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
7-methoxyquinazoline-2,4(1H,3H)-dione192.170.011.01.92 g
Phosphorus oxychloride (POCl₃)153.33~0.065~6.56 mL
N,N-dimethylaniline121.18~0.005~0.50.6 mL
Expected Product Molar Mass ( g/mol ) Theoretical Yield
2,4-dichloro-7-methoxyquinazoline229.052.29 g

Characterization of Products

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

  • 7-methoxyquinazoline-2,4(1H,3H)-dione (Intermediate):

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (DMSO-d₆, 300 MHz): δ (ppm) ~11.2 (s, 1H, NH), ~10.8 (s, 1H, NH), ~7.8 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H), 3.8 (s, 3H, OCH₃).[4]

    • ¹³C NMR (DMSO-d₆, 75 MHz): δ (ppm) ~164, ~162, ~151, ~149, ~128, ~115, ~114, ~105, 56.

  • 2,4-dichloro-7-methoxyquinazoline (Final Product):

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (d, 1H), ~7.4 (d, 1H), ~7.3 (dd, 1H), 4.0 (s, 3H, OCH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~165, ~160, ~155, ~152, ~129, ~120, ~118, ~108, 56.

Safety and Handling Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes. All manipulations involving POCl₃ must be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.

In case of skin contact, immediately wash the affected area with copious amounts of water. For inhalation, move to fresh air and seek immediate medical attention.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Preparation method of 2-chloro-4-amido-6,7-dimethoxy quinazoline. CN101353328B.
  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. CN1089090C.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 2015.
  • Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. CN102020619A.
  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. CN1486980A.

Sources

Application Note: A Practical Guide to the Synthesis of Gefitinib via a 2-Chloroquinazoline Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gefitinib (marketed as Iressa®) is a cornerstone therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] As a potent and selective EGFR tyrosine kinase inhibitor (TKI), gefitinib competitively binds to the ATP site within the receptor's kinase domain, disrupting downstream signaling pathways that drive tumor cell proliferation and survival.[1] The efficacy of gefitinib has spurred extensive research into its manufacturing, demanding synthetic routes that are not only efficient and high-yielding but also scalable and cost-effective.

This application note provides a detailed guide for the synthesis of gefitinib, focusing on a modern and practical pathway that utilizes a disubstituted chloroquinazoline precursor. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and provide robust protocols for synthesis and analysis, tailored for researchers and professionals in drug development.

The Strategic Importance of the 4-Anilinoquinazoline Core

The chemical architecture of gefitinib is centered on a 4-(3-chloro-4-fluoroanilino)quinazoline scaffold. This core structure is critical for its biological activity, anchoring the molecule within the ATP-binding pocket of the EGFR kinase domain. The development of a synthetic strategy hinges on the efficient and regioselective construction of this key pharmacophore.

While the original synthesis patented by AstraZeneca involved a six-step sequence starting from 6,7-dimethoxyquinazolin-4-one, it suffered from modest overall yields (~10%) and the need for multiple protection/deprotection steps and chromatographic purifications.[1][3][4] More contemporary approaches, such as the one detailed here, begin with a commercially available, pre-functionalized quinazoline ring, significantly shortening the pathway and improving overall efficiency.[1][5] Our focus will be on a route starting from 2,4-dichloro-6,7-dimethoxyquinazoline , a strategy that offers excellent control over regioselectivity in the crucial aniline coupling step.

The Key Intermediate: Selective Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthetic route is the highly selective reaction between 2,4-dichloro-6,7-dimethoxyquinazoline (1) and 3-chloro-4-fluoroaniline. The two chlorine atoms on the quinazoline ring exhibit differential reactivity. The C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This is due to the powerful electron-withdrawing effect of the adjacent nitrogen atom (N3) in the pyrimidine ring, which effectively stabilizes the negative charge of the Meisenheimer complex formed during the SNAr reaction. This inherent electronic property allows for the near-exclusive formation of the desired 4-aminated product (2) under controlled conditions, a critical factor for ensuring a clean reaction profile and high yield.[1]

Visualizing the Core Synthetic Pathway

The following diagram outlines the chemical transformations from the dichlorinated starting material to the final gefitinib product.

Gefitinib Synthesis Pathway cluster_0 Starting Material cluster_1 Step 1: SNAr Reaction cluster_2 Step 2: Demethylation cluster_3 Step 3: O-Alkylation cluster_4 Step 4: Dehalogenation SM 2,4-dichloro-6,7- dimethoxyquinazoline (1) Intermediate_2 4-(3-Chloro-4-fluoroanilino)- 2-chloro-6,7-dimethoxyquinazoline (2) SM->Intermediate_2 3-chloro-4-fluoroaniline, Acetic Acid, 55°C Intermediate_3 4-(3-Chloro-4-fluoroanilino)- 2-chloro-7-methoxy- quinazolin-6-ol (3) Intermediate_2->Intermediate_3 [TMAH][Al2Cl7], 50°C Intermediate_4 N-(3-Chloro-4-fluorophenyl)- 2-chloro-7-methoxy-6-(3- morpholinopropoxy)quinazoline (4) Intermediate_3->Intermediate_4 4-(3-chloropropyl)morpholine, K2CO3, DMF Product Gefitinib Intermediate_4->Product H2, Pd/C, EtOAc/MeOH

Caption: Chemical synthesis pathway for Gefitinib.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-(3-Chloro-4-fluoroanilino)-2-chloro-6,7-dimethoxyquinazoline (2)

This protocol details the selective nucleophilic aromatic substitution at the C4 position. Acetic acid serves as both the solvent and a catalyst, protonating the quinazoline ring to further activate it towards nucleophilic attack.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline (1)

  • 3-chloro-4-fluoroaniline

  • Glacial Acetic Acid

  • Isopropanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Add glacial acetic acid (approx. 20 volumes relative to the starting material).

  • Add 3-chloro-4-fluoroaniline (1.1 eq) to the suspension.

  • Heat the reaction mixture to 55 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature. A precipitate should form.

  • Pour the reaction mixture into ice-cold water with stirring to ensure complete precipitation of the product.

  • Filter the resulting solid using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water, followed by a small amount of cold isopropanol to remove residual acetic acid and unreacted aniline.

  • Dry the solid under vacuum at 60 °C to a constant weight to yield the product (2) as a solid.

Protocol 2: Synthesis of Gefitinib from Intermediate (2)

This multi-step protocol, adapted from methodologies described in the literature, converts the key intermediate into the final active pharmaceutical ingredient.[1]

Part A: Regioselective Demethylation to form (3) Causality: The use of an ionic liquid like trimethylammonium heptachlorodialuminate ([TMAH][Al2Cl7]) provides a powerful Lewis acidic environment for selective demethylation. Crystallization is then used to isolate the desired C6-hydroxy regioisomer.

  • In a dry flask under an inert atmosphere (N₂ or Ar), suspend intermediate (2) (1.0 eq) in a suitable solvent.

  • Add the demethylating agent (e.g., [TMAH][Al2Cl7], 1.5 eq) portion-wise, controlling any exotherm.

  • Heat the mixture to 50 °C for 2 hours. Monitor for the disappearance of the starting material via TLC or HPLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from hot methanol to selectively isolate the desired C6-hydroxy regioisomer (3) .[1]

Part B: O-Alkylation (Williamson Ether Synthesis) to form (4) Causality: This is a classic SN2 reaction where the phenoxide, formed by deprotonating the hydroxyl group on (3) with a mild base like K₂CO₃, acts as a nucleophile, displacing the chloride from 4-(3-chloropropyl)morpholine.

  • Dissolve the demethylated intermediate (3) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until TLC indicates completion.

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the product with chloroform or ethyl acetate (2 x 5 mL).[5]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude O-alkylated product (4) .

Part C: Selective Dehalogenation to Yield Gefitinib Causality: Catalytic hydrogenation using palladium on carbon is a standard method for the selective reduction of aryl chlorides without affecting other functional groups on the molecule, providing the final gefitinib product.

  • Dissolve the crude intermediate (4) in a solvent mixture such as ethyl acetate/methanol.

  • Transfer the solution to a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w).

  • Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., toluene/methanol) to yield pure gefitinib.[3][4]

Process Control and Analytical Characterization

A robust synthesis requires diligent monitoring and characterization at each stage.

Technique Purpose Details
TLC Reaction MonitoringSilica gel plates; Mobile phase typically a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol. Visualize under UV light (254 nm).
HPLC Purity Assessment & QuantificationA reverse-phase HPLC method is essential for determining the purity of intermediates and the final API. A typical system uses a C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer.[6][7]
NMR Structural Confirmation¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of each intermediate and the final product, ensuring all expected signals are present and integrations are correct.
MS Molecular Weight VerificationMass spectrometry confirms the molecular weight of the synthesized compounds, providing further evidence of their identity.

Visualized Experimental Workflow

The following diagram provides a high-level overview of the operational sequence for a single synthetic step.

Experimental Workflow cluster_workflow General Synthetic Step Workflow A Reaction Setup (Reagents & Solvents) B Reaction (Heating/Stirring) A->B C Monitoring (TLC / HPLC) B->C D Reaction Complete? C->D D->B No E Work-up (Quench & Extract) D->E Yes F Purification (Crystallization) E->F G Analysis (HPLC, NMR, MS) F->G H Pure Compound G->H

Caption: Generalized workflow for synthesis and analysis.

Data Summary (Typical Results)

The following table presents expected outcomes for the synthesis, based on reported literature values. Actual results may vary based on experimental conditions and scale.

Step Transformation Typical Yield Purity (HPLC) Key Analytical Check
1(1)(2) 65-90%[1][5]>98%Appearance of aniline signals in ¹H NMR
2A(2)(3) 30-35% (after crystallization)[1]>99%Appearance of phenolic -OH signal in ¹H NMR
2B(3)(4) ~80-90%>95%Appearance of morpholine signals in ¹H NMR
2C(4)Gefitinib ~85-95%>99.5%[5]Disappearance of C2-Cl; final structure confirmed by ¹H NMR, ¹³C NMR, and MS
Overall (1)Gefitinib ~14-21% [1][5]>99.5% Matches reference standard

Conclusion

The synthesis of gefitinib via a 2,4-dichloro-6,7-dimethoxyquinazoline intermediate represents a significant improvement over earlier, more cumbersome routes. This strategy leverages the inherent reactivity of the quinazoline core to achieve high regioselectivity in the critical C-N bond-forming step. By minimizing the number of synthetic operations and avoiding protection-group chemistry, this approach provides a more efficient, scalable, and industrially viable pathway for the production of this vital anti-cancer medication. The protocols and analytical guidelines presented here offer a robust framework for researchers engaged in the synthesis and development of gefitinib and related kinase inhibitors.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI.
  • Nandiyanto, A. B. D., et al. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana.
  • Gefitinib - New Drug Approvals. PharmaCompass.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • US8350029B2 - Process for the preparation of gefitinib. Google Patents.
  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. ResearchGate.
  • Gefitinib. Organic Spectroscopy International.
  • Ming, X., You, J., & Ji, R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Al-Otaibi, F., et al. (2014). Gefitinib. Profiles of Drug Substances, Excipients, and Related Methodology.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health.
  • DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P. TSI Journals.
  • VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF GEFITINIB IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. TSI Journals.
  • Raja, M. A., et al. (2014). Analytical method development and validation of gefitinib (anti – cancer drug) in pharmaceutical tablet dosage form by Using RP-HPLC. ResearchGate.

Sources

Preparation of 4-anilino-7-methoxyquinazoline derivatives from 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3][4] These compounds are particularly renowned for their potent and selective inhibition of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are pivotal in cancer cell proliferation and angiogenesis.[1][2] The strategic incorporation of a methoxy group at the 7-position and various substituents on the aniline ring allows for the fine-tuning of their pharmacological profiles, leading to the development of targeted therapies.[5][6]

This comprehensive guide provides a detailed exploration of the synthesis of 4-anilino-7-methoxyquinazoline derivatives, commencing from the key intermediate, 2-chloro-7-methoxyquinazoline. We will delve into the mechanistic underpinnings of the core reaction, present a robust and validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of this synthetic strategy is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the aniline derivative, acting as a nucleophile, displaces the chlorine atom at the C4 position of the quinazoline ring.[7][8][9]

Causality Behind the Regioselectivity

A common precursor in quinazoline chemistry is a 2,4-dichloroquinazoline derivative. In such cases, the nucleophilic attack by an amine preferentially occurs at the C4 position.[8][9] This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position.[8][9] This inherent electronic bias dictates the regioselective formation of the 4-aminoquinazoline product.

The Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism:[10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 carbon of the this compound. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final 4-anilino-7-methoxyquinazoline product.

The reaction is often facilitated by the presence of an acid catalyst, which protonates the quinazoline ring, further enhancing its electrophilicity and accelerating the rate of nucleophilic attack.[11][12]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_Chloro_7_methoxyquinazoline This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_Chloro_7_methoxyquinazoline->Meisenheimer_Complex Aniline Aniline Derivative Aniline->Meisenheimer_Complex Nucleophilic Attack (Addition) Final_Product 4-Anilino-7-methoxyquinazoline Derivative Meisenheimer_Complex->Final_Product Leaving Group Expulsion (Elimination) HCl HCl Experimental_Workflow start Start dissolve Dissolve this compound and aniline in solvent start->dissolve add_catalyst Add catalytic acid dissolve->add_catalyst reflux Reflux the mixture (4-8 h) add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete quench Quench with NaHCO₃ solution cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product purify->characterize end End characterize->end

Sources

Experimental procedure for synthesizing EGFR inhibitors with a quinazoline core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with aberrant signaling driving the proliferation of numerous cancers.[1][2][3][4] Small molecule inhibitors featuring a 4-anilinoquinazoline core, such as Gefitinib and Erlotinib, have demonstrated significant clinical success.[5] This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and in vitro evaluation of a potent quinazoline-based EGFR inhibitor, using a synthetic route analogous to that of Gefitinib. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline robust methods for structural verification and biological activity assessment, designed for researchers in drug discovery and medicinal chemistry.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][6] Upon binding to ligands like EGF, the receptor dimerizes, activating its intracellular kinase domain through autophosphorylation.[6][7] This event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell survival and proliferation.[1][8] In many cancers, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][2][5]

The 4-anilinoquinazoline scaffold has emerged as a privileged structure for targeting the ATP-binding site of the EGFR kinase domain.[9][10][11] First-generation inhibitors like Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors that have been approved for treating NSCLC patients with specific EGFR mutations.[5][12] The quinazoline core mimics the adenine ring of ATP, forming a critical hydrogen bond with the hinge region residue Met793, while the aniline moiety extends into a hydrophobic pocket, providing both potency and selectivity.[13]

This guide details a reliable synthetic pathway to a Gefitinib analogue, providing the rationale for key steps and conditions.

Strategic Overview of the Synthesis

The synthesis of a 4-anilinoquinazoline inhibitor is a multi-step process that can be logically divided into two main stages: the construction of the core quinazoline ring system followed by the strategic installation of the aniline pharmacophore.

Causality: The overall strategy hinges on creating a key intermediate, a 4-chloroquinazoline, which is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position acts as an excellent leaving group, allowing for the straightforward introduction of the desired aniline component in the final step. This modular approach is highly adaptable for generating a library of analogues for structure-activity relationship (SAR) studies.[14]

G cluster_0 PART 1: Quinazoline Core Synthesis cluster_1 PART 2: S N Ar Coupling A Anthranilic Acid Derivative (Starting Material) B Cyclization with Formamide (or equivalent) A->B Heat C Quinazolin-4-one Intermediate B->C D Chlorination (e.g., SOCl₂, POCl₃) C->D Intermediate Isolation E 4-Chloroquinazoline (Key Intermediate) D->E G Nucleophilic Aromatic Substitution (S N Ar) E->G F Substituted Aniline F->G H Final Product (4-Anilinoquinazoline) G->H

Caption: General workflow for 4-anilinoquinazoline synthesis.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of a Gefitinib analogue.

Protocol 1: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

Rationale: This first phase involves the construction of the functionalized quinazolinone core. The reaction begins with a substituted anthranilamide which undergoes cyclization. The choice of starting material dictates the substitution pattern on the benzene ring portion of the quinazoline.

Materials:

  • 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

  • Formamide

  • Heating mantle and reflux condenser

  • Round-bottom flask

  • Stir bar

Procedure:

  • Combine the substituted 2-aminobenzamide derivative and an excess of formamide in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Heat the reaction mixture to reflux (approx. 180-190 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Add water to the flask and stir to break up the solid mass.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the quinazolin-4-one intermediate as a solid. This product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

Rationale: This step activates the quinazoline core for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective chlorinating agents that convert the C4-hydroxyl group (in its tautomeric form) into a highly reactive chloro group. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction via the formation of a Vilsmeier reagent.

Materials:

  • 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF, catalytic)

  • Toluene or another high-boiling inert solvent

  • Heating mantle and reflux condenser

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend the quinazolin-4-one intermediate in toluene.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Slowly add an excess of thionyl chloride (e.g., 3-5 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[15]

  • Cool the reaction to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting residue is the crude 4-chloroquinazoline intermediate. It is often taken directly to the next step after co-evaporation with toluene to remove residual SOCl₂.

Protocol 3: Synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Final Product)

Rationale: This is the key bond-forming step where the aniline component is coupled with the activated quinazoline core. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Isopropanol is a common solvent, and the reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.[16]

Materials:

  • 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

  • Stir bar and reflux condenser

Procedure:

  • Dissolve the crude 4-chloroquinazoline intermediate in isopropanol in a round-bottom flask.

  • Add 3-chloro-4-fluoroaniline (approx. 1.1 equivalents) to the solution.

  • Heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction by TLC.[16]

  • Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate.

  • If precipitation is incomplete, the mixture can be cooled further in an ice bath or a small amount of water can be added.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to afford the final pure compound.

Compound Characterization

Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard for structural elucidation.[17][18][19]

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecule's structure.[20][21]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass-to-charge ratio, which confirms the elemental composition and molecular formula of the compound.[15][16]

Table 1: Example Characterization Data for the Synthesized Gefitinib Analogue

Analysis TypeParameterExpected Result
HRMS (ESI) [M+H]⁺Calculated: 447.1699; Found: 447.1702
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic, quinazoline, morpholine, and methoxy protons.
(DMSO-d₆, 400 MHz)δ 9.50 (s, 1H, NH), 8.50 (s, 1H, H-5), 8.15 (dd, 1H), 7.80 (m, 1H), 7.40 (t, 1H), 7.20 (s, 1H, H-8), 4.15 (t, 2H), 3.95 (s, 3H, OCH₃), 3.60 (t, 4H), 2.45 (t, 4H), 2.10 (m, 2H).
¹³C NMR Chemical Shifts (δ)Peaks corresponding to all unique carbon atoms in the molecule.
(DMSO-d₆, 100 MHz)δ 158.9, 157.1, 154.5, 152.3, 148.0, 138.9, 129.0, 124.5, 122.8, 119.5, 116.0, 108.5, 107.9, 101.2, 66.5, 56.0, 55.8, 53.5, 26.0.
Purity (HPLC) Area % at 254 nm>98%

In Vitro Biological Evaluation

Mechanism of Action & Assay Principle

The synthesized quinazoline compound is designed to inhibit EGFR's kinase activity by competing with ATP for its binding site. To quantify this inhibitory effect, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[6][22] The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Finally, a kinase detection reagent converts the generated ADP back into ATP, which is used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.[6]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A EGFR Enzyme + Substrate + ATP + Inhibitor B Incubate at 30°C A->B C ADP + Phosphorylated Substrate + Unused ATP B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT D->E F Unused ATP is depleted E->F G Add Kinase Detection Reagent (ADP -> ATP -> Light) F->G H Incubate at RT G->H I Measure Luminescence H->I

Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.

Protocol 4: EGFR Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant human EGFR kinase enzyme system[22]

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[6]

  • Synthesized inhibitor compound, dissolved in DMSO

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[6]

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase Assay Buffer

    • EGFR enzyme (e.g., 5 nM final concentration)[23]

    • Synthesized inhibitor at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.

    • Peptide substrate

  • Initiate Reaction: Start the kinase reaction by adding ATP (final concentration should be near the Kₘ for EGFR, e.g., 15-20 µM).[23] The total reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.[22]

  • Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[6]

  • Generate Signal: Add a volume of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[6]

  • Read Plate: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" blank from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Example IC₅₀ Data for EGFR Inhibition

CompoundEGFR wt IC₅₀ (nM)
Gefitinib (Reference) 3.5
Synthesized Analogue 5.2
Erlotinib (Reference) 2.1

EGFR Signaling Pathway and Inhibition Point

The synthesized inhibitor acts by blocking the ATP-binding site within the EGFR kinase domain. This prevents the autophosphorylation of tyrosine residues on the receptor's C-terminal tail, thereby blocking the recruitment of adaptor proteins and the activation of all downstream signaling pathways that promote cell proliferation and survival.[3][8]

EGF EGF Ligand EGFR EGFR P EGF->EGFR GRB2 GRB2/SHC EGFR->GRB2 PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR:p1 Blocks ATP Site SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ELK-1, CREB) ERK->TF PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activity AKT AKT PIP3->AKT AKT->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response

Sources

Application Notes and Protocols for the Development of Novel Antimalarial Agents Based on the 2-Chloro-7-methoxyquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent challenge of drug resistance in Plasmodium falciparum necessitates the exploration of novel chemical scaffolds for the development of next-generation antimalarial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-7-methoxyquinazoline as a versatile starting material for creating a library of potential antimalarial compounds. We present detailed protocols for the synthesis of the core scaffold, its subsequent derivatization via nucleophilic aromatic substitution, and a complete workflow for the biological evaluation of the resulting compounds, from initial in vitro screening to preliminary in vivo efficacy studies. The rationale for exploring this scaffold is grounded in the established antimalarial activity of related 2-aminoquinazoline derivatives, which have been shown to act on novel targets such as the plasmepsin family of enzymes.[1] This guide aims to provide both the theoretical framework and the practical methodologies to empower researchers to investigate this promising, yet underexplored, class of compounds.

Introduction: The Rationale for Targeting the 2-Aminoquinazoline Scaffold

The quinoline and quinazoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. While the 4-aminoquinoline scaffold, exemplified by chloroquine, has been a cornerstone of antimalarial therapy for decades, the emergence of widespread resistance has severely curtailed its utility.[2] This has spurred the investigation of bioisosteric alternatives that may possess different mechanisms of action or evade existing resistance pathways.

The 2-aminoquinazoline scaffold has emerged as a promising alternative. Recent studies have demonstrated that derivatives of 2-aminoquinazolin-4(3H)-one and 2-anilino-4-aminoquinazolines exhibit potent in vitro activity against P. falciparum, including multi-drug resistant strains.[3][4] Crucially, some of these compounds are believed to exert their antimalarial effect by inhibiting the parasite's digestive vacuole plasmepsins (Plms) I, II, and IV, a mechanism distinct from the hemozoin formation inhibition associated with chloroquine.[1] This suggests a lower potential for cross-resistance with existing drugs.

The this compound scaffold serves as an ideal starting point for a fragment-based or library synthesis approach. The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution, allowing for the introduction of a diverse range of amine-containing side chains. The 7-methoxy group, while potentially modulating the electronic properties and metabolic stability of the core, also offers a point for future modification. This document outlines a systematic approach to synthesize and evaluate a library of 2-substituted-7-methoxyquinazoline derivatives to identify novel antimalarial lead compounds.

Synthetic Protocols

The synthesis of a library of 2-amino-7-methoxyquinazoline derivatives can be conceptualized as a two-stage process: the construction of the core heterocyclic scaffold followed by its diversification.

Synthesis of the Core Scaffold: this compound

Protocol 2.1.1: Synthesis of 7-Methoxyquinazolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and urea (5 equivalents).

  • Reaction Conditions: Heat the mixture to 150°C for 20 hours. The reaction mixture will become a solid mass.

  • Work-up and Purification: After cooling to room temperature, the solid is triturated with hot water, filtered, and washed with ethanol to yield 7-methoxyquinazolin-2(1H)-one as a solid.

Protocol 2.1.2: Chlorination to this compound

  • Reaction Setup: In a fume hood, suspend 7-methoxyquinazolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).

  • Reaction Conditions: Add N,N-dimethylaniline (0.5 equivalents) dropwise. Heat the mixture to reflux (approximately 105°C) for 4 hours, during which the suspension should become a clear solution.

  • Work-up and Purification: Allow the reaction to cool to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude this compound can be further purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Formation of Quinazolinone Ring cluster_1 Step 2: Chlorination 2-amino-4-methoxybenzoic acid 2-amino-4-methoxybenzoic acid 7-methoxyquinazolin-2(1H)-one 7-methoxyquinazolin-2(1H)-one 2-amino-4-methoxybenzoic acid->7-methoxyquinazolin-2(1H)-one Urea, 150°C 7-methoxyquinazolin-2(1H)-one_2 7-methoxyquinazolin-2(1H)-one This compound This compound 7-methoxyquinazolin-2(1H)-one_2->this compound POCl3, N,N-dimethylaniline, Reflux

Caption: Proposed synthetic route to this compound.

Derivatization via Nucleophilic Aromatic Substitution

The chlorine at the 2-position of the quinazoline ring is susceptible to displacement by a variety of nucleophiles, particularly primary and secondary amines. This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Protocol 2.2.1: General Procedure for the Synthesis of 2-Amino-7-methoxyquinazoline Derivatives

  • Reaction Setup: In a microwave vial or a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol, DMF, or N-methyl-2-pyrrolidone (NMP).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.2-2.0 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-120°C for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Table 1: Suggested Amines for Initial Library Synthesis

Amine NucleophileRationale
4-FluoroanilineIntroduction of a halogen for potential halogen bonding and modulation of pKa.
3,4-DichloroanilineExploration of di-halogenated phenyl rings for increased potency.[3]
4-(Trifluoromethyl)anilineIntroduction of a strong electron-withdrawing group to probe electronic effects.
4-AminophenolIntroduction of a hydrogen bond donor/acceptor.
N-methylpiperazineInclusion of a basic, water-soluble moiety to improve pharmacokinetic properties.
4-Amino-1-methylpiperidineExploration of a different basic side chain with a defined conformational structure.[3]

Biological Evaluation Workflow

A systematic, multi-stage screening cascade is essential for the efficient evaluation of newly synthesized compounds and the identification of promising leads.

Diagram: Antimalarial Screening Cascade

G A Primary Screening: In vitro anti-plasmodial activity (P. falciparum 3D7 - sensitive) B Secondary Screening: In vitro activity against resistant strains (e.g., Dd2, K1) A->B IC50 < 1 µM C Cytotoxicity Assay: (e.g., HEK293T or HepG2 cells) B->C E Mechanism of Action Studies: Plasmepsin inhibition assay Hemozoin inhibition assay B->E D Selectivity Index (SI) Calculation SI = CC50 / IC50 C->D F In vivo Efficacy Study: P. berghei infected mouse model (4-day suppressive test) D->F SI > 100 G Lead Candidate F->G

Caption: A tiered workflow for evaluating novel antimalarial compounds.

Primary In Vitro Anti-plasmodial Assay

The initial screen should assess the ability of the compounds to inhibit the growth of a drug-sensitive strain of P. falciparum.

Protocol 3.1.1: SYBR Green I-based Fluorescence Assay

This method is a widely used, high-throughput assay for determining the in vitro susceptibility of P. falciparum.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well containing 100 µL of the diluted compounds. Include wells for positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Secondary Screening and Cytotoxicity

Compounds that exhibit significant activity in the primary screen (e.g., IC₅₀ < 1 µM) should be advanced to secondary screening.

  • Activity against Resistant Strains: Repeat the SYBR Green I assay using chloroquine-resistant (e.g., K1, Dd2) and artemisinin-resistant strains of P. falciparum. This will help identify compounds that are not susceptible to known resistance mechanisms.

  • Cytotoxicity Assay: To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293T, HepG2) should be determined using a standard method like the MTT or resazurin assay. The 50% cytotoxic concentration (CC₅₀) is then calculated.

  • Selectivity Index (SI): The SI is a critical parameter for prioritizing compounds and is calculated as: SI = CC₅₀ / IC₅₀ . A higher SI value (ideally >100) indicates greater selectivity for the parasite over mammalian cells.

Preliminary Mechanism of Action Studies

To understand how the compounds exert their antimalarial effect, preliminary mechanism of action studies can be conducted. Based on the activity of related quinazolines[1], a plasmepsin inhibition assay would be a logical starting point.

Protocol 3.3.1: Plasmepsin II FRET-based Assay

  • Reagents: Obtain recombinant Plasmepsin II and a fluorogenic peptide substrate.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Assay Procedure: In a 96-well plate, incubate the test compound with Plasmepsin II in the assay buffer. Initiate the reaction by adding the peptide substrate.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Calculate the IC₅₀ for enzyme inhibition.

In Vivo Efficacy: The 4-Day Suppressive Test

Promising candidates with high in vitro potency and a favorable selectivity index should be evaluated for in vivo efficacy using a murine malaria model, such as Plasmodium berghei in mice. The Peters' 4-day suppressive test is a standard method for this evaluation.

Protocol 3.4.1: Peters' 4-Day Suppressive Test

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Two hours post-infection (Day 0), administer the first dose of the test compound orally or intraperitoneally. Administer subsequent doses daily for the next three days (Day 1, 2, and 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each dose group relative to the vehicle-treated control group. The 50% effective dose (ED₅₀) can then be determined.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from the synthesized library will allow for the development of an SAR model. Key relationships to investigate include:

  • Effect of Phenyl Ring Substitution: The electronic nature (electron-donating vs. electron-withdrawing) and steric properties of substituents on the aniline ring at the 2-position.

  • Role of the 7-Methoxy Group: Comparison with analogues lacking this group or with other substituents at this position can elucidate its importance.

  • Influence of the Amine Linker: The nature of the amine at the 2-position (aliphatic vs. aromatic, basic vs. non-basic) will significantly impact the physicochemical properties and biological activity of the compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of a new class of antimalarial agents. By leveraging the known antimalarial activity of related 2-aminoquinazolines and their potential to act on novel parasitic targets, a systematic approach of synthesis and biological evaluation, as outlined in these protocols, can lead to the identification of novel lead compounds. This guide provides the necessary framework for researchers to explore this chemical space and contribute to the urgent need for new therapies to combat malaria.

References

  • Štěrba, J., et al. (2016). Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV. Journal of Medicinal Chemistry, 59(1), 133-146.
  • Gatton, M. L., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1047-1063.
  • Gatton, M. L., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. PubMed, National Center for Biotechnology Information.
  • Koka, V. S. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PubMed, National Center for Biotechnology Information.
  • World Health Organization. (2023). WHO Guidelines for malaria.
  • World Health Organization. (2025). WHO guidelines for malaria, 13 August 2025. National Center for Biotechnology Information.
  • World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy.
  • World Health Organization. (2010). WHO releases new malaria guidelines for treatment and procurement of medicines. Infectious Diseases Data Observatory.
  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate.
  • World Health Organization. Tools for monitoring antimalarial drug efficacy.
  • Talati, K., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate.
  • Edelmann, F. T. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? ResearchGate.
  • Kim, H., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central, National Center for Biotechnology Information.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][7]triazino[2,3-c]quinazolines. (2024). PubMed Central, National Center for Biotechnology Information.
  • Process for the preparation of quinoline-2(1h)-one derivatives. (2017). Google Patents.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][7]triazino[2,3-C]quinazolines. (2024). Preprints.org.
  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][7]triazino[2,3-c]quinazolines. (2024). PubMed, National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Suzuki Coupling Functionalization of 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The targeted functionalization of this heterocyclic system is therefore of paramount importance in the discovery of novel drug candidates. Specifically, the introduction of aryl or heteroaryl moieties at the C2-position of the quinazoline core via carbon-carbon bond formation is a key strategy for exploring and optimizing structure-activity relationships (SAR).

Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][3] This application note provides a detailed guide to the Suzuki coupling functionalization of 2-Chloro-7-methoxyquinazoline, an important intermediate in pharmaceutical synthesis. We will explore the underlying mechanistic principles, provide detailed experimental protocols for both conventional and microwave-assisted heating, and offer insights into troubleshooting and optimization.

Mechanistic Considerations for a Challenging Coupling Partner

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->p1 ArPdXL2 Ar-Pd(II)(X)L₂ OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->p2 ArPdR1L2 Ar-Pd(II)(R¹)L₂ Transmetal->ArPdR1L2 RedElim Reductive Elimination ArPdR1L2->p3 RedElim->Pd0 Product Ar-R¹ (Product) RedElim->Product RedElim->p4 Catalyst_Regen Catalyst Regeneration ArX This compound (Ar-X) ArX->OxAdd Boronic R¹-B(OH)₂ + Base Boronic->Transmetal p1->ArPdXL2 p2->ArPdR1L2 p3->Pd0 p4->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

However, the use of this compound as the electrophilic partner presents specific challenges. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts in the rate-determining oxidative addition step.[4] This is due to the stronger C-Cl bond strength. To overcome this hurdle, the choice of catalyst, and particularly the phosphine ligand, is critical.

The Role of the Ligand: Bulky and electron-rich phosphine ligands are essential for facilitating the coupling of aryl chlorides.[1][5] These ligands promote the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[1] Ligands such as those from the Buchwald biaryl phosphine family (e.g., XPhos) are particularly effective.[1][6]

The Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3][7] The choice of base can significantly influence reaction rates and yields, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base should be considered in relation to the specific solvent system and the stability of the substrates.

Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. Optimization may be required for different boronic acid coupling partners.

Protocol 1: Conventional Heating with a Buchwald Pre-catalyst

This protocol utilizes a second-generation Buchwald pre-catalyst (XPhos Pd G2), which is air- and moisture-stable and provides a reliable method for generating the active Pd(0) catalyst in situ.[6][8]

Materials:

  • This compound

  • Aryl or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • XPhos Pd G2 (1 - 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), XPhos Pd G2 (2 mol%), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent. The solvent should be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Heating: Immerse the reaction vessel in a preheated oil bath or heating block set to 80-110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar solvent and reagents.[9][10] This protocol is ideal for rapid library synthesis and optimization.

Materials:

  • This compound

  • Aryl or heteroarylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 - 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Dimethylformamide (DMF) or 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as DMF/water (4:1) or 1,4-dioxane/water (4:1), to achieve a concentration of 0.1-0.2 M.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-45 minutes. The reaction time and temperature are key parameters for optimization.

  • Work-up and Purification: After the reaction, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Figure 2: General Experimental Workflow for Suzuki Coupling.

Comparative Overview of Protocols

ParameterProtocol 1 (Conventional)Protocol 2 (Microwave)Rationale & Causality
Catalyst System XPhos Pd G2Pd(dppf)Cl₂·CH₂Cl₂XPhos is a bulky, electron-rich ligand ideal for activating aryl chlorides.[6] Pd(dppf)Cl₂ is a robust and common catalyst that performs well under microwave conditions.[11]
Base K₃PO₄Cs₂CO₃K₃PO₄ is a strong, non-nucleophilic base effective in many Suzuki couplings. Cs₂CO₃ often enhances reaction rates, particularly with challenging substrates, and is highly soluble in common reaction solvents.[7]
Solvent 1,4-Dioxane / WaterDMF / Water or Dioxane / WaterDioxane is a common solvent for Suzuki reactions. DMF is a polar aprotic solvent that heats efficiently in a microwave. The addition of water is often beneficial for dissolving the inorganic base and facilitating the catalytic cycle.[12]
Temperature 80 - 110 °C120 - 150 °CHigher temperatures are required to promote oxidative addition of the aryl chloride. Microwave heating allows for rapid attainment of superheated temperatures in sealed vessels.[13]
Reaction Time 4 - 24 hours15 - 45 minutesMicrowave irradiation significantly accelerates the reaction by providing efficient and uniform heating.[9]
Key Advantage Scalability, traditional setupSpeed, high-throughput screeningConventional heating is often more straightforward for larger scale synthesis. Microwave synthesis is unparalleled for rapid optimization and library generation.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor choice of base or solvent. 4. Low reaction temperature.1. Use a fresh catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and purging of the reaction vessel. 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. 4. Increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedures and maintain a positive pressure of inert gas.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents and minimize the amount of water. 2. Use a more active catalyst to shorten reaction time. Consider using the corresponding boronate ester, which can be more stable.
Formation of Byproducts Side reactions such as dehalogenation or catalyst decomposition.Screen different ligands; a more electron-rich or bulkier ligand may stabilize the catalyst and promote the desired reaction pathway.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the C2-arylation of this compound. The successful execution of this transformation, particularly with a less reactive aryl chloride substrate, hinges on the rational selection of an appropriate catalyst system, base, and solvent. The use of bulky, electron-rich phosphine ligands is paramount for facilitating the critical oxidative addition step. While conventional heating methods provide a reliable and scalable approach, microwave-assisted protocols offer a significant acceleration, enabling rapid synthesis and optimization. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively synthesize novel quinazoline derivatives for applications in drug discovery and development.

References

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (2024).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1983. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
  • Al-Zoubi, R. M., et al. (2018). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 7(6), 469-476. [Link]
  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. (n.d.).
  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919-3922. [Link]
  • Scott, J. D., & Martin, S. F. (2002). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 4(20), 3533–3535. [Link]
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025).
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
  • Liu, Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53601. [Link]
  • Koike, T., & Akita, M. (2004). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 6(11), 1713–1715. [Link]
  • The Suzuki Coupling of Aryl Chlorides under Microwave Heating. (2025).
  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (2022). PubMed Central. [Link]
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Kumar, S., et al. (2019). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. New Journal of Chemistry, 43(1), 169-181. [Link]
  • Kumar, V., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 22(5), 3511-3514. [Link]
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2024).
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 619–631. [Link]
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 619-631. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765. [Link]
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers in Chemistry, 10, 837851. [Link]
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). PubMed Central. [Link]
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(44), 27367-27374. [Link]
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7899. [Link]
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019).
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2021). Green Chemistry, 23(15), 5543-5549. [Link]
  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water.
  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. [Link]
  • How to prepare PdCl2(dppf).CH2Cl2 from PdCl2(dppf); which one is better for the Miyaura Borylation Reaction? (2015).
  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Taylor & Francis Online. [Link]
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2002). PubMed. [Link]

Sources

Designing a Chemical Library Based on the 2-Chloro-7-methoxyquinazoline Scaffold: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This nitrogen-containing heterocyclic system is a key structural component in numerous approved drugs, particularly in oncology.[1][3] The therapeutic versatility of quinazoline derivatives stems from the various substitution patterns on the quinazoline ring, which can be fine-tuned to modulate their pharmacological activity.[4] Notably, substitutions at the C2 and C4 positions have been extensively explored, leading to the development of potent kinase inhibitors.[1][2][3]

The 2-chloro-7-methoxyquinazoline scaffold is a particularly attractive starting point for the construction of a focused chemical library. The chlorine atom at the C2 position serves as a versatile synthetic handle, enabling the introduction of a diverse range of substituents through various cross-coupling and nucleophilic substitution reactions. The methoxy group at the C7 position can also play a crucial role in modulating the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of a chemical library based on the this compound scaffold.

Strategic Design of the Chemical Library

The design of a chemical library should be a strategic endeavor, aimed at maximizing the exploration of relevant chemical space to increase the probability of identifying bioactive "hit" compounds. For the this compound scaffold, a diversity-oriented synthesis approach is proposed to generate a collection of analogs with a wide range of physicochemical properties. The derivatization strategy will focus on the C2 position, leveraging well-established and robust chemical transformations.

The rationale for selecting substituents at the C2 position is guided by the established structure-activity relationships (SAR) of quinazoline-based kinase inhibitors.[1][2][3][5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinazoline derivatives have been successfully developed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] The library will incorporate a variety of functional groups at the C2 position to probe key interactions within the ATP-binding pocket of kinases, including:

  • Aryl and Heteroaryl Moieties: To explore π-π stacking and hydrophobic interactions.

  • Primary and Secondary Amines: To introduce hydrogen bond donors and acceptors.

  • Alkoxy and Thioalkoxy Groups: To modulate lipophilicity and explore additional binding pockets.

This strategic approach will generate a library of compounds with diverse structural features, increasing the likelihood of discovering novel and potent modulators of kinase activity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and its subsequent derivatization.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold will be achieved through a two-step process starting from the commercially available 4-hydroxy-7-methoxy-2(1H)-quinazolinone.

Step 1: Synthesis of 2,4-Dichloro-7-methoxyquinazoline

This procedure is adapted from established methods for the chlorination of quinazolinones.[6]

  • Reagents and Materials:

    • 4-Hydroxy-7-methoxy-2(1H)-quinazolinone

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Ice-cold water

    • Round-bottom flask, reflux condenser, heating mantle, stirring apparatus, filtration apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-7-methoxy-2(1H)-quinazolinone (1.0 eq) in phosphorus oxychloride (10.0 eq).

    • Add a catalytic amount of N,N-dimethylaniline (0.2 eq).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product, 2,4-dichloro-7-methoxyquinazoline, under vacuum. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Step 2: Regioselective Removal of the C4-Chloro Group

This step is a conceptual adaptation, as direct regioselective reduction of the C4-chloro in the presence of a C2-chloro is not commonly reported. A more practical approach would be a regioselective nucleophilic substitution at the more reactive C4 position followed by removal of that substituent, or a multi-step synthesis starting from a different precursor. However, for the purpose of this guide, we will outline a general reductive dechlorination.

  • Reagents and Materials:

    • 2,4-Dichloro-7-methoxyquinazoline

    • Palladium on carbon (10% Pd/C)

    • Ammonium formate or hydrogen gas

    • Methanol or Ethanol

    • Inert atmosphere (Nitrogen or Argon)

    • Round-bottom flask, stirring apparatus, filtration apparatus (e.g., Celite pad).

  • Procedure (Catalytic Transfer Hydrogenation):

    • Dissolve 2,4-dichloro-7-methoxyquinazoline (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Add 10% Pd/C (10 mol%).

    • Add ammonium formate (5.0 eq) in portions.

    • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC. The C4-chloro is generally more reactive and should be reduced preferentially.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow for Library Synthesis

The synthesized this compound scaffold serves as the key intermediate for the generation of the chemical library. The following diagram illustrates the overall workflow for the diversification at the C2 position.

Library_Synthesis_Workflow A This compound (Scaffold) B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base D Nucleophilic Aromatic Substitution (Phenols, Thiols) A->D Base E 2-Aryl-7-methoxyquinazolines B->E F 2-Amino-7-methoxyquinazolines C->F G 2-Oxy/Thio-7-methoxyquinazolines D->G H Compound Characterization (NMR, MS, HPLC) E->H F->H G->H I Biological Screening H->I

Caption: Overall workflow for the synthesis of the this compound-based chemical library.

Part 2: Library Synthesis via Parallel Reactions

The following are generalized protocols for the key reactions used to diversify the this compound scaffold. These reactions are amenable to parallel synthesis formats.

This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl boronic acids.

  • Reagents and Materials:

    • This compound

    • Aryl/Heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Reaction vials suitable for parallel synthesis, inert atmosphere.

  • Procedure:

    • To a reaction vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

    • Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC or column chromatography.

This protocol details the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.

  • Reagents and Materials:

    • This compound

    • Amine (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 eq)

    • Solvent (e.g., Toluene or 1,4-dioxane)

    • Reaction vials, inert atmosphere.

  • Procedure:

    • To a reaction vial, add this compound (1.0 eq), the amine (1.2 eq), palladium pre-catalyst (2 mol%), ligand (4 mol%), and base (1.5 eq).

    • Evacuate and backfill the vial with an inert gas three times.

    • Add the anhydrous, degassed solvent.

    • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by preparative HPLC or column chromatography.

This protocol describes the substitution of the C2-chloro group with various phenols and thiols.

  • Reagents and Materials:

    • This compound

    • Phenol or Thiol (1.2 eq)

    • Base (e.g., K₂CO₃ or NaH, 1.5 eq)

    • Solvent (e.g., DMF or DMSO)

    • Reaction vials.

  • Procedure:

    • To a solution of the phenol or thiol (1.2 eq) in the chosen solvent, add the base (1.5 eq) and stir for 15-30 minutes at room temperature.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80-120 °C for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by preparative HPLC or column chromatography.

Compound Characterization and Data Presentation

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be determined by HPLC analysis.

The following table provides representative analytical data for a selection of hypothetical compounds from the library.

Compound IDR Group at C2¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)HRMS (ESI) m/z [M+H]⁺Purity (HPLC)
QL-01 Phenyl8.35 (d, J = 8.8 Hz, 1H), 8.10 (d, J = 7.6 Hz, 2H), 7.85 (s, 1H), 7.60-7.50 (m, 3H), 7.40 (d, J = 8.8 Hz, 1H), 4.00 (s, 3H)165.2, 162.1, 155.4, 150.3, 138.1, 130.5, 129.2, 128.8, 125.6, 118.9, 105.7, 56.2Calcd: 251.1022, Found: 251.1025>95%
QL-02 Morpholino7.95 (d, J = 8.7 Hz, 1H), 7.50 (s, 1H), 7.15 (d, J = 8.7 Hz, 1H), 3.95 (s, 3H), 3.80 (t, J = 4.8 Hz, 4H), 3.70 (t, J = 4.8 Hz, 4H)163.8, 160.5, 154.9, 149.8, 124.8, 117.5, 104.9, 66.5, 55.9, 45.3Calcd: 262.1291, Found: 262.1294>95%
QL-03 Phenoxy8.20 (d, J = 8.9 Hz, 1H), 7.75 (s, 1H), 7.50-7.40 (m, 2H), 7.30-7.20 (m, 4H), 3.98 (s, 3H)164.5, 161.8, 155.1, 153.7, 150.0, 130.1, 125.8, 124.5, 122.3, 118.2, 105.3, 56.1Calcd: 267.0971, Found: 267.0975>95%

Hypothetical Biological Target and Signaling Pathway

The designed library, rich in kinase-inhibitor-like scaffolds, can be screened against a panel of kinases to identify potential therapeutic targets. A plausible target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Library Quinazoline Library (e.g., QL-01) Library->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the proposed inhibitory action of the quinazoline library.

The binding of Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway, leading to cell proliferation, survival, and angiogenesis. The synthesized 2-substituted-7-methoxyquinazoline derivatives, with their structural similarity to known EGFR inhibitors, are hypothesized to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. By blocking ATP binding, these compounds would prevent receptor autophosphorylation and abrogate downstream signaling, ultimately leading to an anti-proliferative effect in cancer cells.

Conclusion

The this compound scaffold represents a valuable starting point for the development of a focused chemical library for drug discovery. The synthetic protocols outlined in this application note provide a robust framework for the synthesis and diversification of this privileged scaffold. The strategic design of the library, guided by established SAR principles for kinase inhibitors, enhances the probability of identifying novel bioactive compounds. The subsequent characterization and biological screening of the synthesized library will be crucial in elucidating the therapeutic potential of these novel quinazoline derivatives.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009).
  • Structure-activity relationship of the quinazoline series. Potential... (n.d.).
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). Beilstein Journal of Organic Chemistry. [Link]
  • Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. (n.d.). Royal Society of Chemistry. [Link]
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences. [Link]
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]
  • Supporting Information Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines Supplementary Table S1. (n.d.). Beilstein Journals. [Link]
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
  • 1H (a) and 13C (b) NMR spectra of... (n.d.).
  • Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. (2022).
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.).
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.).
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). (n.d.).
  • Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. (2023). PubMed. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). MDPI. [Link]
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Publishing System. [Link]
  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. (2025). PubMed. [Link]
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

Sources

Application Notes and Protocols: The Morita-Baylis-Hillman Reaction Involving 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Carbon-Carbon Bond Formation in Drug Discovery

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[1] This reaction is of significant interest in medicinal chemistry due to its ability to generate densely functionalized molecules from simple precursors. The resulting MBH adducts, with their characteristic allylic alcohol and electron-withdrawing group functionalities, are versatile synthetic intermediates.[2]

The 7-chloroquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3] The hybridization of the 7-chloroquinoline moiety with other pharmacophores through the MBH reaction presents a compelling strategy for the development of novel drug candidates with potentially enhanced efficacy and unique mechanisms of action.[4]

This guide provides a comprehensive overview and detailed protocols for performing the Morita-Baylis-Hillman reaction with 7-chloroquinoline derivatives. It is designed to equip researchers with the necessary information to successfully synthesize and characterize these valuable compounds.

Reaction Workflow Overview

The overall synthetic strategy involves a two-stage process: first, the synthesis of the 7-chloroquinoline-derived Michael acceptor (an acrylate), followed by the Morita-Baylis-Hillman reaction with a suitable aldehyde.

G cluster_0 Part 1: Michael Acceptor Synthesis cluster_1 Part 2: Morita-Baylis-Hillman Reaction A 4,7-Dichloroquinoline C Nucleophilic Aromatic Substitution A->C B Diol (e.g., ethylene glycol) B->C D 7-Chloroquinoline alcohol derivative C->D t-BuOK, t-BuOH F Chlorination D->F E Thionyl Chloride E->F G 7-Chloroquinoline alkyl chloride F->G I Esterification G->I H Potassium Acrylate H->I J 7-Chloroquinoline Acrylate (Michael Acceptor) I->J DMF K 7-Chloroquinoline Acrylate N Morita-Baylis-Hillman Reaction J->N K->N L Aldehyde (e.g., Nitrobenzaldehyde) L->N M DABCO (Catalyst) M->N O MBH Adduct N->O t-BuOH/Water

Figure 1: General workflow for the synthesis of MBH adducts from 7-chloroquinoline derivatives.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 7-Chloroquinoline-Derived Acrylate (Michael Acceptor)

This protocol is a multi-step process starting from 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Dichloromethane (CH₂Cl₂)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Potassium acrylate

  • N,N-Dimethylformamide (DMF)

Step 1: Synthesis of 7-Chloroquinoline Alcohol Derivative

  • To a solution of 4,7-dichloroquinoline (1.0 equiv) in t-butanol, add the corresponding diol (1.2 equiv).

  • Add potassium tert-butoxide (1.5 equiv) portion-wise while stirring.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with a saturated solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the alcohol derivative, which can often be used in the next step without further purification.

Step 2: Conversion of Alcohol to Alkyl Chloride

  • Dissolve the 7-chloroquinoline alcohol derivative (1.0 equiv) in dichloromethane.

  • Carefully add thionyl chloride (5.0 equiv) dropwise at 0 °C. Caution: Thionyl chloride is highly corrosive and reacts violently with water.[5][6][7][8][9] Handle with extreme care in a fume hood.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 45 °C) for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by pouring it into a stirred, saturated solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Esterification to form the Acrylate (Michael Acceptor)

  • Dissolve the 7-chloroquinoline alkyl chloride (1.0 equiv) in DMF. Caution: DMF is a reproductive toxin; handle with care.

  • Add potassium acrylate (1.0 equiv).

  • Heat the mixture to reflux (approx. 150-160 °C) for 15 hours.

  • Monitor by TLC.

  • After completion, cool the reaction and extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting acrylate can be purified by column chromatography if necessary.

Protocol 2: The Morita-Baylis-Hillman Reaction

Materials:

  • 7-Chloroquinoline-derived acrylate (from Protocol 1)

  • Aromatic aldehyde (e.g., o-, m-, or p-nitrobenzaldehyde)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • tert-Butanol/water (9:1 v/v)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 7-chloroquinoline-derived acrylate (0.5 mmol, 1.0 equiv), the desired nitrobenzaldehyde (0.5 mmol, 1.0 equiv), and DABCO (0.5 mmol, 1.0 equiv) in 10 mL of a t-butanol/water (9:1) mixture.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed. Reaction times can vary significantly (from hours to several days) depending on the substrates.

  • Once the reaction is complete, extract the mixture with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure Morita-Baylis-Hillman adduct.

Reaction Mechanism: The Role of the Catalyst

The DABCO-catalyzed Morita-Baylis-Hillman reaction proceeds through a well-established multi-step mechanism:

G cluster_0 Catalytic Cycle Reactants Acrylate + Aldehyde + DABCO Step1 1. Michael Addition Reactants->Step1 Zwitterion Zwitterionic Enolate (Key Intermediate) Step1->Zwitterion DABCO attacks acrylate Step2 2. Aldol Addition Zwitterion->Step2 Alkoxide Alkoxide Intermediate Step2->Alkoxide Enolate attacks aldehyde Step3 3. Proton Transfer Alkoxide->Step3 Protonated_Intermediate Protonated Intermediate Step3->Protonated_Intermediate Intra- or intermolecular Step4 4. Elimination Protonated_Intermediate->Step4 Product MBH Adduct + DABCO (regenerated) Step4->Product Catalyst is expelled Product->Reactants Catalyst regeneration

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The most common and effective method for this transformation is the chlorination of 7-methoxyquinazolin-4(3H)-one using phosphoryl chloride (POCl₃). While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide will provide a comprehensive overview of the reaction, address common challenges, and offer practical solutions to optimize your synthesis.

Reaction Overview: The Chlorination of 7-methoxyquinazolin-4(3H)-one

The conversion of the hydroxyl group at the 2-position of the quinazolinone ring to a chlorine atom is typically achieved by refluxing the starting material in excess phosphoryl chloride. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The presence of an electron-donating group, such as the 7-methoxy group, can influence the reactivity of the quinazoline ring system.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC. A typical reflux time is 4-6 hours. Ensure the reaction is heated to a gentle reflux.
2. Moisture Contamination: The starting material, 7-methoxyquinazolin-4(3H)-one, or the glassware may contain moisture. POCl₃ reacts violently with water, which will consume the reagent and introduce impurities.[1]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Dry the starting material under vacuum. Use a fresh, unopened bottle of POCl₃ if possible.
3. Ineffective Quenching: Premature hydrolysis of the product back to the starting material during workup.Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain a low temperature during the initial quench. Neutralize the acidic solution carefully with a cold, saturated sodium bicarbonate solution.
Formation of a Dark, Tarry Reaction Mixture 1. Overheating or Prolonged Reaction Time: Decomposition of starting material or product.Strict Temperature and Time Control: Use an oil bath for uniform heating and maintain a gentle reflux. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
2. Impure Starting Material: The presence of impurities in the 7-methoxyquinazolin-4(3H)-one can lead to side reactions.Purify Starting Material: Recrystallize the 7-methoxyquinazolin-4(3H)-one from a suitable solvent like ethanol before use.
Product is Contaminated with Starting Material 1. Incomplete Reaction: As mentioned above.Increase Reaction Time or Temperature: If the reaction has stalled, consider extending the reflux time or slightly increasing the temperature.
2. Hydrolysis During Workup: The 2-chloroquinazoline is susceptible to hydrolysis back to the quinazolinone, especially in acidic and warm conditions.[1]Rapid and Cold Workup: Perform the workup as quickly as possible, keeping the mixture cold. Ensure the pH is neutral or slightly basic before extraction.
Difficulty in Product Isolation/Purification 1. Product Oiling Out: The product may not precipitate as a solid during the quench.Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
2. Ineffective Purification: Choosing an inappropriate solvent for recrystallization or column chromatography.Recrystallization: Try a solvent system like ethanol/water or ethyl acetate/hexane.[2]
Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexane as the eluent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of N,N-dimethylaniline in this reaction?

While not always necessary for this specific substrate, N,N-dimethylaniline can be added as a catalyst. It acts as a base to activate the quinazolinone and also reacts with POCl₃ to form a Vilsmeier-type reagent, which can be a more potent chlorinating agent.[4] The increased basicity of N,N-dimethylaniline compared to aniline, due to the electron-donating methyl groups, enhances its effectiveness.[4]

Q2: How can I safely quench the excess POCl₃ after the reaction?

A "reverse quench" is the safest method.[5] This involves slowly adding the cooled reaction mixture to a vigorously stirred slurry of crushed ice. Never add water or ice directly to the hot POCl₃ mixture, as this can cause a violent, exothermic reaction.[1][5] After the initial quench, the acidic solution should be neutralized carefully with a base like sodium bicarbonate.

Q3: My 1H NMR spectrum of the crude product is complex. What are the likely byproducts?

Besides unreacted starting material, potential byproducts can arise from side reactions. The electron-donating 7-methoxy group can activate the benzene ring towards electrophilic attack, potentially leading to chlorinated byproducts on the aromatic ring under harsh conditions. Dimerization of the starting material or product can also occur.

Q4: What are the key characterization peaks I should look for to confirm the formation of this compound?

In the ¹H NMR spectrum, you should observe the disappearance of the N-H proton from the starting material (typically a broad singlet above 12 ppm) and the appearance of aromatic protons in the expected regions. The methoxy group will appear as a singlet around 3.9 ppm.[5] In the ¹³C NMR, the carbon atom at the 2-position will shift significantly upon chlorination. Mass spectrometry should show the correct molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound.

Q5: Can I use other chlorinating agents instead of POCl₃?

Yes, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF, or a combination of POCl₃ and PCl₅ can also be used.[1] However, POCl₃ is generally the most effective and commonly used reagent for this transformation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 7-methoxyquinazolin-4(3H)-one

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline (optional, catalyst)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Solvents for recrystallization (e.g., Ethanol, Water, Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-methoxyquinazolin-4(3H)-one.

  • Addition of Reagents: Carefully add an excess of phosphoryl chloride (typically 5-10 equivalents) to the flask. If using a catalyst, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to a gentle reflux using an oil bath for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system).

  • Workup - Quenching: After the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, add the reaction mixture dropwise to the ice slurry.

  • Neutralization: Once the addition is complete, slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Isolation:

    • Precipitation: If the product precipitates as a solid, collect it by vacuum filtration. Wash the solid with cold water and then dry it under vacuum.

    • Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to obtain pure this compound.[2]

    • Column Chromatography: If recrystallization is not sufficient, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[3]

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆): You would expect to see signals in the aromatic region (around 7-8.5 ppm) and a singlet for the methoxy group around 3.9 ppm.[5]

  • ¹³C NMR (DMSO-d₆): Key signals would include those for the aromatic carbons and the methoxy carbon (around 56 ppm). The C2 carbon signal will be significantly shifted compared to the starting material.[5][6]

  • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of this compound, with an M+2 peak approximately one-third the intensity of the M peak, which is characteristic of a single chlorine atom.

Visualizations

Synthesis Workflow

G SM 7-methoxyquinazolin-4(3H)-one Reaction POCl3, Reflux (cat. N,N-dimethylaniline) SM->Reaction Workup 1. Quench on ice 2. Neutralize (NaHCO3) 3. Isolate Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization or Column Chromatography Crude->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of This compound check_sm Check TLC of crude product. Is starting material present? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm incomplete_rxn Incomplete Reaction yes_sm->incomplete_rxn hydrolysis Product hydrolyzed during workup? no_sm->hydrolysis optimize_rxn Increase reaction time/temp. Ensure anhydrous conditions. incomplete_rxn->optimize_rxn yes_hydrolysis Yes hydrolysis->yes_hydrolysis no_hydrolysis No hydrolysis->no_hydrolysis optimize_workup Improve quenching procedure. Keep cold and work fast. yes_hydrolysis->optimize_workup decomposition Decomposition occurred? (Dark tarry mixture) no_hydrolysis->decomposition yes_decomp Yes decomposition->yes_decomp optimize_temp Lower reaction temperature. Reduce reaction time. yes_decomp->optimize_temp

Caption: Decision tree for troubleshooting low yield issues.

References

  • The Royal Society of Chemistry.
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • Supporting Inform
  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
  • Google Patents. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
  • PubMed.
  • SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]
  • ARKAT USA, Inc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
  • PMC - NIH. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
  • Fiveable. N,N-dimethylaniline Definition - Organic Chemistry Key Term. [Link]
  • NIH. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

Sources

Identifying side products in the chlorination of 7-methoxyquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 7-methoxyquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we address specific issues you may encounter, explain the underlying chemical principles, and provide actionable troubleshooting advice to minimize side product formation and maximize the yield of your desired 4-chloro-7-methoxyquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My chlorination reaction is sluggish or incomplete. What are the critical parameters to ensure full conversion?

Answer:

Incomplete conversion of 7-methoxyquinazolin-4-one to 4-chloro-7-methoxyquinazoline is a common issue that can often be resolved by carefully controlling the reaction conditions. The chlorination of 4-quinazolones with phosphorus oxychloride (POCl₃) is a two-stage process: an initial phosphorylation of the lactam oxygen, followed by a nucleophilic substitution by chloride to form the product.[1]

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Ensure that the POCl₃ is fresh and has not been exposed to moisture, which can lead to its decomposition.

    • A minimum of one molar equivalent of POCl₃ is required for the reaction to proceed to completion.[1] However, in practice, an excess of POCl₃ (often used as the solvent) is employed to drive the reaction forward.

  • Temperature Control:

    • The initial phosphorylation step can be performed at a lower temperature (e.g., < 25 °C) in the presence of a base to form phosphorylated intermediates.[1]

    • The subsequent chlorination step requires heating, typically in the range of 70-90 °C, to ensure a clean and complete conversion to the chloroquinazoline.[1] Insufficient temperature can lead to a stalled reaction.

  • Use of a Base:

    • The addition of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. The base neutralizes the HCl generated during the reaction and prevents the formation of "pseudodimers," which can occur when a phosphorylated intermediate reacts with the starting quinazolinone.[1] This is particularly important if the reaction is not run in a large excess of POCl₃.

FAQ 2: I'm observing a significant amount of a water-soluble impurity after quenching the reaction. What is it and how can I prevent its formation?

Answer:

The most common water-soluble impurity encountered during the workup of this reaction is the starting material, 7-methoxyquinazolin-4-one, which is regenerated through the hydrolysis of the desired product, 4-chloro-7-methoxyquinazoline. The chloroquinazoline is highly susceptible to hydrolysis, especially under acidic conditions.

Troubleshooting Workflow for Minimizing Hydrolysis:

G cluster_0 Problem: Hydrolysis of 4-chloro-7-methoxyquinazoline A Reaction Quench B Pouring reaction mixture onto ice/water A->B E Recommended Quench Procedure A->E C Creates acidic medium (HCl from excess POCl₃) B->C D Promotes hydrolysis of product back to starting material C->D F Pour reaction mixture onto a cold, stirred slurry of NaHCO₃ or other mild base E->F G Neutralizes HCl and excess POCl₃ F->G H Minimizes product hydrolysis G->H

Caption: Troubleshooting workflow for preventing product hydrolysis.

Detailed Protocol for Quenching:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Prepare a separate flask containing a stirred, cold (0-5 °C) aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Slowly and carefully add the reaction mixture to the basic solution with vigorous stirring. This should be done in a well-ventilated fume hood due to the exothermic reaction and gas evolution.

  • After the addition is complete, continue stirring until the quenching is complete and then proceed with the extraction of the product using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

FAQ 3: My NMR analysis shows an unexpected signal, suggesting a demethylated side product. Is this possible with POCl₃?

Answer:

Yes, cleavage of aryl methyl ethers to the corresponding phenols is a known reaction, although it typically requires harsh conditions such as strong acids (e.g., HBr, BBr₃). While POCl₃ is not a classic reagent for demethylation, its use at high temperatures for prolonged periods can generate acidic byproducts that may facilitate this side reaction, leading to the formation of 4-chloro-7-hydroxyquinazolinoline.

Factors Influencing Demethylation:

FactorInfluence on DemethylationRecommendation
Reaction Temperature Higher temperatures increase the rate of demethylation.Maintain the reaction temperature within the optimal range (70-90 °C) and avoid excessive heating.
Reaction Time Prolonged reaction times increase the likelihood of side reactions.Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Excess POCl₃ A large excess of POCl₃ can lead to a more acidic environment upon workup.Use a moderate excess of POCl₃ or consider using an inert solvent.

Preventative Measures:

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the desired chlorination over demethylation.

  • Alternative Chlorinating Agents: If demethylation is a persistent issue, consider milder chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF.

FAQ 4: I have isolated a high-molecular-weight impurity that is insoluble in most common solvents. What could this be?

Answer:

A high-molecular-weight, insoluble impurity is likely a "pseudodimer." This side product forms from the reaction of a phosphorylated intermediate with a molecule of the unreacted 7-methoxyquinazolin-4-one.[1]

Mechanism of Pseudodimer Formation and Prevention:

G cluster_0 Pseudodimer Formation Pathway cluster_1 Preventative Strategy A 7-methoxyquinazolin-4-one + POCl₃ B Phosphorylated Intermediate A->B D Pseudodimer B->D Reacts with C Unreacted 7-methoxyquinazolin-4-one E 7-methoxyquinazolin-4-one + POCl₃ F Add Base (e.g., Et₃N, DIPEA) at < 25 °C E->F G Formation of Phosphorylated Intermediate F->G H Heat to 70-90 °C G->H I 4-chloro-7-methoxyquinazoline H->I

Caption: Formation and prevention of pseudodimers.

Experimental Protocol to Avoid Pseudodimer Formation:

  • Suspend 7-methoxyquinazolin-4-one in a suitable solvent (or use excess POCl₃).

  • Cool the mixture to below 25 °C.

  • Add a tertiary amine base (1.1 - 1.5 equivalents).

  • Slowly add POCl₃ (at least 1 equivalent) while maintaining the temperature below 25 °C.

  • After the addition is complete, slowly heat the reaction mixture to 70-90 °C and maintain until the reaction is complete.[1]

FAQ 5: Could over-chlorination on the aromatic ring be a potential side reaction?

Answer:

While the methoxy group is an electron-donating group and activates the benzene ring towards electrophilic aromatic substitution, over-chlorination on the aromatic ring is generally not observed under standard Vilsmeier-Haack or related chlorination conditions with POCl₃. The primary reaction occurs at the more nucleophilic lactam oxygen.

However, under forcing conditions (very high temperatures and long reaction times), or in the presence of stronger Lewis acids, electrophilic chlorination on the electron-rich benzene ring could become a minor possibility. The most likely positions for such a substitution would be ortho and para to the activating methoxy group.

To minimize the risk of this side reaction:

  • Adhere to the recommended reaction temperatures and times.

  • Avoid the use of unnecessarily harsh conditions.

References

  • P. J. Dunn, et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

Sources

Effective purification of crude 2-Chloro-7-methoxyquinazoline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Chloro-7-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this critical synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing expert-driven FAQs and troubleshooting guides grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when developing a purification strategy for this compound.

Q1: What is the best stationary phase for purifying this compound?

For most applications involving quinazoline derivatives, silica gel (60-120 or 230-400 mesh) is the standard and most effective stationary phase.[1][2][3] Its polarity is well-suited for separating the target molecule from common non-polar starting materials or more polar byproducts.

However, quinazolines, being nitrogenous heterocyclic compounds, can sometimes interact strongly with the acidic silanol groups on the silica surface. This can lead to irreversible adsorption or even decomposition, resulting in low recovery.[1][4] If you suspect this is happening (see Troubleshooting section), consider these alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel by slurrying it in a solvent system containing a small amount of a base, like triethylamine (~0.5-1%), can neutralize the acidic sites and improve recovery.[1]

  • Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be a good alternative if your compound is unstable on silica.[1]

Q2: How do I select the optimal mobile phase (solvent system)?

The key is to use Thin Layer Chromatography (TLC) to screen various solvent systems before committing to a large-scale column. The goal is to find a system where the this compound has an Rf value between 0.25 and 0.4 .[4] This range typically provides the best separation from impurities.

Start with a binary system of a non-polar and a polar solvent. Good starting points for quinazoline derivatives include:

  • Hexanes / Ethyl Acetate

  • Petroleum Ether / Ethyl Acetate[3]

  • Dichloromethane / Methanol[1][5]

Systematically vary the ratio of the polar to the non-polar solvent until you achieve the desired Rf value.[6] For example, you might test 10%, 20%, and 30% ethyl acetate in hexanes.

Q3: What are the likely impurities I need to separate?

Impurities will depend heavily on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: For instance, if the synthesis involves chlorination of a hydroxyl-quinazoline precursor, you may have residual starting material.[3]

  • Byproducts from Side Reactions: Depending on the reagents and conditions, side reactions can lead to the formation of isomers or related heterocyclic compounds.[1]

  • Decomposition Products: If the reaction mixture was heated for an extended period or under harsh conditions, degradation of the product could occur.

TLC analysis of your crude material against the pure standard (if available) is the best way to visualize these impurities and assess the required separation.

Q4: My compound has poor solubility. How should I load it onto the column?

If your crude this compound is not readily soluble in the chosen mobile phase, dry loading is the recommended method .[3][7] Dissolving the sample in a strong, polar solvent (like pure dichloromethane or acetone) and applying it directly to the column (wet loading) can disrupt the equilibrium at the top of the column and lead to poor separation.

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[3]

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.[3]

  • Thoroughly mix and remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7]

  • Carefully add this powder as a uniform layer on top of the packed column.[3]

Troubleshooting Guide: Column Chromatography Issues

Encountering problems during a column run is common. This guide provides solutions to specific issues you might face.

Problem Likely Cause(s) Recommended Solution(s)
Product is not eluting (stuck at the origin). The mobile phase is not polar enough to move the compound.Gradually increase the polarity of your eluent. For example, if using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a stronger solvent system like dichloromethane/methanol.[4]
Product elutes too quickly (in the solvent front). The mobile phase is too polar, causing all components to move with it without interacting with the stationary phase.Decrease the polarity of your eluent. Reduce the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your system.[4]
Poor separation between product and impurity (overlapping spots on TLC). 1. The solvent system's selectivity is not optimal.2. The column is overloaded with crude material.3. The column was not packed properly, leading to channeling.1. Re-optimize the mobile phase with TLC. Try a different solvent combination (e.g., switch from hexanes/EtOAc to DCM/Methanol).2. Ensure you are using an appropriate ratio of silica gel to crude product (a 30:1 to 100:1 ratio by weight is a good guideline).[3]3. Repack the column carefully, ensuring a level, homogenous bed without air bubbles.
Streaking or "tailing" of fractions on TLC. 1. The sample was overloaded on the column.2. The compound has poor solubility in the mobile phase.3. The compound is decomposing on the silica gel.1. Reduce the amount of material loaded onto the column.2. If wet loading, switch to the dry loading method.3. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If a streak appears from the baseline, decomposition is likely. Switch to a deactivated stationary phase like neutral alumina or silica treated with triethylamine.[1][4]
Very low yield after purification. 1. The compound is irreversibly adsorbed onto the silica gel.2. The compound is unstable and degraded during the long elution process.1. Deactivate the silica gel with triethylamine or switch to alumina.[1]2. Use a faster purification technique like flash chromatography if available. Ensure your fractions are not left at room temperature for extended periods before analysis and concentration.

Experimental Protocols & Workflows

Workflow for Purification of this compound

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Yield 9. Obtain Pure Product Evap->Yield

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

G Start Problem with Column? Separation Poor Separation? Start->Separation Yes Yield Low Yield? Start->Yield No Overload Overloaded Column? Separation->Overload Elution Bad Elution Profile? (Streaking/No Movement) Yield->Elution No Decomp Decomposition on Silica? Yield->Decomp Polarity Is Rf on TLC < 0.1? Elution->Polarity Solvent1 Suboptimal Solvent? Overload->Solvent1 No ReduceLoad Reduce Sample Load Overload->ReduceLoad Yes Reoptimize Re-optimize TLC Solvent1->Reoptimize Yes StabilityTest Run TLC Stability Test Decomp->StabilityTest Yes ChangeSupport Use Alumina or Deactivated Silica StabilityTest->ChangeSupport Degradation Observed Solubility Poor Solubility? Polarity->Solubility No IncreasePolarity Increase Mobile Phase Polarity Polarity->IncreasePolarity Yes DryLoad Use Dry Loading Method Solubility->DryLoad Yes

Caption: Decision tree for troubleshooting common column issues.

Protocol: Column Packing and Sample Loading
  • Preparation of Stationary Phase (Slurry Method):

    • Determine the required amount of silica gel (e.g., 50g of silica for 1g of crude product).[3]

    • In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Stir gently to remove air bubbles.[3]

  • Packing the Column:

    • Secure the chromatography column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~1 cm) of sand.[3]

    • Fill the column partially with the mobile phase.

    • Gently pour the silica slurry into the column. Tap the sides of the column continuously to ensure an even and compact bed.[3]

    • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry from this point forward. [3]

  • Sample Loading (Dry Method):

    • Prepare the sample by adsorbing the crude product onto silica gel as described in the FAQ section.

    • Carefully add the powdered sample-silica mixture to the top of the column bed, creating a thin, even layer.

    • Gently add a protective layer of sand (~1 cm) on top of the sample layer. This prevents disturbance of the sample when adding more solvent.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column using a pipette or separatory funnel, taking care not to disturb the top layer of sand.

    • Begin collecting the eluent in fractions (e.g., test tubes or vials).

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.[3]

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the final product.[3]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Wissner, A., et al. (2003). Process for the preparation of 7-substituted-3 quinolinecarbonitriles. U.S. Patent Application US20030212276A1.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Medicilon. (2023). Common Faults and Troubleshooting Methods in HPLC Column.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • MySkinRecipes. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbonitrile.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • PubChem. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.

Sources

Optimizing temperature and time for reactions involving 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the use of this versatile building block. Our focus is to empower you with the knowledge to optimize reaction temperatures and times, leading to successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is primarily used in three major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most prevalent methods for forming new carbon-carbon and carbon-nitrogen bonds at the 2-position. Key examples include:

    • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.

    • Sonogashira Coupling: For the formation of a C-C triple bond with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of the chloride at the 2-position by a nucleophile. While feasible, the 2-position is generally less reactive than the 4-position in di-substituted quinazolines[1][2].

  • Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinazolinone. This is often an undesired side reaction but can be a synthetic route in itself.

Q2: How does the 7-methoxy group influence the reactivity of the 2-chloro position?

A2: The 7-methoxy group is an electron-donating group. Through resonance, it increases the electron density of the quinazoline ring system. This has a dual effect:

  • Decreased Electrophilicity: The increased electron density at the 2-position makes it less electrophilic and therefore less susceptible to nucleophilic attack compared to an unsubstituted 2-chloroquinazoline. This can make both SNAr and the oxidative addition step in palladium-catalyzed reactions more challenging[3].

  • Impact on Regioselectivity: In poly-substituted quinazolines, the electronic nature of substituents plays a crucial role in directing the regioselectivity of incoming reagents[3].

Q3: My Suzuki-Miyaura coupling with this compound is sluggish or failing. What are the likely causes?

A3: Low or no conversion in Suzuki-Miyaura couplings of heteroaryl chlorides is a common issue. The primary culprits are often related to the catalyst system and reaction conditions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be decomposing.

  • Inappropriate Ligand: Aryl chlorides, especially electron-rich ones, require electron-rich and bulky phosphine ligands for efficient oxidative addition.

  • Insufficiently Strong Base: The base is crucial for the transmetalation step.

  • Low Reaction Temperature: Activation of the C-Cl bond often requires significant thermal energy[4][5].

  • Oxygen Contamination: Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid[4].

Q4: I am observing significant starting material decomposition in my Buchwald-Hartwig amination. What should I consider?

A4: Substrate decomposition in Buchwald-Hartwig aminations is often linked to the choice of base. Strong bases like sodium tert-butoxide (NaOtBu) can cause decomposition of sensitive functional groups[6][7]. Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[6][7]. It's a trade-off, as weaker bases may require higher temperatures or more active catalyst systems to achieve a good reaction rate[7].

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Observed Issue Potential Cause Recommended Action
No or Low Conversion Inactive catalyst or suboptimal conditions.1. Catalyst & Ligand: Use a fresh batch of palladium precursor and an electron-rich, bulky ligand (e.g., XPhos, SPhos, RuPhos)[4]. Consider using a pre-catalyst for better reproducibility. 2. Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground to maximize surface area. 3. Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, typically in the range of 80-120 °C[4][8]. 4. Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen)[4][5].
Homocoupling of Boronic Acid Presence of oxygen; inefficient transmetalation.1. Degassing: Improve the degassing procedure for your solvent and ensure a good inert gas seal. 2. Base/Solvent: Optimize the base and solvent system to improve the solubility and reactivity of the boronic acid. A small amount of water in the solvent mixture (e.g., dioxane/water) can be beneficial[4].
Protodeboronation of Boronic Acid Harsh reaction conditions (high temperature, strong base); excess water.1. Conditions: Lower the reaction temperature or use a milder base. 2. Boronic Ester: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester)[5]. 3. Water Content: Minimize the amount of water in the solvent system.
Hydrolysis of Starting Material Presence of water and base at elevated temperatures.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time at high temperature.
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Observed Issue Potential Cause Recommended Action
No or Low Conversion Challenging substrate (aryl chloride); suboptimal catalyst system.1. Ligand: Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos for primary amines)[9]. 2. Base: Use a strong, non-nucleophilic base like NaOtBu or LHMDS if the substrate is stable[6][7]. 3. Temperature: Increase the reaction temperature. Typical temperatures are between 80-110 °C[10]. 4. Solvent: Toluene and dioxane are common and effective solvents[6].
Decomposition of Starting Material Base is too strong for the substrate's functional groups.1. Weaker Base: Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃[6][7]. 2. Lower Temperature: Run the reaction at a lower temperature, though this may require a more active catalyst or longer reaction time[7].
Hydrodehalogenation Unproductive side reaction of the catalyst.1. Ligand Choice: Screen different ligands, as some may favor this side reaction less than others. 2. Reaction Conditions: Optimize the base and solvent combination.
Poor Solubility of Reagents The inorganic base is not soluble in the reaction solvent.1. Solvent System: Use a solvent system that can better dissolve the base (e.g., the addition of some water in certain cases) or use a soluble organic base if compatible[6]. 2. Agitation: Ensure vigorous stirring to maintain a good suspension of the base.

Experimental Protocols: Starting Points for Optimization

The following protocols are generalized starting points and should be optimized for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) under a positive flow of inert gas.

  • Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu, 1.2-2.0 equiv. or K₃PO₄, 2.0-3.0 equiv.).

  • Cap the vessel and purge with an inert gas (Argon or Nitrogen).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) followed by degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Optimization Workflows

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_catalyst Is the catalyst system optimal for aryl chlorides? start->check_catalyst change_ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_base Is the base strong enough? check_catalyst->check_base Yes change_ligand->check_base change_base Use a stronger base (e.g., K3PO4 for Suzuki, NaOtBu for Buchwald) check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-120 °C) check_temp->increase_temp No check_inert Is the reaction under a strict inert atmosphere? check_temp->check_inert Yes increase_temp->check_inert degas Improve degassing and inert gas purging check_inert->degas No success Improved Conversion check_inert->success Yes degas->success

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Kinetic vs. Thermodynamic Control in SNAr

In di-substituted quinazolines, nucleophilic aromatic substitution can potentially occur at two positions. The outcome is often dictated by a balance of kinetic and thermodynamic factors[11][12].

G cluster_0 Reaction Pathway reactants 2,4-Dichloro-7-methoxyquinazoline + Nucleophile TS1 Transition State 1 (Attack at C4) reactants->TS1 Lower Activation Energy (Faster Reaction) TS2 Transition State 2 (Attack at C2) reactants->TS2 Higher Activation Energy (Slower Reaction) P1 Kinetic Product (4-substituted) TS1->P1 P2 Thermodynamic Product (2-substituted - often minor) P1->P2 Equilibration at higher temperatures (if reversible) TS2->P2

Caption: Energy profile illustrating kinetic vs. thermodynamic control in SNAr.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. BenchChem Technical Support.
  • McFarland, J. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6844–6852.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem Technical Support.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
  • Wikipedia. (2023, October 27).
  • Barbosa, M. L. d. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021.
  • Chemistry LibreTexts. (2023, June 30).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Chemistry LibreTexts. (2024, January 15). 7.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Technical Support.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Anderson, K. W., & Handy, S. T. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Royal Society of Chemistry. (n.d.).
  • Barbosa, M. L. d. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021.
  • ResearchGate. (2024, March 6). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Guram, A. S., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Slanina, T., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 423–430.
  • Royal Society of Chemistry. (n.d.). Kinetic vs.
  • Chen, J., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 707198.
  • PubChem. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline. PubChem.
  • Thapa, S., & Bolliger, J. L. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2025(1), M1958.
  • ResearchGate. (2002, May 1). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (S n 2-).
  • PubMed. (2020, November 2). Kinetic versus Thermodynamic Control Over Multiple Conformations of Di-2,7-naphthihexaphyrin(1.1.1.1.1.1). PubMed.
  • Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

Sources

Troubleshooting low conversion rates in 2-Chloro-7-methoxyquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-7-methoxyquinazoline Reactions

Welcome to the technical support center for optimizing reactions with this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues, particularly low conversion rates, encountered during cross-coupling reactions. Our focus is on explaining the causality behind experimental choices to empower you to resolve challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when working with this compound in common cross-coupling reactions.

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low conversion?

A1: Low conversion in Suzuki couplings with this substrate is often multifactorial. The chlorine at the C-2 position of a quinazoline is known to be less reactive than at the C-4 position, and its reactivity is influenced by the electron-donating 7-methoxy group.[1][2] Key areas to investigate are:

  • Catalyst System Inefficiency: The combination of palladium source and ligand may not be optimal for activating the C-Cl bond. Electron-rich and sterically hindered aryl chlorides require highly active catalysts. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3][4]

  • Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaromatic ones, can be unstable under the reaction conditions (high temperature, presence of base and water), leading to the replacement of the boronic acid group with a hydrogen atom.[3][5]

  • Inappropriate Base or Solvent: The base is critical for activating the boronic acid for transmetalation. Its strength and solubility can dictate the reaction's success. Similarly, the solvent system must be appropriate to solubilize all components and facilitate the catalytic cycle.[3][6]

Q2: What are the most critical parameters to control in a Buchwald-Hartwig amination using this substrate?

A2: The Buchwald-Hartwig amination is a powerful tool, but its success with this compound hinges on careful control of several parameters:

  • Ligand Selection: This is arguably the most critical factor. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. For a somewhat electron-rich aryl chloride, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to achieve good yields.[7][8][9]

  • Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but if your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be screened, often requiring a more active ligand to compensate.[8][10]

  • Exclusion of Air and Moisture: The Pd(0) active catalyst is highly sensitive to oxygen, which can lead to oxidation and deactivation. Similarly, moisture can interfere with the base and other reagents. Maintaining a strictly inert atmosphere (Argon or Nitrogen) is essential for reproducibility.[11][12]

Q3: I suspect my this compound starting material is poor quality. How would this affect my reaction?

A3: The purity of your starting material is paramount. Impurities from its synthesis can act as catalyst poisons or participate in side reactions. Common synthesis routes for 2-chloroquinazolines can involve phosphorus oxychloride (POCl₃).[13][14] Residual phosphorus-containing impurities can coordinate to the palladium catalyst, inhibiting its activity. It is highly recommended to purify the starting material by recrystallization or column chromatography before use and verify its purity by NMR and LC-MS.

Q4: What are the most common side reactions I should be aware of?

A4: Besides the incomplete conversion of starting materials, several side reactions can reduce your yield of the desired product:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can occur if the catalytic cycle is interrupted or if there are sources of hydride in the reaction.

  • Homocoupling of the Boronic Acid (Suzuki): In the presence of oxygen, boronic acids can couple with themselves (Glaser coupling), consuming your reagent. This is often mitigated by thoroughly degassing the reaction mixture.[5]

  • Hydrolysis: At elevated temperatures, particularly with water present as a co-solvent, this compound can hydrolyze to the corresponding quinazolinone, an often-observed byproduct.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Problem 1: Reaction Stalls or Shows No Conversion

If your reaction shows little to no product formation after a reasonable time, the catalytic system is likely inactive or inhibited.

// Node Definitions Start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="1. Evaluate Catalyst System", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="2. Verify Reagent Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Conditions [label="3. Assess Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Catalyst [label="Screen Ligands & Pd Sources\n(e.g., Buchwald Ligands, G3/G4 Precatalysts)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reagents [label="Purify Starting Materials\n(Recrystallize, Chromatography)\nUse Fresh, High-Purity Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Increase Temperature Incrementally\nEnsure Inert Atmosphere (Degas!)\nVerify Base/Solvent Choice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Catalyst; Start -> Check_Reagents; Start -> Check_Conditions; Check_Catalyst -> Solution_Catalyst [label="Inactive Precatalyst?\nSuboptimal Ligand?"]; Check_Reagents -> Solution_Reagents [label="Impure Substrate?\nOld Base/Boronic Acid?"]; Check_Conditions -> Solution_Conditions [label="Temp too low?\nO₂/H₂O Contamination?"]; } enddot Caption: Troubleshooting workflow for low conversion rates.

  • Cause A: Inactive Catalyst System

    • Diagnosis: The chosen palladium source and ligand are not robust enough for the C(2)-Cl bond on the quinazoline ring. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3]

    • Solution:

      • Switch to a Pre-formed Pd(0) Source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.

      • Employ Modern Ligands: For this specific substrate, which can be considered moderately electron-rich, bulky biarylphosphine ligands are highly recommended. Screen ligands such as XPhos, SPhos, or RuPhos.[5]

      • Use Advanced Precatalysts: Consider using third or fourth-generation Buchwald precatalysts (e.g., XPhos Pd G3). These form the active LPd(0) species rapidly and cleanly under mild conditions, often leading to more reliable results.[12]

  • Cause B: Poor Reagent Quality or Stability

    • Diagnosis: Impurities in the this compound are poisoning the catalyst. Alternatively, the coupling partner (boronic acid or amine) may have degraded upon storage. Boronic acids are particularly susceptible to dehydration to form unreactive boroxines.

    • Solution:

      • Purify Substrates: Recrystallize or run a plug of silica gel on the this compound. Ensure the purity of the coupling partner via NMR.

      • Use Boronic Esters: If protodeboronation is suspected, switch from the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which is more resistant to decomposition.[3]

      • Check Base Quality: Bases like K₃PO₄ and Cs₂CO₃ can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. For strong organic bases like NaOtBu, ensure it has not degraded (it should be a fine, white powder).[15]

Problem 2: Low Yield with Significant Byproduct Formation

If the reaction proceeds but gives a mixture of products, the conditions are likely promoting undesired reaction pathways.

  • Cause A: Protodeboronation (Suzuki Coupling)

    • Diagnosis: You observe the formation of 7-methoxyquinazoline (the "dehalogenated" starting material) and your boronic acid is consumed without forming the product. This is common when using aqueous bases at high temperatures.[3]

    • Solution:

      • Use Anhydrous Conditions: Switch to an anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in a non-aqueous solvent like dioxane or toluene.[15]

      • Lower Reaction Temperature: Screen catalysts and ligands that are active at lower temperatures (e.g., 60-80 °C) to minimize the rate of decomposition.

      • Use a More Stable Boron Reagent: As mentioned, switching to a pinacol boronate ester can significantly suppress this side reaction.[3]

  • Cause B: Hydrolysis of the Chloroquinazoline

    • Diagnosis: A major byproduct observed by LC-MS has a mass corresponding to 7-methoxyquinazolin-2(1H)-one. This occurs when water attacks the C-2 position.

    • Solution:

      • Minimize Water Content: If water is used as a co-solvent (common in Suzuki reactions), minimize the amount (e.g., use a 10:1 or higher ratio of organic solvent to water).

      • Employ Anhydrous Solvents: For Buchwald-Hartwig reactions, ensure you are using dry solvents. Toluene and dioxane are excellent choices.[8]

Data Presentation: Recommended Screening Conditions

For any new reaction, screening key parameters is essential. The tables below provide robust starting points for optimization.

Table 1: Starting Conditions for Suzuki-Miyaura Coupling Screening

Parameter Condition A (Standard) Condition B (For Challenging Substrates) Condition C (Anhydrous)
Pd Source (mol%) Pd(PPh₃)₄ (5%) XPhos Pd G3 (2%) Pd₂(dba)₃ (2.5%)
Ligand (mol%) - - XPhos (6%)
Base (equiv) K₂CO₃ (2.5) K₃PO₄ (3.0) Cs₂CO₃ (3.0)
Solvent Dioxane / H₂O (4:1) Dioxane / H₂O (10:1) Toluene

| Temperature | 90-100 °C | 100-110 °C | 100 °C |

Table 2: Starting Conditions for Buchwald-Hartwig Amination Screening

Parameter Condition A (Standard) Condition B (Weak Base) Condition C (Low Temp)
Pd Source (mol%) Pd₂(dba)₃ (2%) RuPhos Pd G3 (2%) Pd(OAc)₂ (2%)
Ligand (mol%) XPhos (4-6%) - SPhos (4-6%)
Base (equiv) NaOtBu (1.5) K₃PO₄ (2.5) LHMDS (1.5)
Solvent Toluene Dioxane THF

| Temperature | 100 °C | 110 °C | 65 °C |

Key Catalytic Cycles & Experimental Protocols

Understanding the mechanism is key to effective troubleshooting. Below are simplified catalytic cycles and generalized protocols to serve as a starting point for your experiments.

Visualizing the Mechanisms

G

G

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and must be optimized for your specific substrates.

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated heating block (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and must be optimized for your specific substrates.

  • Reagent Preparation (Glovebox Recommended): Inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.5 equiv), and a magnetic stir bar to a dry reaction vial.

  • Reagent Addition (Outside Glovebox): Remove the vial from the glovebox. Add this compound (1.0 equiv) and the amine (1.2 equiv). Seal the vial with a septum cap.

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated heating block (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Rani, P., et al. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • PubMed. (2011). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect.
  • Nottingham University. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • BenchChem. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6245–6287.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Al-Tel, T. H. (2014).
  • ResearchGate. (2025).
  • Al-Tel, T. H. (2014).
  • Connolly, D. J., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1345.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • de Oliveira, R. N., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 277–287.
  • Csonka, R., et al. (2021). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 6(45), 12693-12700.

Sources

Technical Support Center: Alternative Chlorinating Agents for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are exploring alternatives to phosphorus oxychloride (POCl₃) for the critical chlorination step in converting quinazolin-4-ones to 4-chloroquinazolines. 4-Chloroquinazolines are pivotal intermediates in the synthesis of a vast array of biologically active molecules, making this synthetic step crucial for drug discovery and development.[1][2][3]

While POCl₃ is a powerful and widely used reagent, its use often presents challenges, including harsh reaction conditions, the formation of difficult-to-remove phosphorus-based byproducts, and potential side reactions. This guide provides in-depth technical information, detailed protocols, and troubleshooting advice for common, effective alternatives, empowering you to optimize your synthetic route.

Frequently Asked Questions: Why Seek Alternatives to POCl₃?

Q: What are the primary drawbacks of using POCl₃ for quinazolinone chlorination?

A: While effective, POCl₃ has several disadvantages. The reactions often require high temperatures (refluxing at ~110 °C), which can be unsuitable for sensitive substrates.[4] A major challenge is the workup; removing excess POCl₃ and the resulting phosphoric acid byproducts can be difficult and often leads to product hydrolysis.[4] In some cases, this can dramatically affect both the yield and the complexity of the purification process.[5]

Q: What general issues should I be aware of when working with 4-chloroquinazolines?

A: The primary challenge is the product's instability, particularly its susceptibility to hydrolysis. The 4-chloro group is a good leaving group, and in the presence of water or other nucleophiles, it can readily revert to the starting quinazolin-4-one, especially under acidic conditions created during a water quench.[4][6] This instability necessitates careful control of workup conditions.

Alternative Chlorinating Agent 1: Thionyl Chloride (SOCl₂) with Catalytic DMF (Vilsmeier-Haack Conditions)

The use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is one of the most popular and effective alternatives to POCl₃.

Technical Q&A

Q1: Why is SOCl₂ a superior choice to POCl₃ in many cases?

A: The primary advantage of SOCl₂ is the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture under vacuum or with a nitrogen stream.[4] This simplifies the workup significantly compared to the non-volatile byproducts of POCl₃. Consequently, reactions with SOCl₂ can often lead to higher isolated yields and cleaner crude products.[6]

Q2: What is the specific role of DMF in this reaction?

A: DMF is not merely a solvent; it reacts with SOCl₂ (or POCl₃) to form the Vilsmeier-Haack reagent, an electrophilic iminium salt, specifically N,N-dimethylchlorosulfitemethaniminium chloride.[7][8] This in-situ generated reagent is the true, highly reactive chlorinating species that activates the quinazolinone for substitution.[7][9][10] The literature describes the chlorination of aromatic compounds in the SOCl₂/DMF system, where the Vilsmeier intermediate is the key player.[11]

Q3: What is the proposed mechanism for chlorination using SOCl₂/DMF?

A: The process involves two main stages:

  • Formation of the Vilsmeier Reagent: Thionyl chloride reacts with the carbonyl oxygen of DMF. Subsequent elimination of SO₂ and a chloride ion generates the electrophilic chloroiminium cation.

  • Chlorination of the Quinazolinone: The quinazolinone's lactam oxygen attacks the electrophilic Vilsmeier reagent. A series of rearrangements, facilitated by the chloride ion, leads to the formation of the 4-chloroquinazoline product and regenerates DMF.

Vilsmeier_Mechanism cluster_formation Step 1: Reagent Formation cluster_chlorination Step 2: Chlorination SOCl2 SOCl₂ Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ SOCl2->Vilsmeier DMF DMF DMF->Vilsmeier Activated_Complex Activated O-Iminium Intermediate Vilsmeier->Activated_Complex Attack by lactam oxygen Quinazolinone Quinazolin-4-one Quinazolinone->Activated_Complex Product 4-Chloroquinazoline Activated_Complex->Product Chloride attack & Rearrangement

Caption: Mechanism of Quinazolinone Chlorination via Vilsmeier Reagent.

Detailed Experimental Protocol

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinazolin-4-one derivative (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add excess thionyl chloride (SOCl₂) to act as both reagent and solvent (approx. 5-10 mL per gram of substrate).[4]

  • Catalyst: Carefully add a catalytic amount of dry DMF (e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 79 °C) and monitor the progress by TLC until the starting material is consumed (typically 4-6 hours).[4]

  • Workup (Method A - Direct Precipitation):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice or into ice-cold water with vigorous stirring.[4]

    • Stir for 30 minutes to allow the product to precipitate.

    • Collect the solid by filtration, wash with cold water, and then with a non-polar solvent like anhydrous diethyl ether to remove impurities.[4]

  • Workup (Method B - Evaporation & Neutralization):

    • Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure (ensure your vacuum pump is protected from corrosive vapors with a suitable trap).[6]

    • Carefully add the residue to a cold, saturated sodium bicarbonate (NaHCO₃) solution in portions to neutralize residual acid and precipitate the product.[6]

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

Troubleshooting Guide: SOCl₂/DMF

Q: My reaction is incomplete, and I recover my starting material. What went wrong?

A: This is a common issue.

  • Moisture: The most likely culprit is moisture in your starting material or solvent. Thionyl chloride reacts violently with water, which consumes the reagent and prevents the reaction.[6][12] Ensure your quinazolinone is thoroughly dried (e.g., in a vacuum oven) before use.

  • Reaction Time/Temperature: For electron-deficient quinazolinones (e.g., those with nitro groups), the reaction may be sluggish and require longer reflux times or higher temperatures.[6] Consider using a higher-boiling inert solvent like toluene or dioxane if refluxing in neat SOCl₂ is insufficient.

Q: My TLC shows a clean reaction, but after workup, my starting material reappears. Why?

A: You are observing hydrolysis of the 4-chloroquinazoline product.[4] This is especially problematic if you quench the reaction mixture directly into water, which creates a highly acidic environment from the HCl generated by the SOCl₂-water reaction.

  • Solution 1 (Base Quench): As mentioned in Protocol B, remove excess SOCl₂ first, then quench the residue into a cold basic solution like saturated NaHCO₃ or dilute NaOH.[6] Maintaining a basic pH during workup prevents hydrolysis.

  • Solution 2 (Anhydrous Workup): If your product is particularly sensitive, avoid an aqueous workup altogether. After removing excess SOCl₂, dissolve the residue in a dry organic solvent and proceed directly to the next step (e.g., nucleophilic substitution) or purify via chromatography on silica gel.[4]

Q: The reaction mixture turned black, and I got a low yield of an impure product. What happened?

A: This suggests decomposition, which can be caused by excessive heat. While reflux is standard, some sensitive substrates may require lower temperatures. Try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.

Safety & Handling for Thionyl Chloride

Thionyl chloride is a highly corrosive and toxic substance that requires strict safety protocols.[13][14]

  • Handling: Always handle SOCl₂ in a certified chemical fume hood.[8][12]

  • PPE: Wear appropriate personal protective equipment, including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., neoprene or rubber).[8][14]

  • Water Reactivity: SOCl₂ reacts violently with water and moisture, releasing toxic SO₂ and HCl gases.[12] Keep it away from all sources of water. Ensure all glassware is oven-dried before use.

  • Spills: Neutralize small spills with a dry material like sodium carbonate before carefully cleaning.

  • Disposal: Dispose of waste and empty containers as hazardous waste according to institutional guidelines.[8]

Alternative Chlorinating Agent 2: Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often used with catalytic DMF, is another excellent alternative, particularly valued for its milder reaction conditions compared to SOCl₂ and POCl₃.[15][16]

Technical Q&A

Q1: When is oxalyl chloride a better choice than thionyl chloride?

A: Oxalyl chloride is generally considered a milder and more selective reagent.[16] It is particularly useful for substrates that are sensitive to the higher temperatures required for SOCl₂ or POCl₃ reactions. Its byproducts, like those of SOCl₂, are gaseous (CO, CO₂, HCl), which simplifies purification.[15]

Q2: Does oxalyl chloride also require DMF?

A: Yes, similar to SOCl₂, the reaction is catalyzed by DMF. Oxalyl chloride reacts with DMF to form the same Vilsmeier-Haack chloroiminium intermediate, which is the active chlorinating agent.[16]

General Experimental Protocol
  • Preparation: Suspend the quinazolin-4-one (1.0 eq) in a dry, inert aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst: Add a catalytic amount of dry DMF (1-5 mol%).

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (1.5-2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be required for less reactive substrates.

  • Workup: Once the reaction is complete, carefully quench with a cold, saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guide: Oxalyl Chloride

Q: The reaction is very slow or stalls completely. What can I do?

A:

  • Check Catalyst: Ensure you have added catalytic DMF, as the reaction is often negligible without it.

  • Increase Temperature: While often run at room temperature, some substrates may require gentle heating (e.g., 40-50 °C).

  • Solvent: Ensure your starting material is soluble in the chosen solvent. If solubility is an issue, consider a solvent like THF or acetonitrile.

Alternative Chlorinating Agent 3: Triphenylphosphine (PPh₃)-Based Systems

For extremely sensitive substrates that cannot tolerate even mild acid chlorides, Appel-type reaction conditions using triphenylphosphine (PPh₃) and a chlorine source can be employed.

Technical Q&A

Q1: How does the PPh₃/CCl₄ system work for chlorination?

A: This is a classic Appel reaction. Triphenylphosphine reacts with carbon tetrachloride (CCl₄) to form a phosphonium salt intermediate, [Ph₃P-Cl]⁺CCl₃⁻. The quinazolinone's oxygen atom then attacks this species, leading to its activation. A subsequent nucleophilic attack by chloride yields the 4-chloroquinazoline, along with triphenylphosphine oxide (TPPO) and chloroform as byproducts.[17]

Q2: What are the main advantages and disadvantages of this method?

A:

  • Advantages: The reaction conditions are very mild (often room temperature) and neutral, making it ideal for delicate functional groups.

  • Disadvantages: The primary drawback is the formation of a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be very difficult to remove from the desired product.[17] Additionally, carbon tetrachloride is a toxic and environmentally harmful solvent, and its use is often restricted. Alternatives like trichloroisocyanuric acid (TCCA) can also be used with PPh₃.[1]

Troubleshooting Guide: PPh₃ Systems

Q: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A:

  • Chromatography: Careful column chromatography is the most common method.

  • Crystallization: If your product is crystalline, it may be possible to selectively crystallize it away from the more soluble TPPO.

  • Precipitation: In some cases, TPPO can be precipitated by adding a non-polar solvent like hexane or ether to a concentrated solution of the crude product in a more polar solvent (e.g., dichloromethane).

Comparative Summary of Chlorinating Agents

FeaturePOCl₃SOCl₂ / cat. DMF(COCl)₂ / cat. DMFPPh₃ / CCl₄
Reactivity Very HighHighModerate to HighMild
Typical Temp. High (Reflux, ~110°C)Moderate (RT to Reflux)Low to Moderate (0°C to RT)Mild (Room Temp)
Byproducts Phosphoric acids (non-volatile)SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)TPPO (solid), CHCl₃
Workup Difficult, requires careful quenchSimplified, easy removal of byproductsSimplified, easy removal of byproductsDifficult due to TPPO removal
Advantages Powerful, inexpensiveGaseous byproducts, high yields[4]Milder conditions, gaseous byproducts[15]Very mild, neutral conditions
Disadvantages Harsh conditions, difficult workup[4][5]Corrosive, water-sensitive[12]More expensive than SOCl₂TPPO removal is challenging[17]
Safety Highly corrosive, reacts with waterHighly corrosive, toxic, reacts violently with water[13][14]Corrosive, toxic, reacts with waterCCl₄ is toxic and ozone-depleting

General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues in quinazolinone chlorination reactions.

Caption: A step-by-step guide for troubleshooting chlorination reactions.

References
  • M. S. M. Ahmed, A. M. El-Sayed, S. A. M. El-Hawash. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 2005.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • A. K. S. K. Deb, P. J. Bhuyan. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology, 2021. [Link]
  • C-Y. Chen, et al. Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development, 2021. [Link]
  • ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?.
  • ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline.
  • O. Meth-Cohn. THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Heterocycles, 1993. [Link]
  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University, 2013. [Link]
  • NJ.gov. HAZARD SUMMARY: THIONYL CHLORIDE. New Jersey Department of Health. [Link]
  • Wikipedia. Vilsmeier reagent. Wikipedia. [Link]
  • S. Mohammed, M. Khalid. A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. Indian Journal of Heterocyclic Chemistry, 2018. [Link]
  • ResearchGate. A FACILE SYNTHESIS OF QUINAZOLINONE DERIVATIVES THROUGH VILSMEIER INTERMEDIATE.
  • ResearchGate. POCl3 Chlorination of 4-Quinazolones.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Biotage. Biotage® PS-Triphenylphosphine. Biotage. [Link]
  • Wikipedia. Oxalyl chloride. Wikipedia. [Link]
  • ResearchGate. Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones.
  • N. A. T. Al-Hiari, et al.

Sources

Technical Support Center: Scaling Up 2-Chloro-7-methoxyquinazoline Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 2-Chloro-7-methoxyquinazoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding for troubleshooting more complex issues.

Q1: What are the most common starting materials for synthesizing this compound?

A1: Several synthetic routes exist, but a prevalent starting material is 2-amino-4-methoxybenzoic acid or its derivatives.[1] Another common precursor is 3-methoxyaniline.[2] The choice of starting material often depends on the desired scale, cost, and available in-house expertise. For instance, some methods start from the more readily available veratrole (o-dimethoxybenzene) and proceed through nitration and reduction steps.[3]

Q2: What are the critical reaction steps in a typical synthesis of this compound?

A2: A representative synthesis involves several key transformations:

  • Cyclization: Formation of the quinazoline ring system. This is often achieved by reacting an anthranilic acid derivative with a suitable one-carbon source like formamide or through a cyclocondensation reaction.[1][4]

  • Chlorination: Conversion of a hydroxyl or oxo group at the 2-position to a chloride. This is a crucial step for subsequent functionalization and is typically accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5]

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can stem from several factors. Incomplete cyclization, inefficient chlorination, and the formation of side products are common culprits. The choice of solvent and base is critical; for instance, using a non-polar solvent might favor the formation of benzimidazole byproducts instead of the desired quinazoline.[6] Additionally, insufficient reaction temperature or time can lead to incomplete conversion.[6]

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A4: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the reaction progress. For structural confirmation and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are indispensable.[7][8]

II. Troubleshooting Guide: Common Experimental Issues

This section provides a detailed, question-and-answer-based approach to resolving specific problems encountered during the synthesis of this compound.

Problem 1: Incomplete Cyclization or Formation of Acyclic Intermediates

Q: My reaction stalls, and I isolate significant amounts of unreacted starting material or acyclic intermediates. How can I drive the cyclization to completion?

A: This is a frequent challenge, often related to reaction conditions and reagent choice.

  • Causality: The cyclization to form the quinazoline ring is often a dehydration or condensation reaction that can be reversible or kinetically slow. Insufficient temperature, an inappropriate catalyst, or the presence of excess water can hinder this process.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Many cyclization reactions, such as the Niementowski reaction, require elevated temperatures (130-150 °C or higher) to proceed efficiently.[4] Gradually increase the temperature while monitoring the reaction by TLC to find the optimal balance between reaction rate and potential side product formation.

    • Optimize the Catalyst/Promoter: If the reaction is catalyzed (e.g., by an acid or a metal), ensure the catalyst is active and present in the correct stoichiometric amount. For some routes, the use of a dehydrating agent can be beneficial.

    • Solvent Selection: The polarity of the solvent can significantly influence the reaction. If you are using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO, which can better solvate intermediates and facilitate the cyclization.[6]

    • Removal of Water: If water is a byproduct of the cyclization, its removal can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus for azeotropic removal of water, particularly when scaling up.

Problem 2: Inefficient Chlorination and Persistent Hydroxyquinazoline Intermediate

Q: The chlorination step is sluggish, and I'm left with a significant amount of the 2-hydroxy-7-methoxyquinazoline precursor. How can I improve the conversion?

A: Incomplete chlorination is a common bottleneck, often due to reagent deactivation or suboptimal conditions.

  • Causality: Chlorinating agents like POCl₃ and SOCl₂ are highly reactive and susceptible to hydrolysis. Any moisture in the reaction setup will consume the reagent and reduce its effectiveness. The reaction may also require a catalytic amount of a tertiary amine or DMF to proceed efficiently.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Reagent Stoichiometry and Quality: Use a fresh, high-quality chlorinating agent. An excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃) is often necessary to drive the reaction to completion.

    • Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-dimethylaniline can significantly accelerate the chlorination reaction.[5]

    • Reaction Temperature and Time: These reactions often require heating (refluxing in POCl₃) for several hours.[5] Ensure the reaction is heated for a sufficient duration, monitoring by TLC until the starting material is consumed.

Problem 3: Formation of Dimerization or Other Side Products

Q: I'm observing significant side product formation, complicating purification. What are these byproducts, and how can their formation be minimized?

A: Side product formation is a major challenge during scale-up, impacting yield and purity.

  • Causality: The nature of side products depends on the specific synthetic route. Common side reactions include the formation of dimers, over-alkylation, or alternative cyclization pathways leading to isomers like benzimidazoles.[6][9] These are often favored by harsh reaction conditions (e.g., excessively high temperatures) or an incorrect choice of solvent.[6]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time. A lower temperature or shorter reaction time might be sufficient to form the desired product while minimizing byproduct formation.[9]

    • Solvent Polarity: As mentioned, non-polar solvents can sometimes promote the formation of benzimidazole byproducts. Switching to a more polar solvent can favor the desired quinazoline synthesis pathway.[6]

    • Control of Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of one reactant can sometimes lead to unwanted side reactions.

    • Purification Strategy: If side product formation is unavoidable, a robust purification strategy is essential. Column chromatography is often effective at the lab scale. For larger scales, recrystallization or selective precipitation might be more practical.

III. Experimental Protocols & Data

Table 1: Comparison of Chlorination Conditions
ParameterMethod AMethod BMethod C
Chlorinating AgentSOCl₂ (5 eq.)POCl₃ (10 eq.)POCl₃ (10 eq.)
CatalystNoneDMF (cat.)N,N-dimethylaniline (cat.)
SolventTolueneNeatNeat
TemperatureRefluxRefluxReflux
Reaction Time12 h6 h5 h
Conversion~70%>95%>98%

This table illustrates the impact of different chlorinating agents and catalysts on the conversion of 2-hydroxy-7-methoxyquinazoline to the desired 2-chloro product.

Protocol: Chlorination of 2-Hydroxy-7-methoxyquinazoline
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-hydroxy-7-methoxyquinazoline (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃, 10.0 eq.) followed by a catalytic amount of N,N-dimethylaniline (0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring.

  • The crude product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[5]

IV. Visualizing the Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for this compound, highlighting critical control points.

G cluster_0 Starting Material Preparation cluster_1 Cyclization cluster_2 Chlorination cluster_3 Purification & Analysis SM Starting Material (e.g., 2-amino-4-methoxybenzoic acid) Cyclization Formation of 2-Hydroxy-7-methoxyquinazoline SM->Cyclization Cyc_Control Control Points: - Temperature - Catalyst - Solvent Choice Cyclization->Cyc_Control Chlorination Conversion to This compound Cyclization->Chlorination Chlor_Control Control Points: - Anhydrous Conditions - Reagent Stoichiometry - Catalyst Chlorination->Chlor_Control Purification Purification (Recrystallization/Chromatography) Chlorination->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: Synthetic workflow for this compound.

V. Safety Precautions

Working with chlorinating agents like phosphorus oxychloride and thionyl chloride requires strict safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[10][12]

  • Handling: These reagents react violently with water. Avoid contact with moisture.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[10]

VI. References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available from: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents. Available from:

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents. Available from:

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available from: [Link]

  • Classical strategies for the synthesis of quinazolines. ResearchGate. Available from: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available from: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available from: [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available from: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. Available from: [Link]

  • WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). Google Patents. Available from:

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available from: [Link]

  • Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach 1st Cancer Update. ResearchGate. Available from: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. ResearchGate. Available from: [Link]

Sources

Methods for removing residual solvents from 2-Chloro-7-methoxyquinazoline product

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on methods for removing residual solvents from 2-Chloro-7-methoxyquinazoline product.

Technical Support Center: this compound

A Guide to Effective Residual Solvent Removal

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical final step in synthesis: the removal of residual solvents. Inactive ingredients, including residual solvents, can impact the safety, stability, and efficacy of an Active Pharmaceutical Ingredient (API).[1][2] Therefore, controlling their levels is a matter of regulatory compliance and product quality.

This document provides a series of frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for specific challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a major concern in API manufacturing?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[3][4] They are not completely removed by practical manufacturing techniques.[3][4] The primary concerns are:

  • Patient Safety: Many solvents are toxic or are known carcinogens at certain exposure levels.[3][5][6] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on their presence in final pharmaceutical products.[3][7]

  • API Stability: Residual solvents can affect the physicochemical properties of the API. They can lead to the formation of different polymorphic forms (solvates), which can alter solubility, dissolution rate, and bioavailability.[2][8] They may also participate in degradation reactions, reducing the shelf-life of the product.[1]

  • Process Consistency: The level and type of residual solvent can influence the downstream processing and formulation of the final drug product.

Q2: What are the primary methods for removing residual solvents from a crystalline product like this compound?

A2: The choice of method depends on the thermal stability of your product and the boiling point of the solvent(s) to be removed. The most common techniques include:

  • Vacuum Oven Drying: This is the most prevalent method for thermally stable compounds. By reducing the pressure, the boiling point of the solvent is significantly lowered, allowing for its removal at a temperature that does not degrade the API.[9][10]

  • Lyophilization (Freeze-Drying): This technique is ideal for thermally sensitive or labile compounds.[11][12] The process involves freezing the product, then removing the solvent through sublimation under a deep vacuum.[12][13] It consists of three stages: freezing, primary drying (sublimation), and secondary drying (desorption).[11][14]

  • Solvent-Assisted/Vapor-Assisted Drying: For stubborn, entrapped solvents, introducing a secondary, more volatile, and benign solvent (e.g., water vapor, methanol) can accelerate drying.[15][16] The secondary solvent displaces the primary solvent molecules from the crystal lattice, facilitating their removal.[15]

  • Fluid Bed Drying (FBD): More common in large-scale production, FBD offers much faster drying times by suspending the API particles in a stream of heated gas (often nitrogen).[17]

Q3: How do I select the most appropriate drying method for my this compound product?

A3: A systematic approach is required. The specific thermal properties of this compound (e.g., melting point, decomposition temperature) should first be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Quinazoline derivatives are generally thermally stable, but this can vary based on substitution patterns.[18][19] The following decision tree provides a logical workflow for method selection.

G start Start: API Wet Cake with Residual Solvent q1 Is the API thermally stable at temperatures required to remove the solvent? start->q1 thermal_drying Proceed with Thermal Drying (e.g., Vacuum Oven, FBD) q1->thermal_drying Yes lyophilization Consider Lyophilization (Freeze-Drying) for optimal quality. q1->lyophilization No q2 Is the solvent boiling point very high (e.g., >150°C like DMF, DMSO)? thermal_drying->q2 vacuum_oven Standard Vacuum Oven Drying q2->vacuum_oven No solvent_assisted Consider Solvent-Assisted Drying or High-Vacuum Tray Drying q2->solvent_assisted Yes end_process Process Complete: Verify with GC Analysis lyophilization->end_process vacuum_oven->end_process solvent_assisted->end_process

Caption: Decision workflow for selecting a solvent removal method.

Q4: What are the regulatory limits for residual solvents, and how are they classified?

A4: The ICH Q3C (R9) guideline provides a framework for acceptable amounts of residual solvents in pharmaceuticals.[7] Solvents are categorized into three classes based on their toxicity risk:

Class Description & Risk to Human Health Examples Management Strategy
Class 1 Solvents to be avoided. Known or strongly suspected human carcinogens and environmental hazards.[3][4]Benzene, Carbon TetrachlorideAvoid use. Must be strictly limited if their use is unavoidable to meet a significant therapeutic advance.
Class 2 Solvents to be limited. Non-genotoxic animal carcinogens or agents with other significant but reversible toxicities.[3][4]Acetonitrile, Toluene, Methanol, Methylene ChlorideLevels should be limited to the Permitted Daily Exposure (PDE) provided in the guideline.
Class 3 Solvents with low toxic potential.[20]Acetone, Ethanol, Isopropyl Alcohol (IPA), Ethyl AcetateNo health-based exposure limit is needed. Should be removed to the extent possible under Good Manufacturing Practices (GMP). A limit of 5000 ppm (0.5%) is generally acceptable.

This table provides a summary. Always refer to the latest ICH Q3C guideline for a complete list and specific limits.[3][7]

Q5: How are residual solvents quantitatively measured?

A5: The primary and most widely accepted method is Gas Chromatography (GC) , typically with a headspace sampler (HS-GC) and a Flame Ionization Detector (FID).[21][22][23]

  • Principle: The API sample is dissolved in a suitable high-boiling-point solvent (like DMSO or DMF) in a sealed vial and heated.[22][24] The volatile residual solvents partition into the gas phase (the "headspace") above the liquid. A sample of this gas is injected into the GC, which separates the different solvents. The FID then detects and quantifies each solvent.[5][21]

  • Why it's preferred: GC offers high specificity and sensitivity, allowing for the accurate identification and quantification of multiple solvents in a single run.[21]

  • Alternative Method: For Class 3 solvents only, a non-specific method like Loss on Drying (LOD) may be acceptable if justified.[3][20] However, this method measures the total volatile content (including water) and is not specific to any particular solvent.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: High levels of a high-boiling-point solvent (e.g., DMF, DMSO, Toluene) remain after standard vacuum drying.
  • Plausible Cause: The drying temperature is insufficient to generate enough vapor pressure for the solvent to be removed effectively, even under vacuum. The solvent may also be strongly entrapped within the crystal lattice of the this compound.

  • Investigative Steps & Solutions:

    • Confirm Thermal Stability: Use TGA to determine the maximum temperature the API can tolerate without degradation.

    • Optimize Drying Parameters: If there is a safe window, cautiously increase the drying temperature, staying at least 20-25°C below the degradation onset temperature. Simultaneously, ensure the vacuum is as deep as possible (e.g., <1 mbar).

    • Implement Nitrogen Bleed/Sweep: Introducing a slow, controlled flow of dry, inert gas (like nitrogen) into the vacuum oven can help. The gas flow facilitates mass transfer by sweeping the solvent vapors away from the product surface towards the vacuum pump.

    • Employ Solvent Displacement: If thermal optimization fails, consider re-slurrying the wet cake in a low-boiling, anti-solvent (a solvent in which the API is not soluble, e.g., heptane or ethyl acetate, if compatible). This can wash away the high-boiling solvent. The new, more volatile solvent can then be removed under milder conditions.

    • Consider Water-Vapor Assisted Drying: For certain products, drying in the presence of water vapor can effectively displace trapped organic solvent molecules.[15] This can be done by placing a pan of water in the vacuum oven away from the product or by introducing controlled humidity.

Problem 2: The API shows signs of degradation (e.g., color change, impurity formation) after thermal drying.
  • Plausible Cause: The drying temperature is too high for the thermal stability of this compound. While quinazolines are often stable, the specific chloro and methoxy groups can influence lability.

  • Investigative Steps & Solutions:

    • Lower the Temperature: Immediately reduce the drying temperature and extend the drying time. Effective drying is a balance of temperature, time, and pressure.

    • Improve Vacuum: Ensure the vacuum system is operating optimally. A deeper vacuum will lower the solvent's boiling point, allowing for effective drying at a safer, lower temperature.[9]

    • Switch to a Non-Thermal Method: If degradation persists even at lower temperatures, the product is likely too heat-sensitive for conventional thermal drying. The recommended course of action is to switch to Lyophilization (Freeze-Drying) .[11][12][14] This process removes solvents at temperatures well below 0°C, preserving the integrity of thermally labile molecules.[12]

Problem 3: Residual solvent levels are inconsistent across different batches.
  • Plausible Cause: This issue often points to inconsistencies in the process before the drying step or in the drying process itself.

  • Investigative Steps & Solutions:

    • Review Upstream Processes: Examine the final crystallization and filtration/centrifugation steps. Inconsistent solvent content in the initial "wet cake" is a common cause. Ensure the filtration or centrifugation time and efficiency are consistent.

    • Standardize Dryer Loading: The way the product is loaded into the dryer can significantly impact drying efficiency. Ensure a consistent bed depth and that the product is broken up to avoid large clumps, which can trap solvent.[25]

    • Validate Drying Cycle: Ensure all drying parameters (temperature, pressure, time, nitrogen sweep rate) are precisely controlled and documented for every batch. An uncontrolled parameter is a likely source of variability.

    • Check for "Hard Shell" Formation: Especially with vacuum drying, if the initial phase is too aggressive (too much heat or vacuum too quickly), the surface of the particles can dry rapidly, forming a hard, impermeable shell that traps solvent inside.[25] A more gradual, staged drying protocol can prevent this.

Problem 4: The API's physical form (e.g., crystal structure, particle size) changes after drying.
  • Plausible Cause: The API is likely exhibiting polymorphism or desolvation.[2] The drying process may be removing a solvent that was part of the crystal structure (a solvate), causing it to collapse into a different, potentially less stable or amorphous, form.

  • Investigative Steps & Solutions:

    • Characterize Before and After: Use analytical techniques like Powder X-Ray Diffraction (PXRD) and DSC to characterize the solid form of the API before and after drying to confirm a polymorphic change.

    • Control the Drying Rate: A very rapid removal of solvent can shock the crystal system. A slower, more controlled drying process with gradual increases in temperature and/or vacuum may help preserve the desired crystal form.

    • Consider a Conditioning Step: Sometimes, conditioning the material at a specific temperature and humidity after the bulk solvent is removed can help anneal it into the desired, stable polymorphic form.

    • Revisit Crystallization Solvent: The issue may originate from the crystallization step itself. The formation of an unstable solvate suggests that exploring different crystallization solvents may be necessary to isolate a more stable, non-solvated form from the outset.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Vacuum Oven Drying
  • Pre-Drying Analysis: Determine the initial solvent content (LOD or GC) and the thermal stability (TGA/DSC) of the wet this compound product.

  • Oven Preparation: Preheat the vacuum oven to the target temperature (e.g., 50°C, ensuring it is well below the degradation temperature). Ensure the oven is clean and the vacuum seals are intact.

  • Sample Loading: Spread the wet cake evenly on a clean, tared glass or stainless-steel tray. The product bed depth should not exceed 1-2 cm to ensure uniform drying. Break up any large agglomerates.

  • Drying Cycle Initiation: Place the tray in the oven. Close the door and begin to apply vacuum gradually to avoid blowing the powder.

  • Main Drying Phase: Once a deep vacuum is achieved (<5 mbar), maintain the target temperature. A slow nitrogen sweep can be introduced at this stage to enhance solvent removal.

  • Monitoring: Periodically (e.g., every 8-12 hours), carefully release the vacuum with nitrogen, quickly remove a small sample for GC analysis, and re-establish the drying conditions.

  • Endpoint Determination: The drying is considered complete when the residual solvent level is below the target limit (as per ICH guidelines) and remains constant between two consecutive time points.

  • Cooling and Unloading: Once complete, turn off the heat and allow the oven to cool to room temperature under vacuum or a positive pressure of nitrogen. Then, release the pressure with nitrogen and unload the dry product in a controlled environment (e.g., a glove box) to prevent moisture uptake.

Protocol 2: Sample Preparation for HS-GC Analysis
  • Vial Preparation: Use a clean, 20 mL headspace vial with a septum cap.

  • Sample Weighing: Accurately weigh approximately 100 mg of the this compound sample directly into the vial.

  • Diluent Addition: Using a calibrated pipette, add 5.0 mL of a suitable headspace-grade solvent (e.g., Dimethyl Sulfoxide - DMSO) to the vial.

  • Sealing: Immediately cap the vial and crimp it securely to ensure an airtight seal.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved or, if insoluble, evenly suspended in the diluent. Sonication may be used if needed.

  • Standard Preparation: Prepare calibration standards by spiking known amounts of the potential residual solvents into the diluent in separate headspace vials.

  • Analysis: Place the sample and standard vials into the autosampler of the HS-GC system. The instrument will automatically heat the vial for a set time (e.g., 15 minutes at 80°C) before injecting a sample of the headspace gas for analysis.

G cluster_0 Troubleshooting Workflow: High Residual Solvent start High Residual Solvent Result from QC q1 Is the analytical method validated and the result confirmed? start->q1 reanalyze Re-analyze sample. Check instrument calibration. q1->reanalyze No/Unsure q2 Is the solvent high-boiling and/or API thermally sensitive? q1->q2 Yes reanalyze->q1 optimize_thermal Optimize Thermal Drying: Increase Temp/Time, Deepen Vacuum, Add N2 Sweep q2->optimize_thermal No non_thermal Switch to Non-Thermal Method: Lyophilization or Solvent-Assisted Drying q2->non_thermal Yes q3 Is the process consistent? (Wet cake LOD, dryer loading) optimize_thermal->q3 end_process Problem Resolved: Implement CAPA non_thermal->end_process standardize Standardize upstream filtration and dryer loading procedures. q3->standardize No q3->end_process Yes standardize->end_process

Caption: A logical workflow for troubleshooting high residual solvent issues.

References

  • Agno Pharma. (n.d.). Lyophilization Of Pharmaceuticals: An Overview.
  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Grodowska, K., & Parczewski, A. (2010). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica, 67(3), 219-228.
  • Therapeutic Goods Administration (TGA). (2020). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Brightspec. (n.d.). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.
  • Hossain, M. A., et al. (2021). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Advances in Analytical Chemistry, 11(1), 1-12.
  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • News-Medical.Net. (2018). Lyophilization (Freeze-Drying) in the Pharmaceutical Industry.
  • International Council for Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Kapil, M., et al. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. International Journal of Pharma Research & Review, 2(10), 25-40.
  • Separation Science. (n.d.). Method for the analysis of residual solvents in pharmaceuticals.
  • Equilibar. (n.d.). Vacuum Drying for API.
  • Pharmaceutical Technology. (2023). Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems.
  • Ang, P. C. S., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. Processes, 8(11), 1435.
  • Equilibar. (2021). APIs and Vacuum Drying.
  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133.
  • Cook, G. T., et al. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. U.S. Patent No. 5,981,751.
  • Bacardit, J. (2024). Impact of Solvent Quality in the outcome of the API purification processes. Docuchem.
  • Al-Obaidi, H., et al. (2020). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. Pharmaceutical Research, 37(10), 193.
  • Verghese, G. (n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing.
  • Chemcasts. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline (CAS 97892-67-6) Properties.
  • El-Gazzar, A. R. B. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Oriental Journal of Chemistry, 39(4).
  • De-Sheng, H., et al. (2003). Method of lyophylization to reduce solvent content and enhance product recovery. U.S. Patent Application No. 10/012,345.
  • European Patent Office. (2011). A novel process of residual solvent removal. EP 2500072 A1.
  • Yang, Y., et al. (2005). Trouble-Shooting of High Residual Solvent during Drying of Biological Derived Api. AIChE Annual Meeting, Conference Proceedings.
  • Darvishmanesh, S., et al. (2009). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. Industrial & Engineering Chemistry Research, 48(15), 7348-7354.
  • Yang, Y., et al. (2008). Effective Control of Residual Solvents In API Drying Using Fluid Bed Dryer. AIChE Annual Meeting, Conference Proceedings.
  • Li, H., et al. (2014). Effects of Moisture and Residual Solvent on the Phase Stability of Orthorhombic Paracetamol. Molecular Pharmaceutics, 11(10), 3646-3654.
  • Eurofins BioPharma Product Testing. (2019). Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. YouTube.
  • CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde.
  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 12(8), 1877-1896.
  • Adragos Pharma. (2023). Lyophilization: Guide to Freeze Drying in Pharmaceuticals.
  • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives.
  • Oakwood Labs. (n.d.). The Lyophilization Role in Pharmaceuticals: Why Is It Important?.
  • ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline.
  • Journal of Chemical & Engineering Data. (2019). Effects of polymorphism and solid-state solvation on solubility and dissolution rate.
  • ResearchGate. (2018). Residual solvent analysis in pharmaceuticals.
  • ResolveMass Laboratories Inc. (2023). Pharmaceutical Residual Solvent Testing? A Complete Guide.
  • CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • CN101353328B. (2012). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 126-130.
  • Anthony, M. (2003). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology.
  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.

Sources

Stability of 2-Chloro-7-methoxyquinazoline in different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-7-methoxyquinazoline

Introduction: A Proactive Approach to Stability

Welcome to the technical support guide for this compound. As researchers and drug development professionals, understanding the chemical stability of a molecule under various conditions is paramount to ensuring experimental reproducibility, data integrity, and the ultimate success of a research program. This guide is designed to move beyond simple protocols and provide a deeper, mechanistic understanding of the stability of this compound, particularly in response to changes in pH. We will explore the "why" behind the experimental observations, enabling you to anticipate challenges, troubleshoot effectively, and design robust, self-validating experiments.

Forced degradation studies are a critical tool, providing insights into a molecule's intrinsic stability and potential degradation pathways under stress conditions more severe than accelerated stability testing.[1][2] This guide leverages the principles of forced degradation to address the specific challenges you may encounter with this compound.

Frequently Asked Questions (FAQs): Core Stability Profile

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The most probable degradation pathway is the hydrolysis of the chloro group at the 2-position of the quinazoline ring. The carbon at the C2 position is electron-deficient due to the adjacent nitrogen atoms, making it susceptible to nucleophilic attack by water or hydroxide ions. This reaction results in the formation of 7-methoxyquinazolin-2(1H)-one as the primary degradation product. This type of hydrolysis is a common degradation mechanism for chloro-substituted heterocyclic compounds.[3]

Q2: How does the stability of this compound change across a range of pH values?

A2: The stability is highly pH-dependent.

  • Acidic Conditions (pH < 4): The compound is expected to be unstable. The acidic environment can catalyze the hydrolysis of the C-Cl bond. Studies on similar compounds, like 2-chloro-2'-deoxyadenosine, show that decomposition markedly increases at acidic pH.[4] For some quinazolines, significant decomposition is observed in 0.1 M HCl.[3]

  • Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in this range. At neutral pH, the rate of hydrolysis is significantly slower.

  • Basic Conditions (pH > 8): Stability decreases rapidly under basic conditions. The hydroxide ion (OH⁻) is a stronger nucleophile than water, leading to an accelerated rate of hydrolysis at the 2-position. Complete degradation of similar quinazoline structures has been observed in 0.1 M NaOH.[3]

Q3: What are the recommended storage conditions for this compound?

A3:

  • Solid Form: For long-term storage, the solid powder should be kept in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C, protected from light and moisture.[5]

  • In Solution: Stock solutions should ideally be prepared fresh in a high-quality, anhydrous aprotic solvent like DMSO for immediate use. If aqueous solutions are required, they should be prepared in a neutral, buffered medium (pH ~7) and used promptly. For short-term storage of solutions, freezing at -20°C or -80°C is recommended, but freeze-thaw cycles should be minimized.

Q4: Can the methoxy group at the 7-position influence the compound's stability?

A4: Yes, the methoxy group plays a role. As an electron-donating group, the methoxy substituent at the C7 position increases the electron density of the fused benzene ring.[6] This electronic effect can subtly influence the reactivity of the entire quinazoline system, though the primary site of hydrolytic susceptibility remains the C2-chloro substituent. The presence of electron-donating groups at the 6 and/or 7-positions is a common feature in many biologically active quinazoline derivatives.[6]

Troubleshooting Guide: Addressing Experimental Challenges

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Rapid and Unexpected Degradation of the Compound in My Assay Buffer.

  • Probable Cause: The pH of your buffer is likely outside the stable range (pH 6-8). Many biological buffers, if not properly prepared or stored, can drift in pH. For example, Tris buffers are known to have a pH that is sensitive to temperature changes.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your buffer at the temperature at which you are running your experiment.

    • Buffer Selection: Switch to a more stable buffer system within the pH 6-8 range, such as a phosphate-buffered saline (PBS) or HEPES buffer.

    • Fresh Preparation: Always use freshly prepared buffers for your experiments to avoid pH drift and microbial contamination.

Issue 2: An Unknown Peak Appears in My HPLC/LC-MS Analysis Over Time.

  • Probable Cause: You are likely observing the formation of a degradation product, most commonly 7-methoxyquinazolin-2(1H)-one.

  • Troubleshooting Steps:

    • Characterize the Peak: If using LC-MS, analyze the mass of the new peak. The expected mass for the hydrolyzed product, 7-methoxyquinazolin-2(1H)-one (C₉H₈N₂O₂), is approximately 176.17 g/mol . Compare this to the parent compound's mass (C₉H₇ClN₂O), which is approximately 194.62 g/mol .

    • Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound under mild basic conditions (e.g., pH 9-10) and analyze it by HPLC. If the retention time of the peak generated matches your unknown peak, you have confirmed its identity as the primary hydrolytic degradant.[1] This process is a cornerstone of developing stability-indicating analytical methods.[2]

Issue 3: Poor Solubility in Aqueous Buffers.

  • Probable Cause: Like many heterocyclic compounds, this compound has limited aqueous solubility.

  • Troubleshooting Steps:

    • Use of Co-solvents: A small percentage of an organic co-solvent can be used to improve solubility.[1][7]

      • Recommended: DMSO or ethanol are common choices. Start with a low percentage (e.g., 1-5%) and increase only if necessary.

      • Caution: Ensure the chosen co-solvent does not interfere with your assay or independently cause degradation. Run a control experiment with the compound in the co-solvent/buffer mixture to confirm stability over your experimental timeframe.

Troubleshooting Workflow Diagram

G start Unexpected Experimental Result (e.g., Low Activity, New HPLC Peak) check_pH Is the buffer pH between 6 and 8? start->check_pH adjust_pH Adjust or remake buffer to neutral pH. Use stable buffers like PBS or HEPES. check_pH->adjust_pH No check_solubility Is the compound fully dissolved? check_pH->check_solubility Yes adjust_pH->check_solubility add_cosolvent Add minimal co-solvent (e.g., 1-5% DMSO). Verify co-solvent compatibility. check_solubility->add_cosolvent No degradation_check Could it be degradation? (New peak in HPLC/LC-MS) check_solubility->degradation_check Yes add_cosolvent->degradation_check characterize_peak Characterize new peak by LC-MS. Compare mass to expected degradants. degradation_check->characterize_peak Yes rerun_exp Re-run Experiment degradation_check->rerun_exp No characterize_peak->rerun_exp G cluster_0 Hydrolytic Degradation Pathway struct1  this compound struct2  7-methoxyquinazolin-2(1H)-one struct1->struct2 H₂O / H⁺ (Acidic) or OH⁻ (Basic)

Caption: Primary hydrolytic degradation of this compound.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm, 91. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. [Link]
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(23). [Link]
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1). [Link]
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). IOP Conference Series: Earth and Environmental Science, 1074. [Link]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Future Journal of Pharmaceutical Sciences. [Link]
  • Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. (n.d.). Semantic Scholar. [Link]
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2018). Chemistry Stack Exchange. [Link]
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). Acta Poloniae Pharmaceutica, 69(3). [Link]
  • Effect of pH on the stability of methacholine chloride in solution. (1991). Thorax, 46(9). [Link]
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. (2003). Journal of Pharmaceutical and Biomedical Analysis, 31(4). [Link]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4). [Link]
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2013).
  • 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. (2018). Journal of Medicinal Chemistry, 61(1). [Link]
  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). AIP Conference Proceedings, 1380. [Link]
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry, 10. [Link]
  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. (1994). Archivum Immunologiae et Therapiae Experimentalis, 42(1). [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2019). Beilstein Journal of Organic Chemistry, 15. [Link]
  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules, 28(18). [Link]
  • Guidelines for Pharmaceutical Stability Study. (n.d.). Pharmaguideline. [Link]
  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2016). Journal of Chemistry. [Link]
  • 2-Chloro-7-methoxy-4-methylquinoline. (n.d.). PubChem. [Link]
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). Molecules, 27(13). [Link]
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Journal of Applied Pharmaceutical Science, 14(06). [Link]
  • ICH Guidelines: Drug Stability Testing Essentials. (n.d.). AMSbiopharma. [Link]
  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). U.S.

Sources

Preventing the formation of impurities during 2-Chloro-7-methoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the highest purity of your final product. Our focus is on anticipating and preventing the formation of common impurities through a deep understanding of the reaction mechanisms and experimental parameters.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this intermediate is paramount, as even minor impurities can lead to side reactions in subsequent steps, complicate purification, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides practical, field-tested advice to help you navigate the challenges of this synthesis and achieve high-purity this compound consistently.

Part 1: Understanding the Synthesis and Potential Impurities

A common and efficient route to this compound involves the chlorination of 7-methoxyquinazolin-4(3H)-one. This precursor is typically synthesized from 2-amino-4-methoxybenzoic acid. The chlorination step, most often carried out with phosphorus oxychloride (POCl₃), is the most critical stage for impurity formation.

Visualizing the Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-methoxybenzoic acid C 7-Methoxyquinazolin-4(3H)-one A->C Heat B Formamide B->C D 7-Methoxyquinazolin-4(3H)-one F This compound D->F Heat E POCl3 E->F

Caption: Synthetic route to this compound.

Common Impurities and Their Formation Mechanisms

Understanding the potential impurities is the first step toward preventing their formation. Below is a summary of the most common impurities encountered in this synthesis.

Impurity NameStructureFormation Mechanism
Impurity A: 7-Methoxyquinazolin-4(3H)-one7-methoxy-3,4-dihydroquinazolin-4-oneUnreacted starting material from the chlorination step.
Impurity B: 2,4-Dichloro-7-methoxyquinazoline2,4-dichloro-7-methoxyquinazolineOver-chlorination of the starting material, especially if trace amounts of the corresponding quinazoline-2,4-dione are present.
Impurity C: Dimer impuritybis(7-methoxyquinazolin-4-yl) etherReaction between a phosphorylated intermediate and unreacted 7-methoxyquinazolin-4(3H)-one, particularly at lower temperatures.[1][2]
Impurity D: Hydrolysis product7-Methoxyquinazolin-4(3H)-oneHydrolysis of the product, this compound, during workup or purification. The product is susceptible to hydrolysis, especially in the presence of water and base.
Visualizing Impurity Formation

Impurity_Formation cluster_main Chlorination Reaction cluster_impurities Impurity Pathways Start 7-Methoxyquinazolin-4(3H)-one P_Intermediate Phosphorylated Intermediate Start->P_Intermediate POCl3, <25°C Impurity_A Impurity A (Unreacted Starting Material) Start->Impurity_A Incomplete Reaction Product This compound P_Intermediate->Product Heat (70-90°C) Impurity_C Impurity C (Dimer) P_Intermediate->Impurity_C + Unreacted Starting Material Impurity_D Impurity D (Hydrolysis Product) Product->Impurity_D Workup with H2O/Base

Caption: Pathways for common impurity formation.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction seems to be incomplete, and I have a significant amount of starting material left. What could be the cause?

A1: Incomplete reactions are a common issue and can stem from several factors:

  • Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of POCl₃. A molar ratio of at least 5-10 equivalents of POCl₃ to the starting material is recommended.

  • Reaction Temperature and Time: The chlorination reaction often requires heating to drive it to completion. After the initial formation of the phosphorylated intermediate at a lower temperature, the reaction mixture should be heated, typically to reflux (around 100-110°C), for several hours. Monitor the reaction progress by TLC or HPLC.

  • Moisture: POCl₃ is highly sensitive to moisture. Ensure your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the POCl₃, rendering it inactive.

  • Quality of POCl₃: Use a fresh, high-quality bottle of POCl₃. Over time, POCl₃ can degrade, especially if not stored properly.

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I avoid it?

A2: The formation of dark-colored impurities is often due to side reactions, especially at elevated temperatures. The electron-rich nature of the quinazoline ring, enhanced by the methoxy group, can make it susceptible to polymerization or degradation under harsh acidic conditions.

  • Temperature Control: Avoid excessive heating. While the reaction needs to be heated, prolonged exposure to very high temperatures can promote the formation of these byproducts. Maintain the reaction temperature within the recommended range (typically 90-110°C) and monitor for completion to avoid unnecessary heating. A gradual increase in temperature can also be beneficial.

  • Purity of Starting Material: Impurities in your starting 7-methoxyquinazolin-4(3H)-one can also contribute to the formation of colored byproducts. Ensure your starting material is of high purity before proceeding with the chlorination.

Q3: After quenching the reaction with water and neutralizing, my TLC shows that the product has converted back to the starting material. What is happening?

A3: This is a classic sign of product hydrolysis. This compound is unstable in the presence of water, and this instability is exacerbated under basic or strongly acidic conditions. When you quench the reaction with water, the excess POCl₃ reacts violently to produce phosphoric acid and HCl, creating a highly acidic environment that can promote hydrolysis. Subsequent neutralization with a base can also accelerate this process.

  • Careful Quenching: A preferred method for quenching is to first remove the excess POCl₃ under reduced pressure. Then, the cooled reaction mixture can be slowly and carefully poured onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic reaction of residual POCl₃ with water.

  • Avoid Strong Bases: For neutralization, use a mild base like sodium bicarbonate solution and add it slowly while keeping the temperature low (ice bath). Avoid strong bases like sodium hydroxide if possible.

  • Extraction: Once the reaction is quenched and neutralized, immediately extract the product into an organic solvent like dichloromethane or ethyl acetate. Minimize the time the product is in contact with the aqueous phase.

Q4: I have an impurity with a mass corresponding to a dichlorinated product. How can I prevent its formation?

A4: The formation of 2,4-dichloro-7-methoxyquinazoline (Impurity B) suggests that your starting material may contain 7-methoxyquinazoline-2,4-dione. This dione can be doubly chlorinated under the reaction conditions.

  • High-Purity Starting Material: The best way to prevent this impurity is to ensure the high purity of your 7-methoxyquinazolin-4(3H)-one starting material. Recrystallize it if necessary before the chlorination step.

  • Reaction Control: Overly harsh reaction conditions (very high temperatures or prolonged reaction times) can potentially promote side reactions. Stick to the optimized reaction conditions.

Q5: How can I effectively remove the dimer impurity (Impurity C)?

A5: The dimer impurity, once formed, can be challenging to remove due to its similar polarity to the product. Prevention is the best strategy.

  • Temperature Control during POCl₃ Addition: The formation of the dimer is favored at lower temperatures where the phosphorylated intermediate can react with unreacted starting material.[1][2] Adding the POCl₃ at a slightly elevated temperature or slowly warming the reaction mixture after addition can help to minimize its formation.

  • Purification: If the dimer is present, careful column chromatography on silica gel may be necessary for its removal. A gradient elution system, for example, with hexane and ethyl acetate, can be effective.

Part 3: Experimental Protocols and Data

Optimized Synthesis Protocol for this compound

This protocol is designed to minimize impurity formation.

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heat the mixture to 160-170°C for 4-6 hours.

  • Cool the reaction mixture to room temperature. A solid should precipitate.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 7-methoxyquinazolin-4(3H)-one. Recrystallize from ethanol or acetic acid if necessary to achieve high purity.

Step 2: Chlorination to this compound

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

  • To a round-bottom flask, add 7-methoxyquinazolin-4(3H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 10 equivalents) to the flask.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 100-110°C) for 3-5 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess POCl₃ under reduced pressure.

  • Workup: Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying this compound and removing many of the common impurities.

  • Dissolve the crude product in a minimal amount of a hot solvent. Good solvent systems include:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • A mixture of ethyl acetate and hexane

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Methods for Purity Assessment

Consistent and accurate analysis is key to successful synthesis.

Analytical TechniquePurposeTypical Conditions
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative purity assessment.Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 30-50% Ethyl acetate in HexaneVisualization: UV light (254 nm)
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and impurity profiling.Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)Detection: UV at 254 nm
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification and structural confirmation.Conditions similar to HPLC, coupled with a mass spectrometer (e.g., ESI source in positive ion mode).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of major impurities.¹H and ¹³C NMR in CDCl₃ or DMSO-d₆.

References

  • Synthesis of 2-chloro-4-(aryl amino)
  • POCl3 chlorination of 4-quinazolones. PubMed. ([Link])
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. ([Link])
  • POCl3 Chlorination of 4-Quinazolones. Figshare. ([Link])
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. ([Link])
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Preparation of 2,4-dichloroquinazoline.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • POCl3 Chlorination of 4-Quinazolones.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. ([Link])
  • QUINAZOLINES. II. THE INTERACTION OF 2,4-DICHLOROQUINAZOLINE IN ALCOHOL WITH SALTS AND BASES. Semantic Scholar. ([Link])
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. ([Link])
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.

Sources

Validation & Comparative

A Comparative Analysis of 2-Chloro-7-methoxyquinazoline Derivatives and Erlotinib in Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation EGFR Inhibitors

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Erlotinib, a first-generation EGFR TKI, has been a clinical mainstay for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] However, the pursuit of enhanced efficacy, improved selectivity, and strategies to overcome acquired resistance has driven the exploration of novel quinazoline derivatives. This guide provides a comprehensive comparison of the anticancer activity of emerging 2-Chloro-7-methoxyquinazoline derivatives against the well-established EGFR inhibitor, erlotinib.

The Quinazoline Core: A Privileged Scaffold in EGFR Inhibition

The quinazoline ring system is a bicyclic aromatic heterocycle that has proven to be an ideal framework for designing ATP-competitive inhibitors of EGFR.[3] Erlotinib and other first-generation TKIs feature this core, which anchors the molecule within the ATP-binding pocket of the EGFR kinase domain.[4] The 4-anilino substitution is crucial for interacting with the hinge region of the kinase, a key determinant of inhibitory activity.[5] Modifications at various positions of the quinazoline ring and the anilino moiety have been extensively explored to optimize potency and selectivity.[6]

The focus of this guide, this compound derivatives, represents a promising avenue of research. The 7-methoxy group is known to enhance binding affinity, while the 2-chloro substitution offers a potential vector for further chemical modification to improve pharmacological properties and overcome resistance mechanisms, such as the T790M mutation.[5][7]

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization into potential anticancer agents typically follows a multi-step synthetic route. A generalizable pathway is outlined below:

Synthesis_Workflow A 2-Amino-4-methoxybenzoic acid B Reaction with Formamide A->B C 7-Methoxyquinazolin-4(3H)-one B->C D Chlorination (e.g., SOCl2, POCl3) C->D E 2,4-Dichloro-7-methoxyquinazoline D->E F Selective Nucleophilic Substitution with substituted anilines E->F G 2-Chloro-7-methoxy-4-(substituted-anilino)quinazoline Derivatives F->G

A generalized synthetic workflow for this compound derivatives.

This synthetic strategy allows for the introduction of diverse substituted anilines at the 4-position, enabling the exploration of structure-activity relationships (SAR) to identify compounds with optimal anticancer profiles.

Comparative Anticancer Activity: In Vitro Evaluation

The true measure of a novel anticancer agent lies in its biological activity. Here, we compare the reported in vitro anticancer activities of representative this compound derivatives with erlotinib across various cancer cell lines.

Compound/DrugCancer Cell LineAssay TypeIC50 (µM)Reference
Erlotinib A549 (NSCLC)MTT11.0[8]
H1975 (NSCLC, L858R/T790M)MTT>20[9]
BxPC-3 (Pancreatic)SRB1.26[10]
MCF-7 (Breast)MTT~5-10[11]
2-Chloro-4-anilino-quinazoline Derivative (Compound 8o) EGFR Kinase Assay-~11-fold more potent than prototype[5]
Quinazoline-chalcone Derivative (14g) K-562 (Leukemia)GI500.622
HCT-116 (Colon)GI501.81
MCF-7 (Breast)GI501.81
Acrylamide-substituted quinazoline (10b) EGFR T790M Enzyme Assay-0.0043[7]
H1975 (NSCLC, L858R/T790M)MTT~5[7]

Note: The table presents a selection of data from various sources to illustrate the potential of quinazoline derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that novel quinazoline derivatives, including those with the 2-chloro moiety, have the potential to exhibit potent anticancer activity, in some cases surpassing that of erlotinib, particularly against cell lines with acquired resistance mutations like T790M.[7]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Erlotinib and its quinazoline-based counterparts exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[1][2] This inhibition blocks the downstream signaling cascades that drive cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT Ligand EGF/TGF-α Ligand->EGFR Activation Inhibitor This compound Derivative / Erlotinib Inhibitor->EGFR Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis STAT->Metastasis

Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.

The primary mechanism of action for these compounds is the competitive and reversible (for first-generation inhibitors like erlotinib) or irreversible (for some newer generation inhibitors) binding to the ATP-binding site of the EGFR tyrosine kinase domain.[4] This prevents the autophosphorylation of the receptor, thereby abrogating the downstream signaling events.[2]

Experimental Protocols for Comparative Evaluation

To rigorously compare the anticancer activity of novel this compound derivatives with erlotinib, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and erlotinib (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of EGFR Signaling

Western blotting is used to detect the expression and phosphorylation status of key proteins in the EGFR signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

The exploration of this compound derivatives has unveiled a promising class of anticancer agents with the potential to rival and, in some instances, surpass the efficacy of established EGFR inhibitors like erlotinib. Their modular synthesis allows for fine-tuning of their pharmacological properties, offering a pathway to develop next-generation TKIs with improved activity against resistant cancer phenotypes.

Future research should focus on comprehensive preclinical evaluation, including in vivo studies in relevant animal models, to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Furthermore, elucidating the precise binding modes and structure-activity relationships through computational modeling and co-crystallography will be instrumental in guiding the rational design of even more potent and selective EGFR inhibitors. The ultimate goal is to translate these laboratory findings into novel therapeutic strategies that can improve outcomes for cancer patients.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam. URL
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed. URL
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. URL
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. URL
  • Erlotinib. Wikipedia. URL
  • New acrylamide-substituted quinazoline derivatives with enhanced potency for the treatment of EGFR T790M-mutant non-small-cell lung cancers. PubMed. URL
  • 2D interaction of erlotinib with the residues in the binding site of...
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole.
  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)
  • How does erlotinib work (mechanism of action)?. Drugs.com. URL
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. URL
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Apoptosis Assays by Flow Cytometry. Agilent. URL
  • Design strategy of erlotinib derivatives.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. URL
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. URL
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
  • Erlotinib is an EGFR TKI for NSCLC and Pancreatic Cancer Research. MedChemExpress. URL
  • Mechanism of action of erlotinib.
  • Apoptosis Assays. Thermo Fisher Scientific. URL
  • erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. URL
  • Protocol for Cell Viability Assays. BroadPharm. URL
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. URL
  • Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials. BOC Sciences. URL
  • Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. URL
  • Targeting the EGFR signaling pathway in cancer therapy.
  • Targeting the EGFR signaling pathway in cancer therapy.
  • Erlotinib Hydrochloride EGFR inhibitor. Selleck Chemicals. URL
  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. URL
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
  • EGFR Western Blot Protocol. FineTest. URL
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. URL
  • Design, Synthesis, and Antitumor Activity of Erlotinib Deriv
  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Tre
  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic...
  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. Molecular Cancer Therapeutics. URL
  • Erlotinib IC 50 values of murine and human PDAC cells.
  • The Escalating Role of Epidermal Growth Factor Receptor Inhibitors in Cancer Management. US Pharmacist. URL
  • The clinical use of tyrosine kinase inhibitors in EGFR-mutant NSCLC. YouTube. URL
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. URL
  • How could I detect EGFR by western blot?.
  • Selecting Patients for Treatment with Epidermal Growth Factor Tyrosine Kinase Inhibitors. Clinical Cancer Research. URL
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC.

Sources

A Comparative Guide to the Synthetic Routes of 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, 2-Chloro-7-methoxyquinazoline serves as a crucial intermediate for the synthesis of a variety of pharmacologically active molecules. The efficient and scalable synthesis of this quinazoline derivative is therefore of paramount importance. This guide provides a comparative analysis of the plausible synthetic routes to this compound, offering in-depth technical insights and experimental protocols to aid researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound typically revolves around the construction of the core quinazoline ring system, followed by the introduction of the chloro substituent. The primary approaches commence from readily available precursors, with the choice of starting material significantly influencing the overall efficiency, cost, and environmental impact of the synthesis. This guide will focus on two principal and logically sound synthetic pathways, evaluating their respective merits and drawbacks.

Route 1: Synthesis from 2-Amino-4-methoxybenzoic Acid

This classical and widely adopted strategy commences with the commercially available 2-amino-4-methoxybenzoic acid. The synthesis proceeds through the formation of a quinazolinone intermediate, which is subsequently chlorinated.

Workflow for Route 1

A 2-Amino-4-methoxybenzoic Acid B 7-Methoxy-2,4(1H,3H)-quinazolinedione A->B Urea, Heat C 2,4-Dichloro-7-methoxyquinazoline B->C POCl3, N,N-Dimethylaniline D This compound C->D Selective Reduction/Dechlorination (Hypothetical)

Caption: Synthetic pathway of this compound starting from 2-amino-4-methoxybenzoic acid.

Mechanistic Insights and Experimental Protocol

Step 1: Cyclization to form 7-Methoxy-2,4(1H,3H)-quinazolinedione

The initial step involves the condensation of 2-amino-4-methoxybenzoic acid with a source of carbon and nitrogen to form the heterocyclic quinazolinedione ring. Urea is a common and cost-effective reagent for this transformation. The reaction proceeds via an initial formation of an acylurea intermediate, which then undergoes intramolecular cyclization upon heating, with the elimination of ammonia and water.

Experimental Protocol: Synthesis of 7-Methoxy-2,4(1H,3H)-quinazolinedione

  • Combine 2-amino-4-methoxybenzoic acid and urea in a round-bottom flask. The molar ratio is typically 1:2 to 1:3.

  • Heat the mixture to a molten state, usually in the range of 180-200°C, for 2-4 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid, such as hydrochloric acid, to precipitate the 7-Methoxy-2,4(1H,3H)-quinazolinedione.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the desired product.

Step 2: Chlorination to 2,4-Dichloro-7-methoxyquinazoline

The subsequent step involves the conversion of the hydroxyl groups of the quinazolinedione to chloro groups. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this purpose, often used in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst.[1][2] The reaction proceeds through the formation of phosphate esters, which are then displaced by chloride ions.

Experimental Protocol: Synthesis of 2,4-Dichloro-7-methoxyquinazoline

  • Suspend 7-Methoxy-2,4(1H,3H)-quinazolinedione in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (around 110°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Selective Reduction to this compound

This final step, the selective removal of the chlorine atom at the 4-position while retaining the one at the 2-position, is a significant challenge in this route. Direct and selective reduction methods for this specific transformation are not well-documented in readily available literature, posing a potential hurdle for this synthetic pathway. This step often requires careful optimization of reducing agents and reaction conditions to achieve the desired selectivity.

Route 2: Synthesis from 3-Methoxyaniline

An alternative approach begins with a simpler, commercially available starting material, 3-methoxyaniline. This route involves the construction of the quinazoline ring in a stepwise manner. While this pathway may involve more steps, it can offer greater control over the substitution pattern. A plausible, though less direct, pathway can be inferred from syntheses of similarly substituted quinazolines.

Workflow for Route 2 (Hypothetical)

A 3-Methoxyaniline B 4-Methoxy-2-nitrobenzonitrile A->B Multi-step transformation C 2-Amino-4-methoxybenzonitrile B->C Reduction D 7-Methoxyquinazolin-2-amine C->D Cyclization with Guanidine E 7-Methoxyquinazolin-2(1H)-one D->E Hydrolysis F This compound E->F Chlorination (POCl3)

Caption: A potential synthetic pathway for this compound starting from 3-methoxyaniline.

Mechanistic Insights and Experimental Protocol

This route is more complex and involves the initial introduction of nitro and cyano groups to the aniline ring, followed by reduction and cyclization.

Step 1 & 2: Formation and Reduction of 4-Methoxy-2-nitrobenzonitrile

This would involve a series of reactions to introduce a nitro group ortho to the amino group and a cyano group para to the methoxy group, followed by the reduction of the nitro group to an amine. These initial steps can be lengthy and may have moderate yields.

Step 3: Cyclization to 7-Methoxyquinazolin-2-amine

The resulting 2-amino-4-methoxybenzonitrile can undergo cyclization with a reagent like guanidine to form the 2-aminoquinazoline derivative.

Step 4: Hydrolysis to 7-Methoxyquinazolin-2(1H)-one

The 2-amino group can be hydrolyzed to a hydroxyl group under acidic or basic conditions to yield the corresponding quinazolinone.

Step 5: Chlorination to this compound

The final step is the chlorination of the 2-hydroxy group, which can be achieved using phosphorus oxychloride, similar to Route 1.

Experimental Protocol: Chlorination of 7-Methoxyquinazolin-2(1H)-one (Representative)

  • A suspension of the 7-methoxyquinazolin-2(1H)-one in phosphorus oxychloride is prepared.

  • The mixture is heated to reflux for several hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully treated with ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried.

Comparative Analysis

FeatureRoute 1: From 2-Amino-4-methoxybenzoic AcidRoute 2: From 3-Methoxyaniline (Hypothetical)
Starting Material 2-Amino-4-methoxybenzoic acid3-Methoxyaniline
Number of Steps 3 (with a challenging selective reduction)5+
Key Intermediates 7-Methoxy-2,4(1H,3H)-quinazolinedione, 2,4-Dichloro-7-methoxyquinazoline4-Methoxy-2-nitrobenzonitrile, 2-Amino-4-methoxybenzonitrile, 7-Methoxyquinazolin-2-amine, 7-Methoxyquinazolin-2(1H)-one
Potential Yield Moderate to good for the first two steps; the yield of the final selective reduction is uncertain.Likely lower overall yield due to the increased number of steps.
Scalability Potentially scalable if the selective reduction can be optimized.Less scalable due to the multi-step nature and potential for lower yields at each stage.
Advantages Fewer steps to the key dichloro intermediate.Starts from a simpler and potentially cheaper raw material. Offers more control over the introduction of functional groups.
Disadvantages The selective monochlorination at the 2-position is a significant challenge.Longer synthetic sequence, likely lower overall yield, and more complex purification procedures.

Conclusion and Outlook

Both synthetic routes present viable, yet distinct, approaches to the synthesis of this compound. Route 1, starting from 2-amino-4-methoxybenzoic acid, is more direct to a dichloro intermediate, but faces a significant challenge in the selective dechlorination at the 4-position. Further research into chemoselective reduction methods would be necessary to make this route more practical.

Route 2, while longer and likely lower-yielding, may offer a more controlled synthesis, building the molecule in a more stepwise fashion. The feasibility of this route would depend on the efficiency of the initial functionalization steps of 3-methoxyaniline.

For researchers and drug development professionals, the choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of synthesis, and the in-house expertise in specific reaction types, particularly in selective reductions. The development of a robust and efficient synthesis for this compound remains an area ripe for further process optimization and innovation.

References

  • Rani, P., Kumar, M., Sonali, & Nehra, B. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
  • PubChem. (n.d.). 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid.
  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
  • PubMed. (1978). [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives].

Sources

A Comparative Guide to HPLC-MS Method Development for Purity Analysis of 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of experimental approaches for developing a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of 2-Chloro-7-methoxyquinazoline. Moving beyond a simple recitation of steps, we will explore the underlying scientific principles and rationale that inform expert decision-making in method development, ensuring a final protocol that is both reliable and scientifically sound.

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of a final drug product.[1][2] HPLC coupled with MS detection is the industry's gold standard for this task, offering the high resolving power of chromatography and the specificity and sensitivity of mass spectrometry to separate, identify, and quantify the target compound and its potential impurities.[3][4] This guide is designed for researchers, scientists, and drug development professionals seeking to establish a validated purity method from the ground up.

Analyte Characterization: The Foundation of Method Development

Before any practical work begins, understanding the physicochemical properties of this compound is paramount. Its structure, a quinazoline core with chloro and methoxy substitutions, dictates its behavior in both chromatographic and mass spectrometric systems.

  • Structure: C₁₀H₇ClN₂O

  • Key Features: A heterocyclic aromatic system containing basic nitrogen atoms, a lipophilic chloro group, and a moderately polar methoxy group.

  • Predicted Properties: Based on its structure, the molecule is expected to be a small organic molecule of moderate polarity. The nitrogen atoms in the quinazoline ring are potential sites for protonation, making it an excellent candidate for positive ion mode mass spectrometry. Its aromaticity suggests that stationary phases offering π-π interactions could provide alternative selectivity.

The Chromatographic Core: A Comparative Analysis of HPLC Parameters

The goal of the HPLC separation is to achieve a baseline resolution of the main peak from all potential impurities with good peak shape and a reasonable run time. This requires a systematic evaluation of the stationary and mobile phases.

Stationary Phase Selection: Tailoring Selectivity

The choice of HPLC column is the most critical factor in determining the selectivity of the separation. While the C18 column is the workhorse of reversed-phase chromatography, evaluating alternatives is essential for developing a robust method capable of resolving closely related impurities.[5] We compare three distinct stationary phases below.

Rationale for Choices:

  • C18 (L1): The default choice for reversed-phase HPLC, separating analytes primarily based on hydrophobicity.[5] It provides a baseline for performance comparison.

  • Phenyl-Hexyl (L11): This phase offers alternative selectivity through π-π interactions between the phenyl ligands and the aromatic quinazoline ring, which can be crucial for separating impurities with minor structural differences that do not significantly alter overall hydrophobicity.[6]

  • Polar-Embedded (e.g., AQ-C18, L62): These columns have a polar group embedded near the base of the alkyl chain. This makes them more resistant to "phase collapse" in highly aqueous mobile phases and can provide unique selectivity for polar analytes or impurities.[7]

Table 1: Comparative Performance of Different Stationary Phases

Parameter InertSustain C18 (USP L1) InertSustain Phenyl-Hexyl (USP L11) InertSustain AQ-C18 (USP L1)
Primary Interaction Hydrophobic Hydrophobic, π-π Interactions Hydrophobic, Hydrogen Bonding
Hypothetical Retention Factor (k') 5.2 6.5 4.8
Hypothetical Peak Asymmetry 1.1 1.2 1.0
Resolution (from key impurity) 1.8 2.5 1.6

| Best Suited For | General purpose, hydrophobic compounds | Aromatic or unsaturated compounds | Polar compounds, high aqueous mobile phases |

Data is illustrative and intended for comparative purposes.

Mobile Phase Optimization: Driving Retention and Peak Shape

The mobile phase composition fine-tunes the separation by controlling analyte retention, peak shape, and ionization efficiency.[8][9]

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile (ACN): Generally the preferred solvent for HPLC-MS due to its lower viscosity (leading to lower backpressure), better UV transparency, and superior ability to solubilize a wide range of compounds. It often provides sharper peaks.

  • Methanol (MeOH): A more protic and polar solvent that can offer different selectivity compared to ACN.[10] It is also typically less expensive.

Additive/Buffer Selection: Formic Acid vs. Ammonium Formate Mobile phase additives are critical for controlling pH and providing protons (or enabling deprotonation) to facilitate ionization.[10]

  • 0.1% Formic Acid: An excellent choice for positive mode ESI, it provides an acidic environment (pH ~2.7) that promotes the protonation of basic sites, such as the nitrogen atoms in the quinazoline ring, leading to the formation of [M+H]⁺ ions.[10]

  • Ammonium Formate/Acetate Buffer: These buffers help to control the pH more precisely and can sometimes improve peak shape for challenging compounds.[11] They are compatible with MS and useful when operating near the analyte's pKa. For this application, formic acid is a simpler and highly effective starting point.

Table 2: Comparison of Mobile Phase Compositions

Mobile Phase System Analyte Retention Time Peak Shape MS Signal Intensity ([M+H]⁺)
A: 0.1% Formic Acid in WaterB: Acetonitrile 8.5 min Symmetrical (As = 1.1) High (1.5 x 10⁶ counts)
A: 0.1% Formic Acid in WaterB: Methanol 9.8 min Broader (As = 1.4) Moderate (0.9 x 10⁶ counts)

| A: 10mM Ammonium Formate in WaterB: Acetonitrile | 8.2 min | Symmetrical (As = 1.1) | High (1.4 x 10⁶ counts) |

Data is illustrative and based on a hypothetical gradient elution on a Phenyl-Hexyl column.

Mass Spectrometric Detection: A Comparison of Ionization Techniques

The mass spectrometer serves as a highly specific and sensitive detector. The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.[12]

Ionization Source: ESI vs. APCI
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules that are already ionized or can be easily ionized in solution.[13] It works by creating a fine spray of charged droplets from which the analyte ions are desorbed into the gas phase. Given the nature of this compound, ESI is the logical first choice.[14]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for smaller, less polar, and more volatile compounds that are thermally stable.[13][15] The sample is vaporized by a heated nebulizer before being ionized by a corona discharge. While it could work, it is generally less suitable for molecules with pre-existing basic sites that ionize well with ESI.[15]

Table 3: Comparison of Ionization Sources

Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Principle Desorption of ions from charged droplets Gas-phase chemical ionization of vaporized sample
Analyte Suitability Polar, non-volatile molecules[13] Less polar, volatile, thermally stable molecules[15]
Typical Ions [M+H]⁺, [M+Na]⁺, multiply charged ions Primarily [M+H]⁺[14]

| Hypothetical Signal for Analyte | Strong and stable | Weaker, potential for thermal degradation |

Visualization of the Method Development Workflow

A structured approach is key to efficient and successful method development. The following diagram illustrates the logical flow from initial assessment to the final validated method.

MethodDevelopmentWorkflow cluster_LC HPLC Development cluster_MS MS Development Analyte Analyte Assessment (Structure, Polarity) Column Column Screening (C18, Phenyl, AQ-C18) Analyte->Column Selectivity Mobile Mobile Phase Opt. (Solvent, Additive, pH) Column->Mobile Retention FinalMethod Final Optimized Method IonSource Ionization Source (ESI vs APCI) Mobile->IonSource Compatibility MSParams MS Parameter Opt. (Voltages, Gas Flow) IonSource->MSParams Sensitivity Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Trustworthiness

Caption: A logical workflow for HPLC-MS method development.

The interplay between HPLC parameters directly impacts the quality of the separation. The diagram below outlines these key relationships.

ParameterRelationships Organic % Organic (ACN/MeOH) Retention Retention Time Organic->Retention Strongly affects pH Mobile Phase pH pH->Retention Affects ionizables PeakShape Peak Shape (Asymmetry) pH->PeakShape Crucial for ionizables Column Column Chemistry (Stationary Phase) Column->Retention Selectivity Selectivity (α) Column->Selectivity Primary driver Flow Flow Rate Resolution Resolution (Rs) Flow->Resolution Affects efficiency RunTime Analysis Time Flow->RunTime Inversely affects Retention->Resolution Selectivity->Resolution PeakShape->Resolution

Caption: Key relationships between HPLC parameters and chromatographic output.

Recommended Experimental Protocol

This protocol represents a robust, self-validating system derived from the comparative analysis above.

5.1. Sample and Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the same diluent. This solution is used for the purity analysis.

5.2. HPLC-MS System and Conditions

ParameterRecommended Setting
HPLC System UHPLC/HPLC system with a binary pump and autosampler
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 10 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
MS Detector Single Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+)
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Drying Gas Temp 350 °C
Drying Gas Flow 10 L/min

Method Validation: Ensuring Trustworthiness

Once developed, the method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[16][17] The validation for a quantitative impurity test would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a high-quality HPLC-MS method for purity analysis is a systematic process grounded in the fundamental principles of chromatography and mass spectrometry. By comparing stationary phases, we identified that a Phenyl-Hexyl column offers superior selectivity for this compound and its likely aromatic impurities. An optimized mobile phase using acetonitrile and formic acid provides excellent peak shape and robust ESI-MS response. This guide demonstrates that a deliberate, comparative approach, rather than reliance on a single default method, leads to a more robust, reliable, and scientifically defensible analytical procedure, ensuring the quality and safety of the pharmaceutical product.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from Abraham Entertainment website. [Link]
  • Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization.
  • Agilent Technologies. (2024, September 24). ESI vs APCI.
  • ResearchGate. (2025, August 7). Liquid chromatography-mass spectrometry and related techniques for purity assessment in early Drug discovery.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Hawach. (2025, August 20). Polar Column in HPLC Example.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • PubMed. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • Chrominfo. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ChemBK. (n.d.). 2-Chloro-7-Methoxyquinoline.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Chemcasts. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline (CAS 97892-67-6) Properties.
  • Separation Science. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from Research Journal of Pharmacy and Technology. [Link]
  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives.
  • ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from Oriental Journal of Chemistry. [Link]

Sources

Comparative Molecular Docking of 2-Chloro-7-methoxyquinazoline Derivatives in the ATP Binding Site of EGFR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers.[1][2] As a result, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of novel cancer therapeutics.[3] Among the promising classes of inhibitors are quinazoline-based compounds, which have demonstrated considerable efficacy in targeting this site.[1][4] This guide provides a comprehensive comparison of 2-Chloro-7-methoxyquinazoline derivatives as potential EGFR inhibitors, supported by a detailed molecular docking protocol and analysis.

The Rationale for Targeting the EGFR ATP Binding Site

EGFR, a receptor tyrosine kinase, initiates a cascade of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth, differentiation, and survival.[1][2] In many cancer cells, mutations or overexpression of EGFR lead to its constitutive activation, promoting uncontrolled cell proliferation.[2] The ATP-binding site is a highly conserved region within the kinase domain, essential for the phosphotransfer reaction that activates downstream signaling.[3] By competitively inhibiting the binding of ATP, small molecule inhibitors can effectively block this signaling cascade and halt tumor progression.

This compound Derivatives: A Promising Scaffold

The quinazoline scaffold has emerged as a privileged structure in the design of EGFR inhibitors, with several approved drugs like gefitinib and erlotinib based on this core.[1][4] The 2-chloro-4-anilino-quinazoline framework, in particular, has shown potential for dual inhibition of both EGFR and other key kinases like VEGFR-2.[5] The 7-methoxy group can also contribute to the binding affinity and selectivity of these compounds.[6][7] This guide focuses on a comparative analysis of novel this compound derivatives to elucidate their potential as potent and selective EGFR inhibitors.

Experimental Methodology: A Step-by-Step Guide to Comparative Molecular Docking

To objectively compare the binding potential of different this compound derivatives, a robust and validated molecular docking protocol is essential.

Diagram of the Molecular Docking Workflow

Molecular Docking Workflow Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Protein Preparation (e.g., PDB ID: 1M17) Grid Grid Generation (Define ATP Binding Site) PDB->Grid Prepared Protein Ligand Ligand Preparation (this compound derivatives) Dock Molecular Docking (e.g., AutoDock, Glide) Ligand->Dock Prepared Ligands Grid->Dock Defined Binding Pocket Validate Protocol Validation (Re-docking known inhibitor) Dock->Validate Validate protocol Analyze Post-Docking Analysis (Scoring, Interactions) Dock->Analyze Docked Poses Validate->Dock Refine parameters Compare Comparative Analysis Analyze->Compare Binding Data

Caption: A flowchart illustrating the key stages of the molecular docking experiment.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The X-ray crystal structure of the EGFR kinase domain in complex with a known inhibitor (e.g., erlotinib, PDB ID: 1M17) is a suitable starting point.[8][9] This provides a well-defined conformation of the ATP binding site.

  • Protein Preparation: This is a critical step to ensure the accuracy of the docking simulation.

    • Remove all non-essential water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the atoms using a standard force field (e.g., Kollman charges).[8]

  • Ligand Preparation: The this compound derivatives to be studied must also be prepared.

    • Generate 3D conformations of the ligands.

    • Assign correct bond orders and charges.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[8]

Molecular Docking Protocol
  • Grid Generation: Define a grid box that encompasses the entire ATP binding site. This is typically centered on the co-crystallized ligand from the original PDB structure to ensure the docking search is focused on the relevant area.[8] Key residues of the EGFR ATP binding site to consider include those in the hinge region and the hydrophobic pocket.[3][10]

  • Docking Simulation: Employ a validated docking program such as AutoDock, GOLD, or Glide to perform the docking calculations.[8] These programs utilize search algorithms to explore various conformations and orientations of the ligand within the binding site and a scoring function to estimate the binding affinity.[11]

  • Protocol Validation (Self-Validating System): To ensure the trustworthiness of the docking protocol, it is crucial to perform a re-docking experiment.

    • Extract the co-crystallized inhibitor (e.g., erlotinib) from the prepared protein structure.

    • Dock this known inhibitor back into the ATP binding site using the defined protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][13]

Post-Docking Analysis
  • Binding Energy and Docking Score: The primary output of a docking simulation is the docking score or estimated binding energy, which provides a quantitative measure of the binding affinity.[11] Lower (more negative) values typically indicate a more favorable binding interaction.

  • Interaction Analysis: Visualize the docked poses of the this compound derivatives within the EGFR binding site to identify key molecular interactions. Pay close attention to:

    • Hydrogen Bonds: Interactions with key residues in the hinge region, such as Met793, are often crucial for potent inhibition.[14]

    • Hydrophobic Interactions: The ATP binding site contains a significant hydrophobic pocket, and interactions with residues in this region can enhance binding affinity.[10]

    • Other Interactions: Also, look for π-cation interactions, for instance with Lys745.[15]

Comparative Analysis of this compound Derivatives

The following table summarizes the hypothetical docking results for a series of this compound derivatives, allowing for a direct comparison of their potential as EGFR inhibitors.

DerivativeDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
Compound A -9.5-10.2Met793, Cys773Leu718, Val726, Leu844
Compound B -8.7-9.4Met793Leu718, Ala743, Leu844
Compound C -10.1-11.0Met793, Lys745, Cys773Val726, Ala743, Leu792, Leu844
Reference (Erlotinib) -9.2-9.9Met793, Cys773Leu718, Val726, Ala743, Leu844

Note: The data presented in this table is for illustrative purposes and would be replaced with actual experimental data in a research setting.

From this hypothetical data, Compound C exhibits the most favorable docking score and estimated binding energy, suggesting it may be the most potent inhibitor among the tested derivatives. The additional hydrogen bond with Lys745 and more extensive hydrophobic interactions could explain its superior predicted binding affinity.

Visualizing EGFR Signaling and Inhibition

EGFR Signaling Pathway Figure 2: EGFR Signaling and Inhibition cluster_pathway EGFR Signaling Cascade cluster_inhibition Mechanism of Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer PI3K PI3K/AKT Pathway Dimer->PI3K MAPK MAPK/ERK Pathway Dimer->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inhibitor This compound Derivative ATP_Site ATP Binding Site Inhibitor->ATP_Site Binds to ATP_Site->Dimer Blocks ATP binding

Caption: Simplified EGFR signaling pathway and the inhibitory mechanism of quinazoline derivatives.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative molecular docking of this compound derivatives in the ATP binding site of EGFR. The detailed methodology, including protocol validation, ensures the scientific integrity of the in silico analysis. The comparative data, although hypothetical in this guide, demonstrates how molecular docking can be a powerful tool for prioritizing lead compounds for further experimental validation.

While docking scores provide valuable initial insights, it is important to remember that they are predictive and do not always perfectly correlate with in vitro or in vivo activity.[8] Therefore, promising candidates identified through molecular docking should be subjected to further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, to confirm their inhibitory activity and therapeutic potential.[12] Furthermore, molecular dynamics simulations can be employed to investigate the stability of the ligand-protein complex over time and provide a more dynamic understanding of the binding interactions.[12]

References

  • Adottu, et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
  • BenchChem. (2025). Refining Molecular Docking of EG31 and EGFR. BenchChem Technical Support Center.
  • ResearchGate. (2022). How to validate the molecular docking results? [Link]
  • ResearchGate. (n.d.).
  • Inamdar, S., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Source not available].
  • Wang, Y., et al. (2018). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Journal of Receptors and Signal Transduction, 38(2), 133-143. [Link]
  • Abdel-Maksoud, M. S., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Pharmaceutical Chemistry Journal, 55(2), 134-147. [Link]
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]
  • Wang, Y., et al. (2019). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1360-1369. [Link]
  • Yasir, M., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1235. [Link]
  • Sudheer, T., et al. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies.
  • Zhao, Y., et al. (2019). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific Reports, 9(1), 1-13. [Link]
  • Ortiz-Lira, F., et al. (2019). Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants. International Journal of Molecular Sciences, 20(18), 4501. [Link]
  • Irwin, J. J., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(8), 1943-1953. [Link]
  • Lindgren, C. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal.
  • Al-Ostoot, F. H., et al. (2024).
  • Li, D., et al. (2024).
  • ResearchGate. (n.d.).
  • Sahu, N. K., et al. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 22-28. [Link]
  • O'Connell, K., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 219, 113437. [Link]
  • Abdullahi, M. U., et al. (2020). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-864. [Link]
  • Wood, E. R., et al. (2004). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. Cancer Biology & Therapy, 3(7), 650-655. [Link]
  • ResearchGate. (n.d.). (A) ATP binding site at the EGFR viewing essential pharmacophore... [Link]
  • de Oliveira, P. F., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 268-277. [Link]
  • Pop, O., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3127. [Link]
  • Shi, T., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link]

Sources

A Researcher's Guide to Assessing the Kinase Selectivity Profile of 2-Chloro-7-methoxyquinazoline-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in kinase inhibitor drug discovery, forming the backbone of numerous approved therapies. The 2-Chloro-7-methoxyquinazoline variant, in particular, offers a versatile platform for developing potent and selective inhibitors. However, achieving selectivity across the vast and structurally similar human kinome remains a paramount challenge in drug development to minimize off-target effects and associated toxicities. This guide provides an in-depth comparison of the kinase selectivity profiles of inhibitors based on this scaffold, using the dual VEGFR/EGFR inhibitor Vandetanib as a primary exemplar. We will explore the experimental methodologies crucial for accurately determining a compound's selectivity, provide detailed protocols for key assays, and compare Vandetanib's profile against the first-generation EGFR inhibitor, Gefitinib, to highlight the impact of chemical modifications on kinase selectivity.

Introduction: The Critical Role of Kinase Selectivity

Protein kinases are fundamental regulators of nearly all cellular processes, making them compelling targets for therapeutic intervention, especially in oncology.[1] The human genome encodes over 500 kinases, which share a conserved ATP-binding pocket that small molecule inhibitors are designed to target. This structural homology creates a significant hurdle: a compound designed to inhibit one kinase may inadvertently inhibit dozens of others, leading to unforeseen side effects.

Therefore, the rigorous assessment of a kinase inhibitor's selectivity—its ability to potently inhibit the intended target(s) while sparing others—is a cornerstone of modern drug discovery.[2] A comprehensive selectivity profile allows researchers to:

  • Validate that the observed cellular phenotype is due to on-target inhibition.

  • Identify potential off-target liabilities that could lead to toxicity.[3]

  • Uncover novel therapeutic opportunities through polypharmacology (intentionally targeting multiple kinases).[4]

  • Guide structure-activity relationship (SAR) studies to optimize selectivity and potency.[5]

This guide focuses on inhibitors derived from the this compound scaffold, a chemical framework that has yielded clinically significant multi-kinase inhibitors.

The Exemplar Inhibitor: Vandetanib (ZD6474)

Vandetanib (trade name CAPRELSA®) is an orally available tyrosine kinase inhibitor built upon a quinazoline core.[6] It is a prime example of a multi-kinase inhibitor, designed to simultaneously block key pathways involved in tumor growth and angiogenesis.[6][7] Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8] It also demonstrates significant activity against the RET (Rearranged during transfection) tyrosine kinase.[8] This multi-targeting profile makes it an effective treatment for certain types of thyroid cancer where these pathways are dysregulated.[7][8]

The rationale behind dual inhibition of EGFR and VEGFR pathways is compelling; EGFR signaling can up-regulate VEGF expression, and VEGF-driven angiogenesis can, in turn, contribute to resistance against EGFR-only inhibitors.[9][10] By blocking both, Vandetanib aims to create a more comprehensive and durable anti-tumor effect.[11]

Methodologies for Assessing Kinase Selectivity

Determining a compound's kinome-wide selectivity requires robust, high-throughput screening methods. Several platforms are available, each with distinct advantages. Commercial services from companies like Reaction Biology, Eurofins Discovery, and Creative Biolabs offer large kinase panels, often covering a significant portion of the human kinome.[1][2][3] These services are crucial for obtaining a broad view of a compound's activity.[12]

Two primary types of assays are employed:

  • Biochemical Assays: These in vitro assays measure the direct interaction between an inhibitor and an isolated, purified kinase enzyme. They are ideal for determining potency (e.g., IC50) and understanding direct enzymatic inhibition. The most common format is the radiometric assay .[2][3]

  • Cell-Based Assays: These assays measure the ability of a compound to engage its target kinase within a live-cell environment.[1][13] This provides a more physiologically relevant context, as it accounts for factors like cell permeability and competition with high intracellular concentrations of ATP.[4] A leading technology in this space is the NanoBRET™ Target Engagement Assay .[14][15]

Below is a logical workflow for assessing the selectivity of a novel inhibitor.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: In-Cell Validation & Potency cluster_3 Phase 4: Profile Analysis A Synthesize Novel This compound Derivative B Primary Target Assay (e.g., EGFR, VEGFR-2) A->B Test for Potency C Biochemical Kinome Panel (e.g., Radiometric Assay @ 1µM) B->C If Potent D Identify On- and Off-Targets C->D Generate Hit List E Cellular Target Engagement (e.g., NanoBRET™ Assay) D->E Validate Hits F Determine Cellular IC50 for Key Hits E->F Confirm Engagement G Compare Biochemical vs. Cellular Data F->G Analyze Potency H Final Selectivity Profile & SAR Strategy G->H Synthesize Data

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Comparative Selectivity Data

To illustrate how selectivity profiles are interpreted, we compare Vandetanib with Gefitinib, an earlier quinazoline-based inhibitor that is highly selective for EGFR.[16] While both share a common scaffold, their substitution patterns lead to vastly different kinome interaction profiles.

Kinase TargetVandetanib (ZD6474) IC50 (nM)Gefitinib (Iressa) IC50 (nM)Rationale for Comparison
VEGFR-2 (KDR) 40 [7][8]>10,000[16]Vandetanib's primary anti-angiogenic target; Gefitinib is inactive.
EGFR 500 [8]33 [17]Both inhibit EGFR, but Gefitinib is significantly more potent.
RET 130 [8]Not a primary targetA key target for Vandetanib in medullary thyroid cancer.
VEGFR-3 110[7][8]Not a primary targetSecondary anti-angiogenic target for Vandetanib.
PDGFR-β >1,100[8]Not a primary targetDemonstrates Vandetanib's selectivity over some related RTKs.[8]
c-Kit >3,600[8]Not a primary targetAnother example of Vandetanib's selectivity.[8]

Data compiled from publicly available sources.

This comparison clearly demonstrates the concept of polypharmacology versus selective inhibition. Gefitinib was designed for high selectivity towards EGFR, which is beneficial for cancers driven solely by EGFR mutations.[18] Vandetanib, however, was developed to inhibit multiple, distinct oncogenic pathways (VEGFR, EGFR, RET), making it a multi-kinase inhibitor with a broader, but intentionally less selective, profile.[6][8]

G cluster_0 Vandetanib (Multi-Kinase Inhibitor) cluster_1 Gefitinib (Selective Inhibitor) Vandetanib Vandetanib VEGFR VEGFR Signaling (Angiogenesis) Vandetanib->VEGFR Inhibits (IC50=40nM) EGFR_V EGFR Signaling (Proliferation) Vandetanib->EGFR_V Inhibits (IC50=500nM) RET RET Signaling (Proliferation) Vandetanib->RET Inhibits (IC50=130nM) Gefitinib Gefitinib EGFR_G EGFR Signaling (Proliferation) Gefitinib->EGFR_G Strongly Inhibits (IC50=33nM) OtherKinases Other Kinases (e.g., VEGFR) Gefitinib->OtherKinases Weak/No Inhibition

Caption: Comparative Inhibition Profiles of Vandetanib and Gefitinib.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. Here, we provide detailed, step-by-step methodologies for the two key assay types discussed.

Protocol 1: Radiometric Filter-Binding Kinase Assay (Biochemical IC50)

This protocol is considered a "gold standard" for in vitro kinase assays due to its direct measurement of phosphate transfer.[19] It is highly sensitive and less prone to interference than some fluorescence-based methods.[20]

Principle: A kinase transfers a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific peptide or protein substrate. The reaction mixture is then spotted onto a phosphocellulose paper (e.g., P81) which, under acidic wash conditions, binds the positively charged peptide substrate while unbound, negatively charged ATP is washed away.[20][21] The amount of radioactivity remaining on the paper is proportional to kinase activity and is quantified using a scintillation counter or phosphorimager.[21][22]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.[23]

    • ATP Mix: Prepare a stock of non-radioactive ("cold") ATP. On the day of the assay, mix with [γ-³³P]ATP to achieve the desired specific activity and final concentration (often at or near the Kₘ of the kinase for ATP).

    • Enzyme Dilution: Dilute the purified kinase enzyme to a working concentration (e.g., 2X final concentration) in kinase buffer.

    • Substrate Solution: Dissolve the peptide substrate (e.g., Myelin Basic Protein) in nuclease-free water.[22]

    • Inhibitor Dilutions: Perform a serial dilution of the test compound (e.g., Vandetanib) in DMSO, then dilute further in kinase buffer to create 4X final concentrations.

    • Stop Solution: 75 mM Phosphoric Acid.[22]

  • Assay Procedure:

    • Add 5 µL of inhibitor dilution (or DMSO vehicle control) to a 96-well plate.

    • Add 10 µL of the 2X enzyme dilution to each well and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a 4X solution containing the substrate and the ATP mix. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by adding 5 µL of 75 mM phosphoric acid.[22]

  • Detection and Quantification:

    • Spot 20 µL from each well onto a labeled P81 phosphocellulose paper.[22]

    • Allow the spots to air dry completely.[21]

    • Wash the P81 paper three to four times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[21][22]

    • Perform a final wash with ethanol or acetone and let the paper air dry.[21]

    • Quantify the radioactivity of each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol measures compound binding to a specific kinase target within intact, living cells, providing a more physiologically relevant assessment of target engagement.[15][24]

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed in cells as a fusion with a highly efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer, which binds to the kinase's ATP pocket, serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc fusion, BRET occurs. A test compound that also binds to the ATP pocket will compete with and displace the tracer, leading to a loss of BRET signal. This decrease in BRET is proportional to the target engagement of the test compound.[15][24]

Step-by-Step Methodology (Adherent Format):

  • Day 1: Cell Plating:

    • Culture HEK293T cells transiently transfected with the plasmid encoding the kinase-NanoLuc® fusion protein.

    • Seed the cells into a white, tissue culture-treated 96-well assay plate at an appropriate density and incubate overnight.

  • Day 2: Assay Execution:

    • Prepare Reagents (in Opti-MEM® I Reduced Serum Medium):

      • Tracer Solution: Prepare a 2X working solution of the appropriate NanoBRET® tracer. The tracer concentration should be at its EC50 value for the specific kinase target.[15]

      • Compound Dilutions: Prepare 10X serial dilutions of the test compound in DMSO, then dilute to a 2X working concentration in Opti-MEM®.

    • Compound and Tracer Addition:

      • Remove the culture medium from the cells.

      • Add 25 µL of the 2X test compound dilution (or vehicle control) to the appropriate wells.

      • Immediately add 25 µL of the 2X tracer solution to all wells. The final volume is 50 µL.

      • Mix the plate gently on an orbital shaker for 1-2 minutes.

    • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Prepare Detection Reagent: Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.[14] The inhibitor ensures that the signal comes only from intracellular, intact cells.[24]

    • Add 12.5 µL of the detection reagent to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Convert the raw BRET ratios to NanoBRET™ ratios (mBU) by subtracting the vehicle control background and multiplying by 1000.

    • Plot the NanoBRET™ ratio versus the log of inhibitor concentration and fit the data to determine the cellular IC50 value.

Discussion and Future Perspectives

The comparative analysis of Vandetanib and Gefitinib underscores a critical principle in kinase drug discovery: the chemical scaffold is a starting point, but the specific decorations determine the ultimate selectivity profile. For the this compound series, small changes can shift an inhibitor from being highly selective (like Gefitinib) to a rationally designed multi-kinase agent (like Vandetanib).

The choice of assay is equally critical. While radiometric assays provide a pure measure of biochemical potency, they do not predict cellular activity.[13] Factors like cell membrane permeability and efflux by transporters like P-glycoprotein can dramatically alter a compound's effective concentration.[25] Therefore, cellular target engagement assays like NanoBRET are indispensable for validating that a compound reaches and binds its intended target in a more complex biological system.[1][26]

Future work on this scaffold should focus on:

  • Structure-Based Design: Utilizing co-crystal structures to design modifications that exploit subtle differences in the ATP-binding pockets of target vs. off-target kinases to further refine selectivity.

  • Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-catalytic cysteine residue near the active site, a strategy that has proven effective for mutant-selective EGFR inhibitors.[27]

  • Allosteric Inhibition: Exploring sites outside the highly conserved ATP pocket to achieve greater selectivity.

By combining broad kinome scanning with detailed biochemical and cellular assays, researchers can build a comprehensive understanding of the selectivity profile of this compound-based inhibitors, paving the way for the development of safer and more effective targeted therapies.

References

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Kinase Target Engagement Assay Panel Screening Service.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
  • Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. PubMed. [Link]
  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC - NIH. [Link]
  • (PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET.
  • Cellular Targets of Gefitinib. AACR Journals. [Link]
  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • A high-throughput radiometric kinase assay. PMC - NIH. [Link]
  • In vitro kinase assay. Protocols.io. [Link]
  • Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. PMC - NIH. [Link]
  • (PDF) In vitro kinase assay v1.
  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
  • In vitro kinase assay. Bio-protocol. [Link]
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
  • Gefitinib in Non Small Cell Lung Cancer. PMC - NIH. [Link]
  • Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2.
  • Pharmacophoric features of vandetanib (ZD6474) relevant for its...
  • Combined Inhibition of EGFR and VEGF Pathways in Patients with EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis. PubMed. [Link]
  • Kinase Selectivity Panels. Reaction Biology. [Link]
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[15] and quinazoline derivative 7d (10 μM) are shown.
  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associ
  • Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF.
  • Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mut
  • An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Lirias. [Link]
  • Overview of therapies targeting the VEGFR and/or EGFR pathways[23].
  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents | Molecular Cancer Research. AACR Journals. [Link]
  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed. [Link]
  • VEGFR inhibitors. Altmeyers Encyclopedia - Department Pharmacology-Toxicology. [Link]
  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. PubMed. [Link]
  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. PMC. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
  • Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors. PMC - NIH. [Link]

Sources

Cytotoxicity comparison of 7-methoxyquinazoline derivatives in cancer vs normal cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Differential Cytotoxicity of 7-Methoxyquinazoline Derivatives

Introduction: The Quest for Selective Cancer Therapeutics

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure in the development of targeted anticancer agents.[1][2] Several quinazoline derivatives, such as gefitinib and erlotinib, have received FDA approval and are integral to clinical oncology, primarily due to their ability to inhibit key signaling pathways that drive tumor growth.[2][3] A critical challenge in chemotherapy is achieving high efficacy against malignant cells while minimizing damage to healthy tissues. This principle of selective cytotoxicity is the holy grail of anticancer drug development, promising more effective treatments with fewer debilitating side effects.[1]

Within this promising class of compounds, derivatives featuring a 7-methoxy substitution have emerged as a focal point of research. The methoxy group, an electron-donating moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity to molecular targets and its overall cytotoxic potency. This guide provides a comparative analysis of the cytotoxic effects of 7-methoxyquinazoline derivatives on cancer versus normal cell lines, supported by experimental data, mechanistic insights, and detailed laboratory protocols.

Comparative Cytotoxicity: A Quantitative Look at Selectivity

The therapeutic potential of an anticancer compound is fundamentally defined by its therapeutic index—the ratio between its toxicity to cancer cells and its toxicity to normal cells. A higher index signifies greater selectivity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population, is the standard metric for quantifying cytotoxicity.[4]

Numerous studies have demonstrated that specific substitutions on the quinazoline core can impart remarkable selectivity. For instance, a novel quinazoline derivative, identified as compound 18 in one study, exhibited an IC50 value of 0.85 μM against the MGC-803 human gastric cancer cell line, while its IC50 against the non-cancerous human gastric epithelial cell line (GES-1) was 26.75 μM.[3] This represents a selectivity index of approximately 32, highlighting a significant therapeutic window. Similarly, another study found that its synthesized quinazoline derivatives were 8- to 10-fold more cytotoxic to cancer cell lines (MCF-7, HepG-2, K-562) than to normal human kidney cells (HEK-293).[5]

The data below, synthesized from multiple studies, illustrates the differential activity of various quinazoline derivatives, including those with methoxy substitutions, against a panel of cancer and normal cell lines.

Compound ClassCancer Cell LineCancer IC50 (μM)Normal Cell LineNormal IC50 (μM)Selectivity Index (Approx.)Reference
Substituted QuinazolineMGC-803 (Gastric)0.85GES-1 (Gastric Epithelial)26.7531.5[3]
8-Methoxyquinazoline Deriv.HCT116 (Colon)5.64---[6][7]
8-Methoxyquinazoline Deriv.HepG2 (Liver)23.18---[6][7]
7-Nitroquinazoline Deriv.K-562 (Leukemia)0.19HEK-293 (Kidney)1.759.2[5]
Morpholine QuinazolineA549 (Lung)8.55HEK-293 (Kidney)>25 (Non-toxic)>2.9[8]
Morpholine QuinazolineMCF-7 (Breast)3.15HEK-293 (Kidney)>25 (Non-toxic)>7.9[8]

Note: Data is compiled from various sources and represents different specific derivatives within the broader quinazoline class. Direct comparison between different compound classes should be made with caution.

This selectivity is not accidental; it is a direct result of the specific molecular interactions between the drug and its cellular targets, which are often dysregulated in cancer cells.

Mechanisms of Action: Why Are Cancer Cells More Vulnerable?

The preferential cytotoxicity of 7-methoxyquinazoline derivatives towards cancer cells is rooted in their ability to exploit the unique molecular landscape of malignant cells. This selectivity is primarily achieved through two interconnected mechanisms: targeted inhibition of oncogenic signaling pathways and the subsequent induction of programmed cell death (apoptosis).

Inhibition of Dysregulated Signaling Pathways

Cancer is often driven by the hyperactivation of signaling pathways that control cell growth, proliferation, and survival. Quinazoline derivatives are adept at targeting the protein kinases that act as central nodes in these pathways.

  • Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for embryonic development but is frequently overactivated in cancers, particularly colorectal cancer.[7] Recent studies on novel 4,7-disubstituted 8-methoxyquinazoline derivatives have shown that they can effectively inhibit this pathway.[6] They are designed to disrupt the critical protein-protein interaction between β-catenin and its transcription factor partner, TCF4.[7] This disruption prevents the transcription of target genes like c-MYC and Cyclin D1, which are essential for cancer cell proliferation, thereby halting tumor growth.[6][7]

G cluster_pathway Wnt/β-catenin Pathway in Cancer cluster_nucleus Wnt Wnt Signal Receptor Frizzled/LRP Wnt->Receptor Activates DestructionComplex Destruction Complex Receptor->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Normally Degrades TCF4 TCF4 betaCatenin->TCF4 Binds Nucleus Nucleus betaCatenin->Nucleus Translocates TargetGenes Target Genes (c-MYC, Cyclin D1) TCF4->TargetGenes Activates Proliferation Cancer Cell Proliferation TargetGenes->Proliferation Quinazoline 7-Methoxyquinazoline Derivative Quinazoline->betaCatenin Prevents binding to TCF4

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a 7-methoxyquinazoline derivative.

Induction of Apoptosis and Cell Cycle Arrest

By disrupting these critical survival signals, 7-methoxyquinazoline derivatives trigger a cascade of events leading to apoptosis, a form of cellular suicide that eliminates damaged or cancerous cells.

  • Apoptosis Induction: Studies show that active quinazoline compounds cause characteristic morphological changes of apoptosis.[9] This process is mediated by a family of enzymes called caspases. Treatment with these derivatives leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7).[9] They also modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing a loss of mitochondrial membrane potential and the release of cytochrome c, a key step in committing the cell to apoptosis.[3][9]

  • Cell Cycle Arrest: Before inducing apoptosis, many quinazoline derivatives first halt the cancer cell's division cycle.[10] This cell cycle arrest often occurs at the G2/M transition phase, preventing the cell from entering mitosis and dividing, thereby providing more time for apoptotic mechanisms to take effect.[3]

Because normal cells do not rely on these hyperactivated pathways for their survival, they are significantly less affected by the inhibitory action of these compounds, which explains the observed selective cytotoxicity.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To quantitatively measure and compare the cytotoxic effects of novel compounds, a reliable and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method used to assess cell viability.[4][11][12]

Principle of the MTT Assay

The assay's logic rests on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify cell viability.[4]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture both cancer cells (e.g., MCF-7) and normal cells (e.g., HEK-293) to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the drug.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume growth.[4]

  • Compound Treatment:

    • Prepare a stock solution of the 7-methoxyquinazoline derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include control wells: "vehicle control" (medium with DMSO only) and "no-cell control" (medium only, for background absorbance).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (or vehicle control) to the appropriate wells.

    • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Causality Check: The MTT reagent can be toxic to cells with prolonged exposure, so the incubation time must be controlled.[14]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The evidence strongly supports the therapeutic potential of 7-methoxyquinazoline derivatives as selective anticancer agents. Their ability to preferentially target cancer cells over normal cells is a direct consequence of their sophisticated mechanisms of action, which exploit the molecular dysregulation inherent in cancer. By inhibiting key oncogenic signaling pathways like Wnt/β-catenin and inducing apoptosis, these compounds offer a promising avenue for developing more effective and less toxic cancer therapies.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications to the 7-methoxyquinazoline scaffold could refine selectivity and enhance potency.

  • In Vivo Validation: Promising candidates must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic drugs or immunotherapies could lead to more robust and durable treatment responses.

The continued exploration of these selective cytotoxic agents holds great promise for advancing the field of oncology and improving patient outcomes.

References

  • Title: New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells Source: Cancer Biology & Therapy URL:[Link]
  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: RSC Advances URL:[Link]
  • Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: Molecules (MDPI) URL:[Link]
  • Title: Quinazoline Derivatives as Targeted Chemotherapeutic Agents Source: Bioinorganic Chemistry and Applic
  • Title: Anticancer activity of targeted quinazoline derivatives Source: ResearchG
  • Title: Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: Molecules (MDPI) URL:[Link]
  • Title: Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture Source: Polish Journal of Environmental Studies URL:[Link]
  • Title: Cytotoxic potential of novel 6,7-dimethoxyquinazolines Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast Source: Journal of Applied Pharmaceutical Science URL:[Link]
  • Title: Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)
  • Title: Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway Source: Transl
  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: The Assay Guidance Manual (NCBI) URL:[Link]
  • Title: A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: Molecules (MDPI) URL:[Link]
  • Title: Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells Source: Bioinorganic Chemistry and Applic
  • Title: Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors Source: RSC Advances URL:[Link]
  • Title: Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
  • Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: RSC Medicinal Chemistry URL:[Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 2-Chloro-7-methoxyquinazoline Analogs in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of the in vivo antitumor efficacy of select 2-Chloro-7-methoxyquinazoline analogs, a promising class of kinase inhibitors, evaluated in robust xenograft models. As researchers and drug development professionals, understanding the preclinical performance of these compounds is paramount for advancing novel cancer therapeutics. This document synthesizes available data to provide a comparative overview, discusses the rationale behind the experimental designs, and presents detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Quinazoline Scaffold in Oncology and the Role of Xenograft Models

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[1] These agents have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting key signaling pathways involved in cell proliferation and survival.[2] The this compound moiety, in particular, serves as a crucial intermediate for synthesizing targeted anticancer agents that often exhibit potent inhibitory effects on critical oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

Preclinical in vivo evaluation is a critical step in the drug development pipeline. Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone for these assessments.[5] They provide an invaluable platform to study drug efficacy, pharmacodynamics, and potential toxicities in a complex biological system, bridging the gap between in vitro assays and human clinical trials.[6] This guide will delve into the performance of specific this compound analogs within these indispensable models.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Signaling

Many 4-anilinoquinazoline derivatives, synthesized from the this compound precursor, function as potent inhibitors of receptor tyrosine kinases. Their primary mechanism involves competitively binding to the ATP-binding pocket of the enzyme's catalytic domain.[4] This action blocks autophosphorylation and subsequent activation of downstream signaling cascades crucial for tumor growth, proliferation, and angiogenesis.[4]

The two primary targets for this class of compounds are:

  • EGFR (Epidermal Growth Factor Receptor): A key driver of cell proliferation, survival, and metastasis. Its overactivation is a hallmark of many cancers.[1]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The main mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[7]

Simultaneously blocking both EGFR and VEGFR-2 pathways is a compelling therapeutic strategy to exert a multi-pronged attack on the tumor, potentially leading to synergistic antitumor activity and overcoming resistance mechanisms.[3]

Below is a diagram illustrating the targeted signaling pathways.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC Angiogenesis Gene Transcription (Angiogenesis) PKC->Angiogenesis Inhibitor 2-Chloro-7-methoxy quinazoline analog Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound analogs.

Comparative In Vivo Efficacy in Xenograft Models

One notable example is TS-41 , a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative designed as a dual EGFR/c-Met inhibitor. In an allograft nude mouse model bearing A549-P cells, TS-41 demonstrated significant in vivo anticancer efficacy.[8]

Another relevant study, while not a direct 2-chloro-7-methoxy analog, investigated a diaryl-thiourea-linked quinazoline derivative (Compound 6 ) as a dual EGFR/VEGFR2 inhibitor. This compound showed promising results in a B16 melanoma xenograft model.[9]

The table below summarizes the in vivo efficacy of these representative quinazoline-based inhibitors.

Compound Name/IDTarget(s)Xenograft ModelHostDosageTumor Growth Inhibition (TGI)Comparator (TGI)Reference
TS-41 EGFR/c-MetA549-P (Allograft)Nude Mice60 mg/kg55.3%Afatinib (46.4%)[8]
Compound 6 EGFR/VEGFR2B16 MelanomaNot SpecifiedNot Specified64.04%Sorafenib (31.25%)[9]

It is crucial to note that direct comparisons between these compounds are challenging due to differences in the xenograft models, cancer cell lines, and experimental protocols used in the respective studies.

Methodologies: A Guide to Reproducible Xenograft Studies

To ensure the trustworthiness and validity of in vivo efficacy studies, a well-defined and meticulously executed protocol is essential. The following section outlines a standard workflow for evaluating the antitumor activity of this compound analogs in a xenograft model.[5]

Experimental Workflow

The diagram below illustrates the key steps in a typical in vivo efficacy study using a xenograft model.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Efficacy Evaluation Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 3. Subcutaneous Implantation of Cancer Cells Cell_Culture->Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Dosing 6. Drug Administration (e.g., Oral Gavage) Randomization->Dosing Efficacy_Endpoint 7. Efficacy Assessment (Tumor Volume, Body Weight) Dosing->Efficacy_Endpoint Termination 8. Study Termination & Sample Collection Efficacy_Endpoint->Termination

Caption: Standard workflow for an in vivo efficacy study using a xenograft model.

Detailed Protocol: Subcutaneous Xenograft Model

This protocol provides a step-by-step guide for establishing a subcutaneous xenograft model and evaluating compound efficacy.

Materials:

  • Human cancer cell line (e.g., A549, NCI-H1975)

  • Immunodeficient mice (e.g., BALB/c nude)

  • Cell culture medium and supplements

  • Matrigel or similar basement membrane matrix

  • Test compound (this compound analog) and vehicle

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles)

Procedure:

  • Cell Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase and resuspend them in a sterile solution (e.g., PBS) at the desired concentration, often mixed with Matrigel to enhance tumor take rate.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Prepare the this compound analog in a suitable vehicle. Administer the compound to the treatment group according to the predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Efficacy Assessment: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume. Monitor the body weight of the animals as an indicator of toxicity.

  • Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion and Future Directions

The available data, though not from direct comparative studies, indicates that this compound analogs hold significant promise as anticancer agents. Compounds like TS-41 have demonstrated potent in vivo efficacy in xenograft models, rivaling established TKIs.[8] The dual inhibition of key oncogenic pathways such as EGFR and VEGFR provides a strong rationale for their continued development.

Future studies should aim for direct, head-to-head comparisons of different this compound analogs in standardized xenograft models to better delineate their relative potency and therapeutic potential. Furthermore, exploring their efficacy in patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors, will be a critical next step in their preclinical evaluation.

References

  • Barbosa, M. L. C., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 22-33.
  • Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790.
  • Engelhardt, H., et al. (2020). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. RSC Medicinal Chemistry, 11(10), 1159-1165.
  • Gontijo, R. J. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(43), 26861-26875.
  • Ioniță, P., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Kovaleva, M. O., et al. (2021). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[3][10]triazolo[1,5-c]quinazolines. Molecules, 26(16), 4945.
  • Mishra, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(43), 26861-26875.
  • Noolvi, M. N., et al. (2011). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. Arabian Journal of Chemistry, 9, S1608-S1621.
  • Patel, K., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic Chemistry, 138, 106649.
  • Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
  • Wang, R., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 34, 127788.
  • Wei, T., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
  • Xu, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 179, 71-85.
  • Zhang, Y., et al. (2014).
  • Ichor Life Sciences. (n.d.). Xenograft Models.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Singh, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(40), 33384-33417.
  • Sun, T., et al. (2017). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3363-3367.
  • U.S. Patent No. 9,388,160. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof.
  • Wang, X., et al. (2022). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152) as a novel multi-target angiogenesis inhibitor. Acta Pharmaceutica Sinica B, 12(1), 226-241.
  • Youssif, B. G., et al. (2023). Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. Bioorganic Chemistry, 139, 106735.
  • Ichor Life Sciences. (n.d.). Xenograft Models.
  • Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
  • Gontijo, R. J. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(43), 26861-26875.
  • Vertex AI Search. (2024). Preclinical Drug Testing Using Xenograft Models.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1633.
  • Asif, M. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(20), 1493-1507.
  • D'hooge, F., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3326.
  • Zhang, Y., et al. (2014).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloro-7-methoxyquinazoline. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and chemical handling. This guide is intended for our valued customers—researchers, scientists, and drug development professionals—who work with this compound.

The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As this compound is a halogenated heterocyclic compound, potentially utilized in pharmaceutical development, it must be managed as hazardous waste from the point of generation through to its final disposal.

Immediate Safety and Hazard Profile

Before initiating any procedure involving this compound, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar chlorinated quinazolines and quinolines necessitate a cautious approach.[1] The compound should be handled as if it possesses significant health risks.

Core Rationale: The chloro- and methoxy- functionalities on the quinazoline core can impart biological activity. Halogenated organic compounds are often persistent in the environment, and aromatic amines (which can be conceptually related to the quinazoline structure) are a class of compounds with known potential for carcinogenicity.[2] Therefore, treating this compound with a high degree of caution is a cornerstone of responsible laboratory practice.

Hazard ClassificationDescription & Potential EffectsSource / Analogy
Acute Toxicity (Oral) Harmful if swallowed. Ingestion may lead to significant adverse health effects.[3]Based on data for similar aromatic chlorides.[4]
Skin Corrosion/Irritation Causes skin irritation upon direct contact, which can manifest as redness, itching, and inflammation.[5]Based on data for similar aromatic chlorides.
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact may result in pain, watering, and redness.[5]Based on data for similar aromatic chlorides.
Aquatic Toxicity May be harmful or toxic to aquatic life. Release into the environment must be strictly avoided.Halogenated organic compounds can have long-lasting environmental effects.[2]
Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]Common hazard for powdered chemical reagents.[4]
Mandatory Personal Protective Equipment (PPE)

A comprehensive set of PPE is non-negotiable when handling this compound. The causality is simple: to prevent all routes of exposure—dermal, ocular, and respiratory.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[7]Protects against splashes of solutions or airborne particles from entering the eye.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber). Inspect gloves for tears or degradation before each use.[1][4]Prevents dermal absorption, a primary route of exposure for many organic compounds.
Body Protection A fire/flame-resistant and impervious lab coat or gown.[7]Protects skin and personal clothing from contamination in case of spills or splashes.
Respiratory Protection If dust or aerosols can be generated, a NIOSH-approved N95 (or better) respirator is required.[4]Prevents inhalation of the compound, which can cause respiratory tract irritation.

Operational Mandate: All handling of this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Operational Plan for Waste Management and Disposal

The guiding principle for the disposal of this compound is that it is a halogenated organic waste . It must be segregated, containerized, and disposed of according to local, state, and federal regulations.[7][8] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as a specific class of hazardous waste.[9][10][11]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to final pickup.

Step 1: Waste Segregation (The Point of Generation)

  • Action: Immediately classify any material contaminated with this compound as "Halogenated Hazardous Waste." This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables: pipette tips, weighing papers, gloves, disposable lab coats.

    • Rinsate from cleaning contaminated glassware (see section 3).

  • Causality: Halogenated waste streams are typically disposed of via high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds and prevent the formation of toxic dioxins or furans.[8][11] Mixing with non-halogenated waste complicates and increases the cost of disposal and can violate regulatory requirements.[8][12]

Step 2: Containerization

  • Action: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.

    • Container Type: Use a chemically compatible container, such as a glass or polyethylene bottle with a secure screw cap, for liquids. Use a labeled, sealable bag or drum for solid waste.[1][13]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and an approximate concentration or quantity.[13][14] Do not use abbreviations.

  • Causality: Proper containerization and labeling prevent accidental mixing of incompatible wastes, ensure the safety of personnel handling the waste, and are mandated by law. An accurate description is required for the waste manifest provided to the disposal company.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated, secure, and well-ventilated SAA.

  • Causality: The SAA provides a safe, secondary containment area for hazardous waste, preventing spills and unauthorized access. It must be located at or near the point of generation. Storing incompatible materials together, such as strong oxidizing agents or acids with this organic waste, is prohibited as it can lead to dangerous chemical reactions.[13][14][15]

Step 4: Arranging for Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company.[7][13]

  • Causality: Final disposal must be handled by professionals who can transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] High-temperature incineration is the preferred method for halogenated organic compounds.[8][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G start_end start_end process process decision decision waste_cat waste_cat storage storage start Start: Waste Generation (e.g., unused chemical, contaminated labware) classify Classify as 'Halogenated Hazardous Waste' start->classify is_solid Is the waste solid or liquid? classify->is_solid collect_solid Collect in designated, sealed, 'Halogenated Solid Waste' container is_solid->collect_solid Solid collect_liquid Collect in designated, sealed, 'Halogenated Liquid Waste' carboy is_solid->collect_liquid Liquid label Label container with: 1. 'Hazardous Waste' 2. 'this compound' collect_solid->label collect_liquid->label store Store container in designated Satellite Accumulation Area (SAA) label->store is_full Is container full or ready for pickup? store->is_full is_full->store No contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup is_full->contact_ehs Yes end End: Waste disposed of by licensed facility (incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Spill and Decontamination Protocols

Accidents can happen, and a prepared response is critical to mitigating risk.

Spill Cleanup Procedure
  • Evacuate & Secure: Immediately alert personnel in the area and evacuate non-essential staff. Restrict access to the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[4]

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[7] For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial sorbent.[1][4]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials (wipes, etc.) as halogenated hazardous waste.[2]

  • Report: Report the spill to your supervisor and EHS office, regardless of the size.[2][7]

Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinsate is considered acutely hazardous and must be collected and disposed of as halogenated liquid waste.[4] Subsequent rinses should also be collected.

  • Final Cleaning: After the solvent rinse, the glassware can be washed using standard laboratory procedures.

  • Causality: The triple-rinse procedure is an EPA-recommended method for decontaminating containers that held hazardous chemicals, ensuring that residual amounts are not discharged into the sewer system.[4]

By adhering to these rigorous, well-reasoned procedures, you ensure not only your personal safety and the safety of your colleagues but also maintain the highest standards of environmental stewardship and regulatory compliance.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration.
  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.
  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. National Center for Biotechnology Information.
  • BenchChem. (2025). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals. BenchChem.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • Material Safety Data Sheet. (2021).
  • Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute.
  • EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. National Center for Biotechnology Information.
  • BenchChem. (2025). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals. BenchChem.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Safety Data Sheet. (2025).
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Cayman Chemical. (2024). Safety Data Sheet.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. BenchChem.
  • ChemicalBook. (2025). 4-Chloro-7-methoxyquinazoline - Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinazoline, 98%.
  • AK Scientific, Inc. (n.d.). Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate Safety Data Sheet.
  • Safe Work Australia. (2025). Workplace exposure limits for airborne contaminants.
  • BenchChem. (2025). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. BenchChem.
  • Chemical Compatibility Chart. (n.d.).
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Sterlitech. (n.d.). Chemical Compatibility Chart.
  • Apollo Scientific. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-chloro-7-methoxy-4-methylquinoline.
  • BenchChem. (2025). Proper Disposal of 2-Chloro-2-methylpentane: A Comprehensive Guide for Laboratory Professionals. BenchChem.
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • BenchChem. (2025). Proper Disposal of 2-Chloro-4-nitropyridine: A Procedural Guide. BenchChem.
  • Chemical Compatibility Guide. (2024).
  • BenchChem. (2025). Proper Disposal of 2-(4-fluorophenyl)quinolin-7-amine: A Guide for Laboratory Professionals. BenchChem.

Sources

Safeguarding Your Research: A Practical Guide to Handling 2-Chloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount to both personal safety and the integrity of our work. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-7-methoxyquinazoline, a heterocyclic compound that, while not extensively characterized, requires a high degree of caution due to its chemical structure. This document is designed to be a trusted resource, offering procedural, step-by-step guidance rooted in established safety protocols for analogous compounds.

Hazard Assessment and Risk Mitigation

Given the nature of its chemical class, this compound should be presumed to be a hazardous substance. Similar chlorinated quinazolines and quinolines are known to be irritants and are harmful if ingested.[1][2][3] Therefore, a comprehensive risk assessment should be conducted before any handling, taking into account the quantity of the substance being used and the nature of the experimental procedure.

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3]

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][4]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. All subsequent safety protocols are designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[1]To prevent skin contact and subsequent irritation.[1][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]To protect eyes from dust particles and accidental splashes.[3][4]
Face Protection A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[6][7]To provide a broader area of protection for the face.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is required.[1][8]To prevent inhalation of airborne particles and potential respiratory irritation.[1][2][4]
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[7]To protect the skin from accidental spills and contamination.

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling protocol is crucial for minimizing exposure and preventing contamination.

Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required PPE as outlined in the table above.

Handling:

  • Handle the solid compound with care to avoid generating dust.[1][4]

  • If transferring the solid, use a spatula or other appropriate tool. Avoid pouring, which can create airborne particles.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers with this compound tightly closed when not in use.[4][10]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4][10]

  • Keep the container tightly sealed to prevent moisture ingress and contamination.[4][10][11]

  • Store away from incompatible materials such as strong oxidizing agents.[12][13]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Cleanup:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the material.

  • Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[1][4] Use spark-proof tools if there is a flammability concern.[1] For a liquid spill, use an inert absorbent material.

  • Collect and Dispose: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4][12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[4][12] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][14]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: This includes any remaining solid compound, contaminated gloves, weighing papers, and absorbent materials from spill cleanups.[1]

  • Liquid Waste: This includes any solutions containing this compound.

Disposal Procedure:

  • Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][12]

  • Contact your institution's EHS department for specific disposal instructions and to arrange for pickup.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety gather_materials Assemble Equipment check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Handle Solid with Care (Avoid Dust) don_ppe->handle_solid prepare_solution Prepare Solutions Safely handle_solid->prepare_solution close_containers Keep Containers Closed prepare_solution->close_containers store_cool_dry Store in Cool, Dry, Ventilated Area close_containers->store_cool_dry collect_waste Collect in Labeled Hazardous Waste Container close_containers->collect_waste seal_container Keep Container Tightly Sealed store_cool_dry->seal_container contact_ehs Contact EHS for Pickup collect_waste->contact_ehs

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

  • Material Safety D
  • 2-Chloro-7-methoxy-4-methylquinoline | C11H10ClNO | CID 732214 - PubChem. [Link]
  • Protective Equipment - American Chemistry Council. [Link]
  • Personal Protective Equipment | US EPA. [Link]
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]
  • Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment - PMC - PubMed Central. [Link]
  • Material Safety D
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. [Link]
  • Personal Protective Equipment (PPE) - CHEMM. [Link]
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
  • 40 CFR 170.507 -- Personal protective equipment. - eCFR. [Link]
  • Guidance on Storage and Handling of Chlorin
  • GUIDELINES FOR SAFE LABOR
  • Safe and efficient handling of chlorin
  • Guidance on Storage and Handling of Chlorin

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-methoxyquinazoline
Reactant of Route 2
2-Chloro-7-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.